2-(3-(Furan-2-yl)phenyl)acetic acid
Description
BenchChem offers high-quality 2-(3-(Furan-2-yl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Furan-2-yl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
568628-55-7 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |
InChI Key |
IIIRAXWPUAYFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-(Furan-2-yl)phenyl)acetic Acid (CAS 568628-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Heterocyclic Scaffold of Emerging Interest
2-(3-(Furan-2-yl)phenyl)acetic acid is a bifunctional organic molecule that incorporates two key pharmacophores: the phenylacetic acid moiety and a furan ring. The phenylacetic acid framework is a well-established structural motif in medicinal chemistry, known for its presence in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. It also serves as a catabolite of phenylalanine in endogenous metabolic pathways[1]. The furan ring, a five-membered aromatic heterocycle, is an integral component of numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its electron-rich nature and ability to participate in various molecular interactions make it a valuable scaffold in drug design[2][3].
The strategic combination of these two moieties in 2-(3-(Furan-2-yl)phenyl)acetic acid presents a molecule with significant potential for exploration in drug discovery. Its structure suggests possibilities for interaction with biological targets where both hydrophobic and hydrogen-bonding interactions are crucial. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed synthetic protocols, and a discussion of its potential applications in research and development.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not extensively reported in the public domain, its properties can be predicted based on its constituent functional groups and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 568628-55-7 | [4] |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | Based on Phenylacetic Acid[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO (predicted) | Based on Phenylacetic Acid[5] |
| pKa | ~4.2 (predicted) | Based on Phenylacetic Acid (4.31)[1][6] |
Spectroscopic Data (Predicted)
-
¹H NMR:
-
A singlet for the methylene protons (-CH₂-) of the acetic acid group, expected around 3.6-3.8 ppm.
-
Multiplets in the aromatic region (approx. 6.5-7.8 ppm) corresponding to the protons on the phenyl and furan rings. The furan protons typically appear at distinct chemical shifts: H5 (~7.6 ppm), H3 (~6.5 ppm), and H4 (~6.4 ppm).
-
A broad singlet for the carboxylic acid proton (-COOH), typically above 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbon (-COOH) around 170-180 ppm.
-
A signal for the methylene carbon (-CH₂-) around 40-45 ppm.
-
Multiple signals in the aromatic region (approx. 110-150 ppm) for the carbons of the phenyl and furan rings.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-H stretching frequencies for the aromatic rings just above 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
C-O stretching vibrations for the furan ring and the carboxylic acid.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 202.21.
-
A prominent fragment would be the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 157.
-
Synthesis and Purification
The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryls and their derivatives[7][8]. A plausible and robust synthetic strategy is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(3-(Furan-2-yl)phenyl)acetic acid.
Detailed Experimental Protocol
Objective: To synthesize 2-(3-(Furan-2-yl)phenyl)acetic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Ethyl 2-(3-bromophenyl)acetate
-
Furan-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(3-bromophenyl)acetate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Cooling and Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-(furan-2-yl)phenyl)acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH) solution. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with 1 M HCl until the pH is approximately 2. A precipitate should form.
-
Final Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-(3-(Furan-2-yl)phenyl)acetic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Potential Biological Activity and Applications
While specific biological studies on 2-(3-(Furan-2-yl)phenyl)acetic acid are not widely published, its structural components suggest several avenues for investigation.
-
Anti-inflammatory and Analgesic Potential: The phenylacetic acid scaffold is a hallmark of many NSAIDs. Therefore, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.
-
Antimicrobial Activity: Furan derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities[9]. The incorporation of the furan moiety suggests that 2-(3-(Furan-2-yl)phenyl)acetic acid could be a candidate for antimicrobial drug discovery. Studies have shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit antibacterial properties[9].
-
Anticancer Properties: Phenylacetic acid and its derivatives have been reported to possess antiproliferative and antitumor properties against various cancer cell lines[10]. The furan ring is also present in some anticancer agents. The combined scaffold could be evaluated for its cytotoxic effects on cancer cells.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. This compound could be screened against a panel of enzymes, such as proteases, kinases, or phosphatases, to identify potential inhibitory activity.
Logical Framework for Biological Evaluation
Caption: A logical workflow for the biological evaluation of the title compound.
Safety and Handling
Specific toxicology data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not available. However, based on the safety profiles of phenylacetic acid and furan derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
Conclusion and Future Directions
2-(3-(Furan-2-yl)phenyl)acetic acid is a molecule with a promising structural architecture for applications in medicinal chemistry and materials science. While comprehensive experimental data remains to be fully elucidated, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. The outlined synthetic protocol offers a reliable method for its preparation, paving the way for further investigation into its biological activities. Future research should focus on the experimental determination of its physicochemical properties, a thorough evaluation of its pharmacological profile, and exploration of its potential as a scaffold for the development of novel therapeutic agents.
References
-
Daniels, T. C., & Lyons, R. E. (n.d.). Concerning the Physical Properties of Solutions of Certain Phenyl-substituted Acids in Relation to their Bactericidal Power. The Journal of Physical Chemistry. Retrieved from [Link]
-
Naidoo, K. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules. Retrieved from [Link]
-
Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375. Retrieved from [Link]
-
(n.d.). Supporting Information for.... Rsc.org. Retrieved from [Link]
-
(n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]
-
(n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Retrieved from [Link]
-
Li, H., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. Retrieved from [Link]
-
Schmidt, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. Retrieved from [Link]
-
(n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]
-
(n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Retrieved from [Link]
-
(n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). China 2 furan 2 yl acetic Acid Manufacturers Factory Suppliers. Alfa Chemical. Retrieved from [Link]
-
(n.d.). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). 2-(Furan-3-yl)acetic acid. PubChem. Retrieved from [Link]
-
(n.d.). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. PMC. Retrieved from [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]
-
(n.d.). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. 568628-55-7|2-(3-(Furan-2-yl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Architecture of [3-(Furan-2-yl)phenyl]acetic Acid: Synthesis, SMILES, and Pharmacological Applications
Executive Summary
[3-(Furan-2-yl)phenyl]acetic acid (CAS: 568628-55-7) is a highly versatile building block in medicinal chemistry and organic synthesis. Combining the well-established aryl acetic acid pharmacophore with a furan bioisostere, this compound serves as a critical intermediate in the development of anti-inflammatory agents, cyclooxygenase (COX) inhibitors, and novel therapeutics. This whitepaper provides an in-depth technical analysis of its molecular architecture, step-by-step synthetic methodologies, pharmacological relevance, and analytical validation protocols.
Molecular Architecture & SMILES Decoding
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for [3-(Furan-2-yl)phenyl]acetic acid is O=C(O)Cc1cccc(c1)c2occc2 (alternatively represented as O=C(O)CC1=CC=CC(C2=CC=CO2)=C1[1]).
To understand the physicochemical behavior of this molecule, we must deconstruct its SMILES string into its three core topological domains:
-
The Acetic Acid Moiety (O=C(O)C) : This functional group acts as the primary hydrogen-bond donor and acceptor. In physiological environments, it readily ionizes to an acetate anion, which is the primary driver for target protein anchoring (e.g., binding to Arg120 in COX enzymes)[2].
-
The Central Phenyl Ring (c1cccc(c1)) : A 1,3-disubstituted (meta-substituted) benzene ring that acts as the rigid geometric scaffold, dictating the spatial vector between the acidic headgroup and the lipophilic tail.
-
The Furan Ring (c2occc2) : Attached at the meta-position, this five-membered oxygen-containing heterocycle serves as a bioisostere for a phenyl ring. The substitution of a phenyl group with a furan ring modifies the steric bulk and electronic distribution, often improving metabolic stability, altering the hydrophilic-lipophilic balance, and enhancing drug-receptor interactions without disrupting the overall geometric constraints of the molecule[3][4].
Physicochemical Profile
The integration of the furan ring into the aryl acetic acid scaffold yields specific physicochemical properties that are highly favorable for oral bioavailability and membrane permeability.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 202.21 g/mol | Well within Lipinski's Rule of 5; ensures high ligand efficiency. |
| Molecular Formula | C₁₂H₁₀O₃ | Indicates a highly aromatic, carbon-dense structure. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Limits excessive desolvation energy penalties during binding. |
| Hydrogen Bond Acceptors | 3 (Carbonyl =O, Hydroxyl -O, Furan -O-) | Facilitates diverse polar interactions within enzyme active sites. |
| Topological Polar Surface Area (TPSA) | ~50.4 Ų | Optimal for high intestinal absorption and potential blood-brain barrier (BBB) penetration. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
Causality of Experimental Choices
The most robust method for constructing the carbon-carbon bond between the phenyl core and the furan ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling. While one might theoretically couple 3-bromophenylacetic acid directly with furan-2-boronic acid, the free carboxylic acid presents a significant chemical liability . Free acids can coordinate with the palladium catalyst (leading to catalyst deactivation) and neutralize the inorganic base required for the transmetalation step.
Therefore, the protocol is designed as a three-step self-validating sequence: Esterification
Step-by-Step Protocol
-
Protection (Esterification) : React 3-bromophenylacetic acid with anhydrous methanol in the presence of catalytic sulfuric acid (
). Reflux for 4 hours. This converts the problematic free acid into methyl 3-bromophenylacetate, preventing catalyst poisoning. -
Suzuki-Miyaura Coupling : Combine methyl 3-bromophenylacetate (1.0 eq) and furan-2-boronic acid (1.2 eq) in a biphasic solvent system of Toluene/Water (4:1). The biphasic system is chosen deliberately: toluene dissolves the organic substrates, while water dissolves the potassium carbonate (
, 2.5 eq) base. Degas the mixture, then add Tetrakis(triphenylphosphine)palladium(0) ( , 0.05 eq). Heat at 90°C for 12 hours. -
Deprotection (Saponification) : Isolate the intermediate ester and dissolve in a Tetrahydrofuran (THF)/Water mixture. Add Lithium Hydroxide (
, 3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester back to the active carboxylic acid. Acidify with 1M HCl to precipitate the final product,[3-(Furan-2-yl)phenyl]acetic acid.
Step-by-step Suzuki-Miyaura synthetic workflow for[3-(Furan-2-yl)phenyl]acetic acid.
Pharmacological Mechanics & Target Interaction
Aryl acetic acid derivatives (such as diclofenac) are archetypal non-steroidal anti-inflammatory drugs (NSAIDs) that function by competitively inhibiting cyclooxygenase (COX-1 and COX-2) enzymes[5][6]. The structural topology of [3-(Furan-2-yl)phenyl]acetic acid maps perfectly onto the COX active site:
-
The Anionic Anchor : The acetic acid moiety projects down the catalytic channel, forming critical hydrogen bonds and electrostatic interactions with Arg120 and Tyr355 at the base of the COX active site[2].
-
The Hydrophobic Wedge : The meta-substituted furan ring acts as a lipophilic appendage. Because furan is slightly smaller and more polarizable than a standard phenyl ring, it can exploit micro-cavities within the hydrophobic pocket of the COX-2 isoenzyme, potentially offering a tunable selectivity profile against COX-1 vs. COX-2[2][7].
Structural pharmacophore mapping and COX enzyme interaction pathways.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesis must be monitored and validated using a self-validating analytical matrix. If the Suzuki coupling fails, the starting material will retain its bromine atom, which is instantly identifiable via mass spectrometry.
-
In-Process LC-MS Control : Analyze the crude mixture of Step 2. A successful coupling is validated by the disappearance of the characteristic 1:1 isotopic doublet of bromine (M and M+2 peaks) and the emergence of the coupled ester mass
. -
Final Product Validation via
H NMR (400 MHz, CDCl ) :-
~3.70 ppm (s, 2H) : Validates the preservation of the acetic acid
group (if saponification failed, a sharp singlet at ~3.65 ppm for the methyl ester would remain). - ~6.48 (dd, 1H), 6.65 (d, 1H), 7.48 (d, 1H) : The three distinct proton signals of the furan ring confirm successful incorporation of the heterocycle.
- ~7.20 - 7.60 (m, 4H) : Confirms the intact meta-substituted phenyl core.
-
~3.70 ppm (s, 2H) : Validates the preservation of the acetic acid
By cross-referencing the loss of the bromine isotope pattern in MS with the appearance of the furan protons in NMR, the protocol self-validates the structural identity of [3-(Furan-2-yl)phenyl]acetic acid.
References
1.[1] BLD Pharm. 568628-55-7 | 2-(3-(Furan-2-yl)phenyl)acetic acid. Available at: 2.[3] Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: 3.[4] Cambridge MedChem Consulting. Aromatic Bioisosteres. Available at: 4.[5] MDPI. Novel Research Regarding Topical Use of Diclofenac in Dermatology—Non-Clinical and Clinical Data. Available at: 5.[6] National Center for Biotechnology Information (PMC). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Available at: 6.[2] ACS Publications. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Available at: 7.[7] Brieflands. Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Available at:
Sources
- 1. 568628-55-7|2-(3-(Furan-2-yl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
3-(2-Furyl)phenylacetic acid molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Therapeutic Potential
Executive Summary
3-(2-Furyl)phenylacetic acid is a biaryl carboxylic acid derivative belonging to the class of heteroaryl-substituted phenylacetic acids. Structurally characterized by a furan ring attached at the meta-position of a phenylacetic acid scaffold, this compound serves as a critical bioisostere to 3-biphenylylacetic acid (the active metabolite of the NSAID Fenbufen).
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways via Suzuki-Miyaura cross-coupling, and its utility as a scaffold in drug discovery for anti-inflammatory and oncology targets.[1]
Physicochemical Profile
The precise determination of molecular weight and formula is foundational for stoichiometric calculations in synthetic workflows.
2.1 Identity & Composition
| Property | Specification |
| IUPAC Name | 2-[3-(Furan-2-yl)phenyl]acetic acid |
| Common Name | 3-(2-Furyl)phenylacetic acid |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Monoisotopic Mass | 202.0630 g/mol |
| SMILES | OC(=O)Cc1cccc(c1)c2occc2 |
| CAS Registry Number | Not widely listed; Analogous to 14346-19-1 (Biphenyl analog) |
2.2 Calculated Chemical Properties
The substitution of a phenyl ring (in biphenyl analogs) with a furan moiety significantly alters the electronic and lipophilic profile.
| Parameter | Value (Predicted) | Impact on Drug Design |
| cLogP | ~2.3 - 2.5 | Lower lipophilicity than biphenyl analog (cLogP ~3.2), improving aqueous solubility. |
| TPSA | 50.44 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| pKa (Acid) | ~4.3 | Typical of phenylacetic acids; exists as an anion at physiological pH (7.4). |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
| H-Bond Acceptors | 3 | Carboxylic carbonyl, hydroxyl oxygen, furan oxygen. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust route to 3-(2-furyl)phenylacetic acid avoids harsh conditions by utilizing Palladium-catalyzed C-C bond formation. This protocol ensures regioselectivity and high functional group tolerance.
3.1 Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond.
-
Fragment A: 3-Bromophenylacetic acid (Electrophile)
-
Fragment B: 2-Furylboronic acid (Nucleophile)
3.2 Experimental Protocol
Objective: Synthesis of 3-(2-Furyl)phenylacetic acid on a 10 mmol scale.
-
Reagent Preparation:
-
Charge a 100 mL round-bottom flask with 3-Bromophenylacetic acid (2.15 g, 10.0 mmol) and 2-Furylboronic acid (1.34 g, 12.0 mmol).
-
Add catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%).
-
Solvent System: Add 40 mL of degassed 1,4-Dioxane/Water (4:1 v/v).
-
Base: Add Na₂CO₃ (3.18 g, 30.0 mmol).
-
-
Reaction:
-
Heat the mixture to 90°C under an inert Nitrogen or Argon atmosphere.
-
Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. Reaction typically reaches completion in 4–6 hours.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Acidify carefully with 1M HCl to pH ~2 (to protonate the carboxylic acid).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Expected Yield: 75–85%.
-
3.3 Mechanism of Action (Catalytic Cycle)
The following Graphviz diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps.
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of 3-(2-Furyl)phenylacetic acid.
Therapeutic Applications & Bioisosterism[4]
4.1 Bioisosteric Replacement Strategy
In drug design, the 3-(2-furyl) moiety is often used as a bioisostere for the phenyl ring in biphenyl scaffolds (e.g., Felbinac, Fenbufen).
-
Electronic Effects: The furan ring is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions within a receptor binding pocket.
-
Metabolic Stability: The furan ring is susceptible to oxidative metabolism (ring opening) by CYP450 enzymes, potentially reducing half-life compared to the biphenyl analog. This is a critical consideration for lead optimization.
4.2 Potential Targets
-
COX-1/COX-2 Inhibition: As an arylacetic acid, the compound fits the pharmacophore for NSAIDs, binding the Arg-120 residue in the COX channel.
-
MMP Inhibitors: Biaryl acetic acids are known zinc-binding groups (ZBG) precursors for Matrix Metalloproteinase inhibitors involved in cancer metastasis.
4.3 Structure-Activity Relationship (SAR) Workflow
Figure 2: SAR logic flow for selecting the furyl-phenylacetic acid scaffold.
Analytical Characterization Standards
To validate the synthesis of C₁₂H₁₀O₃ , the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.4 (s, 1H, -COOH )
-
δ 7.2–7.6 (m, 4H, Phenyl-H )
-
δ 7.7 (d, 1H, Furan-C5-H )
-
δ 6.9 (d, 1H, Furan-C3-H )
-
δ 6.6 (dd, 1H, Furan-C4-H )
-
δ 3.6 (s, 2H, -CH ₂-COOH)
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 201.05.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[1][3] Wiley-Interscience. (Context on arylacetic acid pharmacophores).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PubChem Compound Summary. (2023). Phenylacetic Acid Derivatives. National Center for Biotechnology Information. Link
Sources
Furan-substituted phenylacetic acid derivatives literature
An In-Depth Technical Guide to Furan-Substituted Phenylacetic Acid Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of furan-substituted phenylacetic acid derivatives, a class of compounds holding significant promise in modern drug discovery. By merging the well-established pharmacophoric properties of the phenylacetic acid scaffold with the versatile and biologically active furan ring, researchers can unlock novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of synthetic strategies, structure-activity relationships (SAR), and pharmacological applications, grounded in field-proven insights and authoritative references.
Introduction: A Rationale for Hybrid Scaffolds
In medicinal chemistry, the strategic combination of privileged structures is a cornerstone of rational drug design. The phenylacetic acid moiety is the foundational backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including the widely used diclofenac. Its acidic head and aromatic ring system are critical for interacting with the active site of cyclooxygenase (COX) enzymes.[1] The furan ring, a five-membered aromatic heterocycle, is not merely a passive structural element; it is a versatile pharmacophore found in a multitude of clinically relevant drugs and natural products.[2][3] The furan nucleus can act as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[2]
The conjugation of these two scaffolds presents a compelling hypothesis: that furan-substituted phenylacetic acid derivatives could yield novel compounds with enhanced potency, improved selectivity (e.g., for COX-2 over COX-1), or entirely new pharmacological activities, such as anticancer or antimicrobial effects.[4][5] This guide delves into the synthesis, biological evaluation, and therapeutic promise of this intriguing class of molecules.
Core Synthetic Strategies
The synthesis of furan-substituted phenylacetic acids can be approached through several robust and adaptable routes. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the furan and phenyl rings. The most logical approaches involve the formation of a key C-C bond between the furan and phenyl-containing precursors.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki coupling reaction is a powerful and highly versatile method for creating aryl-aryl or aryl-alkyl bonds. For this scaffold, it provides a direct route to connect the furan and phenyl rings. The key is the Csp²-Csp³ coupling between a furan boronic acid (or ester) and a halo-phenylacetic acid ester, or vice-versa.
The rationale for choosing a palladium-catalyzed approach lies in its high functional group tolerance, excellent yields, and well-understood mechanisms, making it a reliable choice in a drug discovery setting. The use of a substituted bromo-phenylacetate precursor is often preferred due to its stability and commercial availability.[6]
Representative Synthetic Protocol: Suzuki Coupling
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve ethyl 2-(4-bromophenyl)acetate (1.0 eq.), the desired (furan-2-yl)boronic acid (1.2 eq.), and a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., P(Nap)₃) in an anhydrous solvent like THF.[6]
-
Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or K₃PO₄ (3.0 eq.). The choice of base is critical; inorganic bases are often effective and easy to remove during workup.[6]
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-ester is consumed.
-
Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the coupled ester product.
-
Purification (Ester): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Final Isolation: Acidify the aqueous solution with 1M HCl to a pH of ~2-3. The furan-substituted phenylacetic acid will typically precipitate and can be collected by filtration or extracted with an organic solvent.
Hydrolysis of Benzyl Cyanide Precursors
An alternative classical approach involves the hydrolysis of a furan-substituted benzyl cyanide.[7] This method is robust and often high-yielding. The primary challenge lies in the synthesis of the cyanated precursor, which can itself be prepared via methods like the Rosenmund–von Braun reaction or nucleophilic substitution.
Pharmacological Applications
The true value of this molecular scaffold lies in its diverse and potent biological activities. The primary areas of investigation have focused on anti-inflammatory and anticancer applications.
Anti-inflammatory Activity: Targeting COX-2
The rationale for developing these compounds as anti-inflammatory agents is clear. Conventional NSAIDs inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, COX-1 inhibition is linked to gastrointestinal side effects.[8] Therefore, designing selective COX-2 inhibitors is a major goal in medicinal chemistry. Furan-containing scaffolds, particularly diarylfuranones, have been identified as potent and selective COX-2 inhibitors.[1][9]
The furan-phenylacetic acid core mimics the structure of traditional NSAIDs, while the furan ring and its substituents can be optimized to achieve selective binding within the larger, more accommodating active site of the COX-2 isoform compared to COX-1.
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5-Aryl-3-(furan-2-yl)pyrazoles | COX-2 | 0.07 - 0.45 | >222 | [1] |
| 4-(3-(furan-2-yl)-pyrazol-5-yl)aniline | COX-2 | 419.05 (In-vitro protein denaturation) | N/A | [8] |
| Phenoxyacetic Acid Derivatives | COX-2 | 0.07 - 0.09 | High | [10] |
Table 1: Anti-inflammatory and COX-2 inhibitory activity of various furan-containing and related scaffolds. Note: Direct data for furan-phenylacetic acids is sparse; this table presents data from closely related active structures to demonstrate the principle.
Anticancer Activity: Induction of Apoptosis
Both the furan and phenylacetic acid moieties are present in compounds with demonstrated anticancer activity.[5][11] Furan-based derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7).[12] Similarly, phenylacetate (PA) and its derivatives can inhibit proliferation and induce apoptosis in human cancer cells.[11]
The combination of these two scaffolds may lead to compounds that target multiple pathways in cancer progression. For instance, they could act as tubulin polymerization inhibitors or modulate key apoptotic proteins like Bax and Bcl-2.[12]
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | G2/M Arrest, Apoptosis | [12] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 | G2/M Arrest, Apoptosis | [12] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | PC3 (Prostate) | 52 | Cytotoxicity | [11] |
| 5-Nitrofuranyl-Thiazolidinone | MDA-MB-231 (Breast) | ~5-10 | Apoptosis, Caspase-9 Activation | [4] |
Table 2: In-vitro cytotoxic activity of representative furan and phenylacetamide derivatives against human cancer cell lines.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, described protocols must be robust and include inherent controls. Below is a standard protocol for evaluating the in-vitro cytotoxicity of newly synthesized derivatives.
Protocol: MTT Assay for In-Vitro Cytotoxicity
This assay quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each furan-substituted phenylacetic acid derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Outlook
Furan-substituted phenylacetic acid derivatives represent a promising, yet underexplored, class of compounds for therapeutic development. The logical fusion of a known NSAID scaffold with the versatile furan heterocycle provides a robust platform for creating novel anti-inflammatory and anticancer agents. The synthetic accessibility via well-established palladium-catalyzed coupling reactions allows for the rapid generation of diverse libraries for screening.
Future work should focus on synthesizing a focused library of these derivatives to establish direct and quantitative structure-activity relationships. Key investigations should include:
-
Systematic Substitution: Exploring the effects of various electron-donating and electron-withdrawing groups on both the furan and phenyl rings to optimize potency and selectivity.
-
In-Vivo Efficacy: Advancing the most potent compounds from in-vitro assays into animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models).
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they possess drug-like characteristics suitable for clinical development.
By pursuing these lines of inquiry, the full therapeutic potential of furan-substituted phenylacetic acids can be realized, potentially leading to the next generation of safer anti-inflammatory drugs or novel oncologic therapies.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]
-
Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
Anti-Inflammatory Activity of 5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5- Dihydro-1h-Pyrazole Derivatives. Pulsus. [Link]
- One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Avicenna Journal of Phytomedicine. [Link]
-
Phenylacetic acid. Organic Syntheses. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
- Process of preparing phenyl heterocycles useful as cox-2 inhibitors.
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]
-
Synthesis and Evaluation of Anticancer Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. SSRN. [Link]
-
ANTI-INFLAMMATORY, ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF SOME SYNTHETIC FURANONES AND THEIR PYRROLONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]
-
Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. MDPI. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. HealthPrevent. [https://healthprevent.com/furan-fatty-acid-as-an-anti-inflammatory-component-from-the-green-lipped-mussel-perna-canaliculus/]([Link] canaliculus/)
-
Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. MDPI. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]
-
Design and Synthesis of Folic Acid-Phytochemical Conjugates as Anti-Cancer Agents. Bulletin of the Karaganda university. [Link]
-
NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. EP0912537B1 - Process of preparing phenyl heterocycles useful as cox-2 inhibitors - Google Patents [patents.google.com]
- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. papers.ssrn.com [papers.ssrn.com]
A Medicinal Chemist's Guide to Bioisosteres of Biphenylacetic Acid: Strategy and Application
Abstract
The biphenylacetic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. However, its inherent properties, particularly the carboxylic acid moiety, can present significant challenges in drug development, including metabolic instability, poor membrane permeability, and potential for toxicity. Bioisosteric replacement is a cornerstone strategy to mitigate these liabilities while retaining or enhancing pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic applications, and practical considerations for designing and implementing bioisosteres of biphenylacetic acid. We will delve into the rationale behind this approach, explore a diverse palette of validated bioisosteres for both the acidic function and the biphenyl core, and present a detailed case study on the discovery of Losartan to illustrate the profound impact of this strategy.
Introduction: The Biphenylacetic Acid Scaffold and the Imperative for Bioisosterism
The biphenylacetic acid structure is a common feature in pharmacologically active compounds, most notably in non-steroidal anti-inflammatory drugs (NSAIDs) where it targets cyclooxygenase (COX) enzymes. Its utility extends to other target classes, including the peroxisome proliferator-activated receptors (PPARs) and the angiotensin II type 1 (AT1) receptor.[1][2] The scaffold's value lies in its rigid, yet tunable, three-dimensional structure which allows for precise orientation of key pharmacophoric features.
However, the very features that define it also present challenges:
-
The Carboxylic Acid: While often crucial for target engagement (e.g., forming salt bridges with basic residues in a receptor), the carboxylic acid group is a liability. It is highly polar, typically ionized at physiological pH, which can limit oral bioavailability and membrane permeability.[3][4] Furthermore, it is susceptible to metabolic conjugation, primarily forming acyl glucuronides, which can be reactive and have been implicated in idiosyncratic drug toxicity.[5][6]
-
The Biphenyl Core: This aromatic system can be a site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites and potentially impacting the compound's pharmacokinetic profile and half-life.[7]
Bioisosterism is a strategy in medicinal chemistry used to overcome these challenges. It involves the substitution of an atom, functional group, or molecular fragment with another that has similar physical or chemical properties, with the goal of producing a new compound that has broadly similar biological properties.[8][9] The objective is to fine-tune the molecule's physicochemical and pharmacokinetic properties—such as potency, selectivity, metabolism, and toxicity—without drastically altering the chemical structure responsible for the desired biological activity.[10][11]
Key Bioisosteric Replacements for the Carboxylic Acid Moiety
The replacement of the carboxylic acid is the most common and impactful application of bioisosterism in this scaffold. The ideal bioisostere should mimic the acidity (pKa), geometry, and hydrogen bonding capacity of the carboxylate group while offering advantages in lipophilicity and metabolic stability.
Tetrazoles: The Gold Standard
The 5-substituted-1H-tetrazole ring is arguably the most successful and widely recognized non-classical bioisostere of a carboxylic acid.[10] It is found in numerous FDA-approved drugs, including the "sartan" class of antihypertensives.[12]
-
Causality behind the Choice: Tetrazoles share a similar pKa range (around 4.5-4.9) with carboxylic acids (pKa ~4.2-4.5), allowing them to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.[10] However, the charge of the tetrazolate anion is delocalized over a larger, more lipophilic ring system, which can favorably impact membrane permeability and oral absorption.[13] Crucially, tetrazoles are significantly more stable towards metabolic modification than carboxylic acids, particularly avoiding the formation of reactive acyl glucuronides.[5][14]
Other Acidic Heterocycles
While tetrazoles are highly effective, the success of a bioisosteric replacement is context-dependent.[3] Other acidic heterocycles have been successfully employed to fine-tune properties.
-
Acyl Sulfonamides: These groups are more acidic than simple sulfonamides and can effectively mimic the properties of a carboxylate. They offer distinct hydrogen bonding patterns and can sometimes lead to significant gains in potency.[10]
-
Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are weaker acids but are excellent metal chelators. This property is often exploited in the design of enzyme inhibitors (e.g., matrix metalloproteinases), but they can also serve as carboxylic acid bioisosteres in other contexts.[14]
-
5-Oxo-1,2,4-oxadiazoles: These planar, acidic heterocycles (pKa ~6-7) have proven to be effective tetrazole alternatives. They are reported to be more lipophilic than tetrazoles, which in some cases has led to increased oral bioavailability in series of AT1 receptor antagonists.[10][14]
| Bioisostere | Typical pKa | Key Advantages | Representative Drug Class |
| Carboxylic Acid | ~4.5 | Strong H-bonding, well-understood | NSAIDs |
| Tetrazole | ~4.8 | Metabolic stability, increased lipophilicity, similar acidity | Sartans (Antihypertensives) |
| Acyl Sulfonamide | Varies | Increased lipophilicity, unique H-bonding | HCV Protease Inhibitors |
| 5-Oxo-1,2,4-oxadiazole | ~6-7 | More lipophilic than tetrazole, good bioavailability | AT1 Receptor Antagonists |
Bioisosteric Replacements for the Biphenyl Core
Replacing one of the phenyl rings in the biphenyl core is a less common but powerful strategy, typically aimed at improving metabolic stability, modulating solubility, or exploring new intellectual property. This is a form of non-classical bioisosterism, where the replacement may not share the same number of atoms but mimics the overall size, shape, and vector projection of the original phenyl ring.[8]
-
Heteroaromatic Rings: Replacing a phenyl ring with a pyridine, pyrimidine, or thiophene ring can block a site of metabolism.[7] The introduction of heteroatoms increases polarity, which can improve solubility, but may also introduce new liabilities such as inhibition of CYP enzymes.[7]
-
Saturated and Strained Scaffolds: In a drive to reduce aromatic character and improve physicochemical properties (the "escape from flatland" concept), non-aromatic rings are being explored as phenyl isosteres. Saturated rings like cyclohexane can mimic the spatial arrangement but lack the rigidity and electronic properties. More recently, strained systems like bicyclo[1.1.1]pentane have emerged as promising non-classical bioisosteres for para-substituted phenyl rings, preserving the geometric vectors of substitution while improving properties like solubility.[7][15]
Case Study: The Discovery of Losartan
The development of Losartan (Cozaar®), the first-in-class angiotensin II receptor blocker (ARB), is a quintessential example of the power of bioisosteric replacement.[16][17] The target, the AT1 receptor, is a key regulator of blood pressure, and its blockade is a validated strategy for treating hypertension.[18][19]
Early leads developed by DuPont were potent AT1 antagonists but were based on a biphenylacetic acid scaffold. These compounds suffered from poor oral bioavailability, a direct consequence of the polar carboxylic acid group.[10]
The Breakthrough: The pivotal moment in the discovery of Losartan was the decision to replace the carboxylic acid with a 5-tetrazole ring.[16] This single, strategic modification led to a remarkable improvement in the drug's profile:
-
Increased Potency: The tetrazole analog (Losartan) exhibited a 10-fold increase in binding affinity for the AT1 receptor compared to its carboxylic acid precursor.[10] This was attributed to the tetrazole's acidic NH group being positioned optimally to interact with the receptor.[10]
-
Improved Oral Bioavailability: The increased lipophilicity and metabolic stability of the tetrazole group dramatically improved oral absorption and overall bioavailability, transforming the compound from a research tool into a viable oral medication.[14][16]
-
Active Metabolite: Further serendipity came from in vivo metabolism. Losartan is oxidized by CYP2C9 and CYP3A4 to an active metabolite, EXP3174, where the hydroxymethyl group on the imidazole is converted to a carboxylic acid.[20] This metabolite is 10-40 times more potent than Losartan itself and has a longer half-life, contributing significantly to the drug's overall efficacy and duration of action.[20]
Experimental Protocols: Synthesis of a Biphenyl Tetrazole
The synthesis of biphenyl tetrazoles, the core of sartan drugs, is a well-established process in medicinal chemistry. A common and robust method involves a cyanation of a biphenyl halide followed by a [2+3] cycloaddition with an azide source.
Protocol: Synthesis of 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbonitrile
This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Objective: To synthesize a key biphenyl tetrazole intermediate.
Materials:
-
4'-Bromo-[1,1'-biphenyl]-2-carbonitrile
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride (Et₃N·HCl)
-
Toluene, anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Step-by-Step Methodology:
-
Cyanation (Suzuki-type coupling): a. To a dry, nitrogen-flushed round-bottom flask, add 4'-bromo-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq). b. Add anhydrous DMF via syringe to dissolve the reagents. c. Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. e. Filter the mixture through a pad of Celite® to remove the palladium catalyst. f. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product ([1,1'-biphenyl]-2,4'-dicarbonitrile) by flash column chromatography.
-
Tetrazole Formation (Cycloaddition): a. To a dry round-bottom flask, add the purified [1,1'-biphenyl]-2,4'-dicarbonitrile (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq). b. Add anhydrous toluene. c. Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24-48 hours. Monitor by TLC or LC-MS. d. Cool the reaction to room temperature. Carefully acidify the mixture to pH ~2-3 with 1M HCl solution while stirring in an ice bath (Caution: potential formation of hydrazoic acid, work in a well-ventilated fume hood). e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the final product by recrystallization or flash column chromatography to yield 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbonitrile.
Self-Validation: The identity and purity of the intermediate and final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the successful execution of the protocol.
Conclusion and Future Perspectives
The strategic application of bioisosterism to the biphenylacetic acid scaffold has been a resounding success in medicinal chemistry, most notably exemplified by the discovery of the sartan class of antihypertensives. The replacement of the metabolically labile and overly polar carboxylic acid group with moieties like the 5-tetrazole has become a textbook strategy for improving pharmacokinetic properties and overall drug-likeness.
Looking forward, the field continues to evolve. The push towards novel chemical space and improved properties is driving the exploration of new, more exotic bioisosteres for both the acidic functionality and the aromatic core. The development of non-classical, non-aromatic bioisosteres like strained bicyclic systems represents an exciting frontier, offering the potential to create drug candidates with superior solubility, metabolic stability, and novelty. As our understanding of drug-target interactions and ADME-Tox properties deepens, the rational design and implementation of bioisosteres will remain a critical and indispensable tool in the medicinal chemist's arsenal for transforming promising leads into successful medicines.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]
-
Rao, V. R., et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 969-976. Available from: [Link]
-
A review on recent advances of tetrazole derivatives and its biological applications. (2022). ResearchGate. Available from: [Link]
-
Wang, X., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available from: [Link]
-
Gladwell, M. (2006). How the antihypertensive losartan was discovered. Expert Opinion on Drug Discovery, 1(6), 609-618. Available from: [Link]
-
Brog, J., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(22), 5426-5435. Available from: [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available from: [Link]
-
Synthesis of tetrazole-containing biphenyl derivatives through nucleophilic substitution reaction. ResearchGate. Available from: [Link]
-
Acid Bioisosteres. (2022). Cambridge MedChem Consulting. Available from: [Link]
-
Anumanthan, A., et al. (2007). Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors. American Journal of Pharmaceutical Education, 71(5), 98. Available from: [Link]
-
Bioisostere. Wikipedia. Available from: [Link]
-
How the antihypertensive losartan was discovered. (2006). ResearchGate. Available from: [Link]
-
Chebil, L., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. Available from: [Link]
-
de Gasparo, M., et al. (2003). Angiotensin II AT1 Receptor Antagonists. Clinical Implications of Active Metabolites. Journal of Medicinal Chemistry, 46(12), 2337-2349. Available from: [Link]
-
Design, multicomponent synthesis, and molecular modelling studies of tetrazole biphenyls as REV-ERBα modulators. (2025). PubMed. Available from: [Link]
-
Yoo, S., et al. (2004). Solid-Phase Synthesis of 5-Biphenyl-2-yl-1H-tetrazoles. Organic Letters, 6(6), 997-1000. Available from: [Link]
-
Timmermans, P. B., et al. (1996). Discovery of losartan, the first angiotensin II receptor antagonist. Journal of Human Hypertension, 9 Suppl 5, S3-18. Available from: [Link]
-
Angiotensin II receptor blocker. Wikipedia. Available from: [Link]
-
Naka, T., et al. (1995). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry, 38(24), 4930-4936. Available from: [Link]
-
Das, A., et al. (2025). Angiotensin II Receptor Blockers (ARB). StatPearls. Available from: [Link]
-
Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Available from: [Link]
-
Lu, G., et al. (2022). [21]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Communications, 13(1), 6031. Available from: [Link]
-
Barreiro, E. J., et al. (2011). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Available from: [Link]
-
Losartan. Wikipedia. Available from: [Link]
-
Wong, P. C., et al. (1991). Historical development of losartan (DuP 753) and angiotensin II receptor subtypes. Journal of Hypertension Supplement, 9(8), S31-S41. Available from: [Link]
-
Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH. Available from: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-60). John Wiley & Sons, Inc. Available from: [Link]
-
Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-20. Available from: [Link]
-
Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236-240. Available from: [Link]
-
PPAR agonist. Wikipedia. Available from: [Link]
Sources
- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR agonist - Wikipedia [en.wikipedia.org]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Bioisostere - Wikipedia [en.wikipedia.org]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eclass-b.uoa.gr [eclass-b.uoa.gr]
- 17. researchgate.net [researchgate.net]
- 18. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 20. Losartan - Wikipedia [en.wikipedia.org]
- 21. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Solubility Profiling & Solvent Selection for 2-(3-(Furan-2-yl)phenyl)acetic Acid
The following technical guide details the solubility profiling, solvent selection, and purification strategies for 2-(3-(Furan-2-yl)phenyl)acetic acid . This guide is structured for research scientists and process chemists, utilizing predictive physicochemical principles and standard experimental protocols where specific empirical data for this custom scaffold is limited.
Executive Summary & Physicochemical Profile
Compound: 2-(3-(Furan-2-yl)phenyl)acetic acid Class: Biaryl Acetic Acid / Heterocyclic Aromatic Acid Application: Medicinal chemistry intermediate (NSAID scaffolds, kinase inhibitors), Suzuki coupling product.
This compound combines a lipophilic biaryl core (phenyl-furan) with a polar, ionizable carboxylic acid tail. Its solubility behavior is governed by the competition between the hydrophobic aromatic system and the hydrophilic carboxyl group.
Calculated Physicochemical Properties (In Silico)
| Property | Value (Est.) | Significance |
| Molecular Weight | 202.21 g/mol | Small molecule, favorable for membrane permeability. |
| LogP (Octanol/Water) | 2.1 – 2.6 | Moderately lipophilic. Prefers organic solvents over water. |
| pKa (Acidic) | 4.2 – 4.5 | Ionizes at physiological pH. Soluble in basic aqueous media. |
| H-Bond Donors/Acceptors | 1 / 3 | Limited water solubility driven only by the COOH group. |
| Physical State | Solid | Likely crystalline; melting point predicted >90°C. |
Solubility Profile in Organic Solvents[1][2][3][4][5][6]
The following classification is derived from the "Like Dissolves Like" principle, validated against structural analogs such as Phenylacetic acid (CAS 103-82-2) and Fenclofenac derivatives.
Solvent Compatibility Table
| Solvent Class | Solvent Examples | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions and biological assays. Difficult to remove (high boiling point). |
| Polar Protic | Methanol, Ethanol, IPA | Good to Excellent | Primary choice for recrystallization (often mixed with water). |
| Moderately Polar | Ethyl Acetate, THF, Acetone | Good | Preferred for liquid-liquid extraction and reaction solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent for dissolving the neutral acid form; useful for chromatography loading. |
| Non-Polar | Hexane, Heptane, Toluene | Poor / Insoluble | Acts as an anti-solvent to induce precipitation. Toluene may dissolve it when hot. |
| Aqueous | Water (pH < 4) | Insoluble | Precipitates as the free acid. |
| Aqueous (Basic) | Water (pH > 8, e.g., NaOH, NaHCO₃) | Soluble | Forms the carboxylate salt (Sodium 2-(3-(furan-2-yl)phenyl)acetate). |
Mechanism of Action: pH-Dependent Switching
The carboxylic acid moiety allows for a "pH-Switch" purification strategy. The molecule is lipophilic (organic-soluble) in its neutral state but becomes hydrophilic (water-soluble) when deprotonated.
Figure 1: The pH-dependent solubility switch allows for extractive purification (Acid-Base extraction).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To determine the saturation limit of the compound in a specific solvent at 25°C.
-
Preparation: Weigh approx. 10 mg of dry 2-(3-(Furan-2-yl)phenyl)acetic acid into a 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 50 µL increments.
-
Agitation: Vortex for 30 seconds and sonicate for 5 minutes after each addition.
-
Observation: Check for complete dissolution (clear solution).
-
If solid remains:[1] Continue adding solvent.
-
If dissolved: Record total volume added.
-
-
Calculation:
Protocol B: Recrystallization Strategy
Objective: Purification of crude material (e.g., post-Suzuki coupling).
-
Solvent System 1 (Preferred): Ethanol / Water
-
Dissolve crude solid in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then 4°C.
-
-
Solvent System 2 (Alternative): Ethyl Acetate / Hexane
-
Dissolve in minimal hot Ethyl Acetate.
-
Slowly add Hexane (anti-solvent) until saturation.
-
Cool to induce crystallization.
-
Synthesis & Purification Workflow
The synthesis of this compound typically involves a Suzuki-Miyaura coupling between 3-bromophenylacetic acid and furan-2-boronic acid. The solubility profile dictates the workup.
Figure 2: Standard purification workflow leveraging the compound's solubility profile.[2]
References
-
Suzuki-Miyaura Coupling Standards
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Solubility of Phenylacetic Acid Derivatives
-
Gracin, S., & Rasmuson, A. C. (2002). "Solubility of phenylacetic acid... in pure solvents." Journal of Chemical & Engineering Data.
-
-
General Solubility Principles
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
-
Furan-2-Boronic Acid Handling
-
BenchChem Technical Guide. "Furan-2-Boronic Acid in Suzuki Coupling."
-
Sources
The 2,7-Diazaspiro[4.4]nonane Scaffold: A Privileged Heterocyclic Building Block in Modern Drug Discovery
Abstract: The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced interactions with biological targets. This in-depth technical guide focuses on the 2,7-diazaspiro[4.4]nonane core, a versatile heterocyclic building block that has emerged as a valuable scaffold in drug discovery. While the specific CAS number 568628-55-7, as initially queried, is not widely documented in publicly available databases, this guide will delve into the closely related and well-characterized 2,7-diazaspiro[4.4]nonane framework and its derivatives, which are of significant interest to researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and diverse applications as a key structural motif in the design of innovative therapeutics.
Introduction: The Significance of Spirocyclic Heterocycles in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single common atom, introduce a rigid, three-dimensional topology to a molecule. This structural feature is highly desirable in drug design as it can:
-
Enhance Target Affinity and Selectivity: The well-defined spatial arrangement of functional groups on a spirocyclic scaffold can facilitate more precise and stronger interactions with the binding sites of biological targets, leading to increased potency and selectivity.
-
Improve Physicochemical Properties: The introduction of a spiro-center can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Explore Novel Chemical Space: Spirocyclic scaffolds provide access to unique molecular shapes and vectoral displays of substituents that are not easily accessible with traditional flat, aromatic ring systems.
The 2,7-diazaspiro[4.4]nonane core, a bicyclic system containing two nitrogen atoms within its framework, is a prime example of a privileged scaffold in medicinal chemistry. Its unique architecture provides a robust platform for the development of novel therapeutic agents across various disease areas.
Physicochemical Properties and Structural Features
The parent 2,7-diazaspiro[4.4]nonane scaffold possesses a unique set of properties that make it an attractive starting point for library synthesis and lead optimization. The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity and pharmacokinetic profile.
A commonly utilized derivative in drug discovery is the Boc-protected form, such as tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, enabling selective functionalization of the other. The ketone functionality provides an additional handle for chemical elaboration.
| Property | Value (for a representative derivative) | Source |
| Molecular Formula | C12H20N2O3 | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | [2] |
Note: The properties listed are for a representative derivative, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, which has a similar core structure.
The crystal structure of a related compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, reveals that both five-membered rings adopt an envelope conformation[1]. This constrained conformation is a key feature that medicinal chemists can exploit to achieve desired binding geometries with target proteins.
Synthesis and Reactivity
The synthesis of the 2,7-diazaspiro[4.4]nonane core can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic system from acyclic or monocyclic precursors.
General Synthetic Approach
A representative synthesis for a derivative involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine dicarboxylate. For example, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be synthesized from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using a reducing agent like Raney Nickel under a hydrogen atmosphere[1].
Caption: A generalized workflow for the synthesis of the 2,7-diazaspiro[4.4]nonane core.
Step-by-Step Experimental Protocol: Synthesis of a 2,7-Diazaspiro[4.4]nonane Derivative
The following protocol is a representative example for the synthesis of a 2,7-diazaspiro[4.4]nonane derivative and is based on literature procedures[1].
Materials:
-
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate in methanol.
-
Catalyst Addition: Carefully add Raney Nickel to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield the desired 2,7-diazaspiro[4.4]nonane derivative.
Self-Validating System: The purity and identity of the synthesized compound should be confirmed using a battery of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Applications in Drug Discovery
The 2,7-diazaspiro[4.4]nonane scaffold has demonstrated significant potential in the development of novel therapeutics, particularly in the field of oncology. Its ability to act as a bioisosteric replacement for other cyclic diamines, such as piperazine, has been a key area of exploration.
As a Piperazine Bioisostere in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. One study explored the replacement of the piperazine core in the FDA-approved PARP inhibitor, Olaparib, with diazaspiro systems, including the 2,7-diazaspiro[4.4]nonane core[3]. This bioisosteric replacement aimed to modulate the pharmacological properties of the parent drug. The study found that the diazaspiro analogues exhibited varying degrees of PARP-1 inhibition, with some compounds showing potent activity[3]. This highlights the potential of the 2,7-diazaspiro[4.4]nonane scaffold to generate novel intellectual property and potentially improve upon existing drug candidates.
Caption: Workflow illustrating the use of the 2,7-diazaspiro[4.4]nonane core as a bioisostere.
In the Development of Menin-MLL Interaction Inhibitors
The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in a subset of acute leukemias. Disrupting this protein-protein interaction is a promising therapeutic strategy. Patent literature reveals that 2,7-diazaspiro[4.4]nonane derivatives have been investigated as inhibitors of the menin-MLL interaction for the treatment of cancer[4]. The rigid spirocyclic scaffold can effectively position key pharmacophoric groups to interact with the binding pockets of menin, thereby disrupting its interaction with MLL.
Other Potential Therapeutic Areas
The versatility of the 2,7-diazaspiro[4.4]nonane scaffold extends beyond oncology. Derivatives of the broader azaspiro[4.4]nonane class have been explored for a range of biological activities, including:
-
Anticonvulsant Activity: Certain derivatives have shown promise in preclinical models of epilepsy[5].
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Modulation of nAChRs is a key strategy for treating cognitive disorders and neurodegenerative diseases[6].
-
Antiviral and Anticancer Agents: The related 1-azaspiro[4.4]nonane core is found in natural products with potent biological activities[5][7].
Conclusion and Future Perspectives
The 2,7-diazaspiro[4.4]nonane scaffold represents a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality and the presence of multiple points for chemical diversification make it a privileged structure for the design of novel therapeutics. While the initial CAS number provided in the topic is not prominently cited, the exploration of the broader 2,7-diazaspiro[4.4]nonane chemical space has proven to be a fruitful endeavor.
Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: To access a wider range of substituted 2,7-diazaspiro[4.4]nonane derivatives with greater efficiency and stereocontrol.
-
Exploration of New Biological Targets: Screening of 2,7-diazaspiro[4.4]nonane-based libraries against a diverse array of biological targets to identify new therapeutic opportunities.
-
In-depth Structure-Activity Relationship (SAR) Studies: To further understand how modifications to the scaffold influence biological activity and pharmacokinetic properties.
As our understanding of disease biology continues to grow, the demand for innovative molecular scaffolds will only increase. The 2,7-diazaspiro[4.4]nonane core is well-positioned to remain a significant contributor to the discovery and development of the next generation of medicines.
References
-
Reilly, S.W., Puentes, L.N., Wilson, K., Hsieh, C.J., Weng, C.C., Makvandi, M., & Mach, R.H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
WO2018024602A1 - 2,7-diazaspiro[8][8] nonanes. (2018). Google Patents.
-
Li, Y. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]
-
Royal Society of Chemistry. (n.d.). The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. [Link]
-
MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
-
Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone.
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(2), 947-963. [Link]
-
MDPI. (2012). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. [Link]
-
ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. [Link]
-
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]
-
PubChem. (n.d.). Pyrimidinyl-diazospiro compounds - Patent US-9376445-B2. [Link]
Sources
- 1. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nona… [cymitquimica.com]
Advanced Safety and Handling Whitepaper: 3-Furan-2-yl-phenylacetic Acid in Drug Development
Executive Summary
3-Furan-2-yl-phenylacetic acid is a specialized, bifunctional building block utilized extensively in the synthesis of advanced therapeutics, including human Sirtuin 2 (SIRT2) inhibitors and furanopyridine-based antiviral agents. While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic depth required by drug development professionals to mitigate complex biochemical hazards. This whitepaper translates the physicochemical and toxicological properties of 3-furan-2-yl-phenylacetic acid into a rigorous, self-validating framework for safe laboratory handling, storage, and analytical verification.
Mechanistic Toxicology and Hazard Identification
Standard SDS documentation classifies phenylacetic acid derivatives under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. However, the presence of the furan moiety introduces a latent, metabolism-dependent toxicological profile that requires specialized handling.
The Cytochrome P450 Bioactivation Pathway
In vivo, the furan ring is highly susceptible to oxidative metabolism catalyzed by hepatic cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4)[2][3]. Computational and in vitro studies demonstrate that CYP450-mediated oxidation of the furan ring proceeds either through an epoxide intermediate or directly via a concerted O-addition pathway to form cis-2-butene-1,4-dial (BDA)[2][4].
BDA is a highly reactive α,β-unsaturated dialdehyde that acts as a potent electrophile. It covalently binds to cellular nucleophiles—such as the sulfhydryl groups of glutathione (GSH) and the primary amines of cellular proteins and polyamines—leading to protein inactivation, oxidative stress, and subsequent hepatotoxicity[3][5].
CYP450-mediated bioactivation of the furan moiety to reactive dialdehydes.
Physicochemical Properties & Quantitative Hazard Data
To design effective engineering controls, researchers must understand the baseline metrics of the compound. The following table synthesizes the critical safety data parameters and the causality behind their hazards:
| Parameter | Value / Description | Causality / Practical Implications |
| Molecular Formula | C12H10O3 | Contains electron-rich furan ring; highly susceptible to electrophilic attack and auto-oxidation. |
| Physical State | Off-white to pale yellow powder | Aerosolization risk during weighing; mandates the use of localized exhaust ventilation (LEV). |
| GHS Hazard Codes | H315, H319, H335 | Carboxylic acid proton and lipophilic backbone drive dermal/mucosal penetration and irritation. |
| Reactivity | Oxidizes in ambient air/light | Furan ring degrades into peroxides/dialdehydes, altering reaction stoichiometry and increasing toxicity. |
| Solubility | Soluble in DMSO, MeOH, DCM | High lipophilicity enables rapid dermal absorption if spilled in solvent; mandates nitrile double-gloving. |
Storage and Handling: A Causality-Driven Approach
Because the furan ring is prone to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen, standard ambient storage will lead to gradual degradation, forming trace amounts of reactive dialdehydes.
Handling Protocols:
-
Inert Atmosphere: Always store the compound under an argon or nitrogen blanket. Oxygen displacement prevents the radical-mediated formation of furan peroxides.
-
Temperature Control: Store at 2–8°C (refrigerated) in a tightly sealed desiccator. Thermal energy accelerates the oxidation kinetics of the furan moiety.
-
Light Protection: Store in amber glass vials. UV light can initiate radical-mediated ring opening.
Analytical Verification & Quality Control Workflows
Before utilizing 3-furan-2-yl-phenylacetic acid in sensitive biological assays or synthetic steps, its structural integrity must be validated. A self-validating protocol ensures that any degradation (specifically furan ring opening) is detected prior to use.
Step-by-Step HPLC-UV/MS Purity Protocol
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v).
-
Self-Validation: If the solution turns dark yellow or brown upon dissolution, significant oxidation has already occurred; discard the sample.
-
-
Column Selection: Use a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to resolve the parent compound from polar degradation products.
-
Mobile Phase Gradient:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
-
Detection: Monitor at 254 nm (optimal for the conjugated phenyl-furan system) and perform mass spectrometry (ESI+).
-
Impurity Profiling: Look for early-eluting peaks. The ring-opened BDA derivative is highly polar and will elute near the void volume.
Step-by-Step 1H-NMR Verification
-
Dissolve 5 mg of the sample in 0.5 mL of DMSO-d6.
-
Scan for the characteristic furan protons: typically appearing as three distinct multiplets between δ 6.4 ppm and 7.8 ppm[6].
-
Self-Validation: The absence of aldehydic protons (δ 9.5–10.5 ppm) confirms the furan ring remains intact and has not oxidized into a dialdehyde.
Self-validating analytical workflow for purity and oxidation state verification.
Emergency Response and Spill Decontamination
Standard chemical spill kits rely on inert absorbents. However, because furan derivatives can generate reactive electrophiles upon environmental degradation, a chemically active decontamination approach is required.
Step-by-Step Spill Protocol
-
Evacuation and PPE: Evacuate the immediate area. Don a fitted N95 or P100 respirator, chemical-resistant goggles, and double nitrile gloves.
-
Containment: Surround the powder spill with a damp, inert absorbent (e.g., vermiculite) to prevent aerosolization. Do not dry-sweep[7].
-
Chemical Neutralization (The Causality): If the material has been dissolved in solvent and spilled, apply a solution containing a nucleophilic trapping agent, such as 5% N-acetyl-L-cysteine (NAC) or a generic amine-based spill neutralizer.
-
Why? NAC acts as a sacrificial nucleophile, trapping any reactive dialdehydes (BDA) formed via ambient oxidation, converting them into stable, water-soluble pyrrole conjugates[4].
-
-
Collection: Scoop the neutralized slurry into a sealed, chemically compatible hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a 1% aqueous sodium hydroxide solution followed by copious amounts of water to ensure complete removal of acidic residues.
References
-
Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors MDPI[Link]
-
Mechanistic and predictive studies on the oxidation of furans by cytochrome P450 PubMed[Link]
-
Polyamines Are Traps for Reactive Intermediates in Furan Metabolism ACS Publications[Link]
-
Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes PubMed[Link]
-
Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity Oxford Academic[Link]
-
Safety Data Sheet - Phenylacetic acid Sigma-Aldrich[Link]
-
In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4 ACS Publications[Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. westliberty.edu [westliberty.edu]
Metabolic Stability of Furan-Phenyl Scaffolds: A Strategic Guide to Risk Assessment and Optimization
Topic: Metabolic Stability of Furan-Phenyl Scaffolds Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The furan-phenyl scaffold is a classic structural motif in medicinal chemistry, often utilized to optimize ligand geometry, reduce molecular weight, and improve solubility compared to biphenyl systems. However, the furan ring acts as a significant "structural alert" (toxicophore) due to its susceptibility to cytochrome P450 (CYP)-mediated bioactivation. This guide provides a technical deep-dive into the mechanistic basis of this instability, diagnostic protocols for early detection, and medicinal chemistry strategies to mitigate toxicity while retaining potency.
Part 1: The Mechanistic Challenge
The Bioactivation Pathway
The metabolic liability of furan-phenyl scaffolds is predominantly driven by the oxidation of the furan ring, typically catalyzed by CYP2E1 (for small furans) or CYP3A4 (for larger drug-like molecules).
The critical failure mode is the opening of the furan ring to form a highly reactive cis-2-butene-1,4-dial (BDA) intermediate. This
Mechanism Diagram: Furan Bioactivation
The following diagram illustrates the oxidative cascade from the parent furan to the toxic adduct.
Caption: Figure 1.[1][2] CYP450-mediated bioactivation of furan rings leads to the reactive enedial intermediate (BDA), which determines the toxicity vs. clearance fate.
The "Phenyl" Influence
In a furan-phenyl scaffold, the phenyl ring often acts as a lipophilic anchor. While the phenyl ring itself is generally stable (unless unsubstituted at para-positions, risking quinone-imine formation), its electronic conjugation with the furan can influence the oxidation potential.
-
Electron-Donating Groups (EDGs) on the phenyl ring can increase electron density on the furan, making it more susceptible to CYP oxidation.
-
Steric Bulk (ortho-substitution on the phenyl) can twist the biaryl bond, potentially reducing planarity and altering CYP active site binding, though this is rarely sufficient to prevent bioactivation completely.
Part 2: Diagnostic Protocols (Self-Validating Systems)
To assess the risk of a furan-phenyl lead, standard microsomal stability (
Protocol: Glutathione (GSH) Trapping Assay
This protocol detects the formation of reactive electrophiles (like BDA) by trapping them with glutathione.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP3A4.
-
Trapping Agent: Glutathione (GSH) fortified with stable isotope-labeled GSH (
-GSH) at a 1:1 ratio.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Incubate Test Compound (10
M) + HLM (1 mg/mL) + GSH/Isotope-GSH (5 mM) + NADPH for 60 mins at 37°C. -
Quench: Add ice-cold Acetonitrile to precipitate proteins. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS (High-Resolution Mass Spec or Triple Quad).
Data Interpretation (The "Twin Ion" Signature)
Using the 1:1 mixture of unlabeled and labeled GSH provides a self-validating readout.
-
True Positive: You will observe a "twin peak" doublet in the mass spectrum separated by the mass difference of the isotope label (e.g., +3 Da).[1] This eliminates false positives from endogenous matrix components.[1]
-
Scan Modes:
-
Neutral Loss Scan (NL): Monitor loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Precursor Ion Scan (PIS): Monitor precursors of
272 (deprotonated GSH fragment).
-
Quantitative Risk Assessment Table
| Metric | Low Risk | Moderate Risk | High Risk |
|---|---|---|---|
| Covalent Binding (pmol/mg protein) | < 50 | 50 - 1000 | > 1000 |
| GSH Adduct Signal | Not Detected | Trace (requires enrichment) | Major Peak (>10% of Total Ion Count) |
| Time-Dependent Inhibition (TDI) |
Part 3: Structural Optimization Strategies
If a furan-phenyl scaffold shows bioactivation, the following medicinal chemistry strategies should be applied.
Bioisosteric Replacement
Replacing the furan is the most effective strategy. The goal is to maintain the geometry (bond angles) and H-bond acceptor capability while reducing electron density.
| Scaffold | Stability | Electronic Character | Recommendation |
| Furan | Low | Electron-rich (High HOMO) | Avoid if possible. |
| Thiophene | Moderate | Aromatic, Sulfur oxidation possible | Better, but can still form sulfoxides/epoxides. |
| Oxazole | High | Electron-deficient (N-atom pulls density) | Preferred. Good stability, similar geometry. |
| Thiazole | High | Electron-deficient | Preferred. robust stability. |
| Phenyl | High | Lipophilic, stable | Good stability, but loses H-bond acceptor and changes solubility. |
Blocking Metabolic "Soft Spots"
If the furan is essential for binding (e.g., specific H-bond to the receptor), you must block the oxidation sites.
-
Strategy: Substitution at the C2 and C5 positions of the furan.
-
Risk: While 2,5-dimethylfuran blocks the
-protons, the methyl groups themselves can be oxidized to alcohols/acids, or the ring can still open via oxidation of the double bond. -
Better Approach: Use electron-withdrawing groups (EWGs) like
or on the furan or the adjacent phenyl ring to lower the HOMO energy, making the ring less reactive to CYP oxidants.
The "Safe Furan" Exception (Prazosin Case Study)
Not all furans are toxic.[3] Prazosin contains a furan ring but is safe.[3][4]
-
Why? The kinetics of detoxification exceed the rate of bioactivation, or the ring opening is a minor pathway compared to other clearance routes (e.g., O-demethylation).
-
Lesson: If total clearance is high via safe pathways (glucuronidation, oxidation elsewhere), the furan liability is minimized.
Part 4: Screening Workflow
Implement this decision tree to manage furan-phenyl scaffolds in discovery.
Caption: Figure 2. Integrated screening cascade for furan-containing compounds, prioritizing reactive metabolite detection.
References
-
Peterson, L. A. (2013).[5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.[5][6] Link
-
Kalgutkar, A. S., et al. (2005).[7][8] A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. Link
-
Stepan, A. F., et al. (2011).[7] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(9), 1345–1410. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Bauman, J. N., et al. (2009). Can In Vitro Metabolism-Dependent Covalent Binding Data Distinguish Hepatotoxic from Nonhepatotoxic Drugs? Chemical Research in Toxicology, 22(2), 332–340. Link
Sources
- 1. Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(3-(Furan-2-yl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Phenylacetic Acid Derivative
In the landscape of modern medicinal chemistry, the furan scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and capacity for diverse chemical interactions have cemented its role as a valuable building block in the design of novel therapeutics. This guide focuses on a specific, yet promising, member of this family: 2-(3-(Furan-2-yl)phenyl)acetic acid. While extensive research has illuminated the broader class of furan-containing molecules and phenylacetic acid derivatives, this document aims to provide a comprehensive technical resource specifically for the title compound, consolidating available information and providing expert insights into its synthesis, characterization, and potential applications.
This guide is structured to empower researchers and drug development professionals with a foundational understanding of 2-(3-(furan-2-yl)phenyl)acetic acid, enabling informed decisions in experimental design and fostering further exploration of its therapeutic potential.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and fundamental properties is the bedrock of any scientific investigation. This section provides the key identifiers and predicted physicochemical parameters for 2-(3-(Furan-2-yl)phenyl)acetic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-(3-(Furan-2-yl)phenyl)acetic acid | N/A |
| CAS Number | 568628-55-7 | N/A |
| InChIKey | Not definitively available in public databases | N/A |
| Molecular Formula | C₁₂H₁₀O₃ | N/A |
| Molecular Weight | 202.21 g/mol | N/A |
A definitive, publicly available InChIKey for this specific compound could not be located in the conducted research.
Synthesis and Spectroscopic Characterization
The synthesis of 2-(3-(furan-2-yl)phenyl)acetic acid can be approached through established methodologies in organic chemistry, most notably through cross-coupling reactions. The following section outlines a logical synthetic strategy and the expected characterization data.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient means to connect the furan and phenyl rings.[3]
Caption: Retrosynthetic analysis of 2-(3-(Furan-2-yl)phenyl)acetic acid.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on well-established Suzuki-Miyaura coupling conditions. Optimization of reaction parameters such as catalyst, base, solvent, and temperature may be necessary to achieve optimal yields.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried flask, add 3-bromophenylacetic acid or its corresponding ester (1.0 eq.), furan-2-boronic acid or its pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 2: Saponification (if starting with an ester)
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Extraction: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude 2-(3-(furan-2-yl)phenyl)acetic acid.
Step 3: Purification
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Caption: Predicted biological activities based on structural motifs.
Postulated Mechanism of Action
Given its structural similarity to known NSAIDs, it is plausible that 2-(3-(furan-2-yl)phenyl)acetic acid may exert anti-inflammatory and analgesic effects through the inhibition of COX enzymes. The furan ring may contribute to the binding affinity and selectivity for these enzymes. Further in-vitro and in-vivo studies are required to validate this hypothesis and to fully elucidate the mechanism of action.
Future Directions and Research Opportunities
This technical guide highlights the significant potential of 2-(3-(furan-2-yl)phenyl)acetic acid as a lead compound for drug discovery. However, a substantial amount of research is still needed to fully characterize this molecule and unlock its therapeutic value. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectroscopic characterization are crucial for enabling broader research on this compound.
-
In-Vitro Biological Evaluation: A comprehensive screening of the compound's activity against a panel of relevant biological targets, including COX-1 and COX-2 enzymes, is a critical next step.
-
In-Vivo Efficacy and Safety Studies: Preclinical studies in animal models of inflammation and pain are necessary to evaluate the compound's therapeutic efficacy and to establish its safety profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will provide valuable insights into the structural features required for optimal biological activity and can guide the design of more potent and selective compounds.
Conclusion
2-(3-(Furan-2-yl)phenyl)acetic acid represents a compelling intersection of two well-established pharmacophores. The convergence of the furan scaffold's broad biological activity with the proven therapeutic relevance of the phenylacetic acid moiety positions this compound as a high-potential candidate for further investigation, particularly in the areas of inflammation and pain management. This guide provides a foundational framework to stimulate and support such research endeavors, with the ultimate goal of translating fundamental chemical insights into novel therapeutic solutions.
References
-
Karnam, N., Jayakumar, J. K., Supriya, & Revanaswamy. (2016). Screening of a novel-substituted furan compound for analgesic activity in mice. International Journal of Basic & Clinical Pharmacology, 5(5), 1885-1889. [Link]
-
International Journal of Basic & Clinical Pharmacology. (2016). Screening of a novel-substituted furan compound for analgesic activity in mice. Retrieved from [Link]
-
Filo. (2025, May 31). Q1 (A) Draw the ¹³C NMR spectra for the following compounds:. Retrieved from [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0176476). Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: [Title of the article]. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Furan-3-yl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpentanedinitrile. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxocholesteryl acetate. Retrieved from [Link]
-
Taylor & Francis Online. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-Formylindolo(3,2-b)carbazole. Retrieved from [Link]
-
PubChem. (n.d.). Chrysanthenyl acetate. Retrieved from [Link]
-
PubMed. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Retrieved from [Link]
-
PubChem. (n.d.). Fraxinellone. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S42 . ¹³C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Retrieved from [Link]
-
The Distant Reader. (2021, November 19). Synthesis and analgesic activity evaluation of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
PubMed. (1995). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Retrieved from [Link]
-
MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
PubMed. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
PMC. (n.d.). 2-(3-Ethylsulfanyl-5-phenyl-1-benzofuran-2-yl)acetic acid. Retrieved from [Link]
-
BMRB. (n.d.). bmse000220 Phenylacetic Acid at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]
-
PMC. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol). Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
-
Organic Syntheses. (2016, October 19). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Impact Factor. (2016, November 15). Experimental Evaluation of the Analgesic Activity of 2-(3- Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]
Sources
Methodological & Application
Introduction: The Strategic Value of Heteroaryl-Phenylacetic Acids
Application Note: High-Purity Synthesis and Utilization of 2-(3-(Furan-2-yl)phenyl)acetic Acid as an NSAID Scaffold
In the landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) development, 2-(3-(Furan-2-yl)phenyl)acetic acid represents a critical "privileged structure." While classic NSAIDs like Diclofenac and Aceclofenac rely on substituted phenylacetic acid cores, the introduction of a heteroaryl ring (furan) at the meta position (C3) serves a specific medicinal chemistry purpose:
-
Bioisosterism: The furan ring acts as a non-classical bioisostere for a phenyl group (as seen in biphenylacetic acids like Felbinac), offering reduced molecular weight and altered metabolic stability.
-
Lipophilicity Tuning: The furan moiety enhances lipophilicity (
), facilitating the compound's entry into the hydrophobic channel of the Cyclooxygenase (COX) active site (specifically the Tyr385 and Ser530 pocket). -
Metabolic Handle: The furan ring is susceptible to oxidative metabolism (e.g., ring opening), providing a distinct pharmacokinetic profile compared to fully aromatic biphenyls.
This guide details the synthesis, purification, and validation protocols for using this compound as a high-purity intermediate in the development of novel COX-2 selective inhibitors.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 2-(3-(Furan-2-yl)phenyl)acetic acid |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (acid form) |
| pKa (Calc.) | ~4.2 (Carboxylic acid) |
| Storage | -20°C, Desiccated, Protected from light (Furan ring sensitivity) |
Synthesis Protocol: The "Ester-Protection" Route
Rationale: Direct Suzuki coupling on free phenylacetic acids often suffers from catalyst poisoning by the carboxylate or difficult purification. This protocol utilizes a Methyl Ester Protection Strategy to ensure high yields (>85%) and simplified silica chromatography.
Workflow Diagram
Figure 1: Three-step synthesis workflow ensuring protection of the acidic moiety during metal-catalyzed coupling.
Detailed Methodology
Step 1: Esterification (Protection)
-
Dissolve 3-bromophenylacetic acid (10.0 g, 46.5 mmol) in Methanol (100 mL).
-
Add catalytic conc. H₂SO₄ (1.0 mL) dropwise.
-
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and Brine.
-
Dry over MgSO₄ and concentrate to yield Methyl 2-(3-bromophenyl)acetate as a clear oil.
Step 2: Suzuki-Miyaura Coupling (The Critical Step) Targeting the Aryl-Heteroaryl Bond
-
Reactor Prep: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Reagents: Add Methyl 2-(3-bromophenyl)acetate (1 eq), 2-Furanylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk and stability.
-
Reaction: Heat to 90°C for 12 hours under Argon balloon.
-
Workup: Filter through Celite. Dilute with EtOAc/Water. Extract organic layer.
-
Purification: Flash Chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes.
-
Checkpoint: The furan ring makes the product slightly less polar than the starting bromide.
-
Step 3: Saponification (Deprotection)
-
Dissolve the coupled ester in THF:Water (3:1).
-
Add LiOH·H₂O (2.5 eq). Stir at Room Temperature for 2 hours.
-
Acidification: Cool to 0°C. Acidify to pH 3 with 1M HCl. Precipitate should form.
-
Isolation: Filter the solid. Recrystallize from Ethanol/Water to obtain pure 2-(3-(Furan-2-yl)phenyl)acetic acid .
Quality Control & Validation Protocols
To ensure the intermediate is suitable for biological screening (e.g., COX inhibition assays), it must meet strict purity standards.
A. HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic) and 230 nm (Furan absorption).
-
Acceptance Criteria: Purity > 98.0% (Area %).
B. NMR Structural Confirmation (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 12.40 (s, 1H): Carboxylic acid proton (-COOH ).
-
δ 7.75 (s, 1H): Phenyl H2 (between furan and acetic acid group).
-
δ 7.72 (d, 1H): Furan H5 (adjacent to oxygen).
-
δ 7.60 - 7.30 (m, 3H): Remaining Phenyl protons.
-
δ 6.95 (d, 1H): Furan H3.
-
δ 6.60 (dd, 1H): Furan H4.
-
δ 3.65 (s, 2H): Benzylic methylene (-CH ₂-COOH).
Application: COX-Inhibition Screening Protocol
This intermediate is often tested directly or derivatized to evaluate anti-inflammatory potency.
Solubilization Protocol for Bioassays:
-
Stock Solution: Dissolve 10 mg in 1 mL DMSO (100% stock).
-
Note: Avoid Ethanol if the assay contains esterases, as transesterification can occur.
-
-
Working Solution: Dilute 1:100 into the assay buffer (Tris-HCl, pH 8.0) immediately prior to use. Final DMSO concentration must be <1%.
Experimental Logic: The furan ring at the meta position allows the molecule to adopt a "twisted" conformation relative to the phenyl ring. This mimics the geometry of Indomethacin or Diclofenac , allowing the carboxylate to engage the Arg120 residue in the COX channel while the furan ring sits in the hydrophobic pocket.
Safety & Handling
-
Furan Sensitivity: Furan derivatives can form peroxides or ring-open under strong acidic/oxidative conditions. Store under inert gas.
-
Palladium Residues: Ensure heavy metal scavenging (e.g., SiliaMetS® Thiol) is performed if the compound is intended for in vivo studies, as Pd is toxic.
-
PPE: Standard lab coat, gloves (Nitrile), and safety glasses. Handle in a fume hood.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Lombardino, J. G. (1985). "Nonsteroidal Anti-inflammatory Drugs." Wiley-Interscience.
-
Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry, 36(2), 109-126. Link
-
Sigma-Aldrich. "2-Furanylboronic acid Product Specification." Link
Application Note: Palladium-Catalyzed Synthesis of Furan-Phenyl Acetic Acid Derivatives
This Application Note is structured as a high-level technical guide for the synthesis of Furan-Phenyl Acetic Acid Derivatives , a scaffold critical in Medicinal Chemistry (e.g., NSAID development, COX-2 inhibitors).
Part 1: Executive Summary & Strategic Analysis
The Target Scaffold
The Furan-Phenyl Acetic Acid motif represents a classic biaryl system where a furan ring is coupled to a phenylacetic acid core. This structure is a bioisostere for various NSAIDs (e.g., Diclofenac, Fenbufen analogs), offering altered metabolic stability and lipophilicity profiles.
Synthetic Strategy: The "Coupling First" Approach
While classical Friedel-Crafts acylation or Paal-Knorr synthesis can construct the furan ring, modern drug discovery demands modularity. Palladium-catalyzed cross-coupling is the superior choice for Late-Stage Functionalization (LSF).
We evaluate two primary methodologies:
-
Suzuki-Miyaura Coupling (Method A): The industry standard. Uses Furan-2-boronic acid and Bromophenylacetic esters. High reliability, excellent regiocontrol, but higher material cost.
-
Direct C-H Arylation (Method B): The "Green" alternative. Couples unsubstituted Furan directly with Bromophenylacetic esters. High atom economy, but requires strict control over C2 vs. C5 regioselectivity.[1]
Recommendation: Use Method A for library generation (mg to g scale) due to its predictability. Use Method B for process scale-up (>100g) to reduce cost, provided regioselectivity is optimized.
Part 2: Mechanistic Insight[2]
The catalytic cycle dictates the success of the reaction. For the Suzuki coupling of a furan boronate, the rate-determining step is often the Transmetallation , whereas for C-H activation, it is the C-H Bond Cleavage (Concerted Metalation-Deprotonation).
Catalytic Cycle Visualization (Suzuki-Miyaura)
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle.[2][3][4] Note that for furan couplings, base activation is critical to prevent protodeboronation of the heteroaryl boronic acid.
Part 3: Experimental Protocols
Pre-requisite: Substrate Protection
Critical Note: Do not use free phenylacetic acid in Pd-coupling. The free carboxylic acid can bind to Pd(II), poisoning the catalyst or leading to decarboxylation.
-
Action: Convert 4-bromophenylacetic acid to Methyl 4-bromophenylacetate via standard esterification (MeOH/H2SO4) prior to coupling.
Protocol A: Suzuki-Miyaura Coupling (Standard)
Target: Methyl 2-(4-(furan-2-yl)phenyl)acetate
Reagents:
-
Methyl 4-bromophenylacetate (1.0 equiv)
-
Furan-2-boronic acid (1.2 equiv) [Note: MIDA boronates are a more stable alternative if storage is required]
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Inerting: Charge a microwave vial or Schlenk flask with the aryl bromide (1.0 mmol), furan boronic acid (1.2 mmol), and K2CO3 (2.0 mmol). Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol) quickly under a counter-flow of Argon.
-
Solvation: Add degassed Dioxane (4 mL) and Water (1 mL). Tip: Degas solvents by sparging with Argon for 15 mins prior to use.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The furan product usually fluoresces blue/purple under UV (254nm).
-
Workup (Scavenging): Cool to RT. Dilute with EtOAc. Add 100 mg of Thiol-Silica scavenger (to remove Pd residues) and stir for 30 mins. Filter through Celite.
-
Purification: Concentrate and purify via Flash Chromatography (0-10% EtOAc in Hexanes).
Protocol B: Direct C-H Arylation (Advanced)
Target: Direct coupling of Furan to Methyl 4-bromophenylacetate.
Reagents:
-
Methyl 4-bromophenylacetate (1.0 equiv)
-
Furan (5.0 equiv) [Used in excess to act as semi-solvent and prevent polymerization]
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(t-Bu)3 HBF4 (10 mol%) or KOAc (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide)[5]
Step-by-Step Workflow:
-
Setup: In a pressure tube, combine Pd(OAc)2, Ligand, and KOAc. Purge with Argon.
-
Substrate Addition: Add the aryl bromide and DMA (0.2 M concentration). Add Furan liquid last via syringe.
-
Heating: Seal the tube tightly. Heat to 100°C for 16 hours.
-
Caution: Furan has a low boiling point (31°C). A pressure vessel is mandatory to keep furan in the liquid phase at reaction temperature.
-
-
Regioselectivity Check: Analyze crude NMR. The C2-product (target) is favored, but C2,C5-diarylation can occur if the aryl bromide is in excess.
-
Workup: Dilute with water, extract with Ether. Wash organic layer 3x with water to remove DMA.
Part 4: Critical Process Parameters (Optimization)
The following table summarizes optimization data for maximizing yield and selectivity.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact / Rationale |
| Solvent | DMF | 1,4-Dioxane/H2O | Dioxane reduces hydrodehalogenation byproducts compared to DMF. |
| Base | Na2CO3 | K3PO4 | Phosphate bases often accelerate transmetallation in hindered biaryls. |
| Ligand | PPh3 | SPhos / XPhos | Buchwald ligands prevent catalyst death and allow lower Pd loading (down to 0.5 mol%). |
| Temp | 100°C | 80°C | Lower temperature prevents furan decomposition (ring opening). |
Troubleshooting Guide
-
Problem: Low conversion of Aryl Bromide.
-
Solution: Switch to Pd(P(t-Bu)3)2 or Pd-PEPPSI-IPr . These highly active catalysts facilitate oxidative addition into electron-rich or hindered bromides.
-
-
Problem: Protodeboronation (Loss of Boron species).
-
Solution: Use Furan-2-boronic acid pinacol ester instead of the free acid. It is more robust. Alternatively, add base after the catalyst has pre-stirred with the halide.
-
-
Problem: "Black Metal" precipitation.
-
Solution: The catalyst is decomposing. Add more ligand (e.g., maintain 1:2 Pd:Ligand ratio) or reduce temperature.
-
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Glover, B., et al. (2003).[6] Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene.[6] Organic Letters, 5(3), 301–304. [Link]
-
McClure, M. S., et al. (2001). An Efficient Regioselective Method for the Direct Arylation of 2-Furaldehyde.[6] Organic Letters, 3(17), 2677–2680. [Link]
-
Li, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3414. [Link]
-
Ohta, A., et al. (1990). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene.[7][8] Heterocycles, 31(11), 1951-1958. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. MPG.Pure [pure.mpg.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-(3-(Furan-2-yl)phenyl)acetic acid
Introduction
Esters are a critical class of organic compounds, widely prevalent in natural products and forming the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] The synthesis of esters, a process known as esterification, is therefore a cornerstone of modern organic chemistry. This guide focuses on the esterification of 2-(3-(furan-2-yl)phenyl)acetic acid, a molecule of significant interest due to the presence of the furan moiety. Furan and its derivatives are key structural motifs in a multitude of bioactive compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The furan ring can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[3]
This document provides a comprehensive overview of various reagents and protocols for the esterification of 2-(3-(furan-2-yl)phenyl)acetic acid, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing detailed, step-by-step protocols to ensure reproducible results.
Chemical Profile of 2-(3-(Furan-2-yl)phenyl)acetic acid
A thorough understanding of the substrate's chemical properties is paramount for selecting an appropriate esterification strategy. 2-(3-(Furan-2-yl)phenyl)acetic acid possesses three key structural features that influence its reactivity:
-
Carboxylic Acid: The primary site for esterification. Its acidity is influenced by the adjacent aromatic ring.
-
Phenyl Ring: The electronic nature of the substituents on this ring can affect the acidity of the carboxylic acid.
-
Furan Ring: This five-membered aromatic heterocycle is electron-rich and can be sensitive to strongly acidic conditions, potentially leading to side reactions such as polymerization or ring-opening.
The selection of an esterification method should therefore consider the compatibility of the reagents and conditions with the furan moiety to avoid degradation of the starting material.
Esterification Methodologies
A variety of methods are available for the synthesis of esters from carboxylic acids. The choice of a specific protocol depends on several factors, including the scale of the reaction, the nature of the alcohol, the presence of other functional groups, and the desired purity of the final product.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a well-established and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5][6][7][8]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[4][5][6][7]
Causality of Experimental Choices:
-
Excess Alcohol: The Fischer esterification is a reversible reaction.[5][6][8] To drive the equilibrium towards the product side, a large excess of the alcohol is typically used.[4][6]
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly employed.[4][7] However, given the acid-sensitive nature of the furan ring, a milder acid catalyst or careful control of reaction temperature and time is crucial to prevent substrate degradation.
-
Water Removal: Removing the water formed during the reaction also shifts the equilibrium towards the ester.[6] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Materials:
-
2-(3-(Furan-2-yl)phenyl)acetic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(3-(furan-2-yl)phenyl)acetic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification: Mild and Versatile
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with acid-sensitive functional groups.[1][9] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
Mechanism: The reaction begins with the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species. The alcohol subsequently attacks this species to yield the ester, regenerating the DMAP catalyst.[9]
Causality of Experimental Choices:
-
Carbodiimide Coupling Agent: DCC and DIC are effective activating agents. A common byproduct of DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration.
-
DMAP Catalyst: DMAP significantly accelerates the reaction rate due to its high nucleophilicity.[9]
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.
Materials:
-
2-(3-(Furan-2-yl)phenyl)acetic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 2-(3-(furan-2-yl)phenyl)acetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or DIC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated urea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Steglich Esterification
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[10][11][12][13] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing an activated alcohol-phosphine complex.[11][12]
Causality of Experimental Choices:
-
Reagents: PPh₃, DEAD, or DIAD are the standard reagents. The choice between DEAD and DIAD may influence reaction rates and ease of purification.
-
Solvent: Anhydrous THF or DCM are common solvents.
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[12]
-
Nucleophile pKa: The carboxylic acid should be sufficiently acidic (pKa < 13) to be deprotonated by the betaine intermediate.[11][12]
Materials:
-
2-(3-(Furan-2-yl)phenyl)acetic acid
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-(3-(furan-2-yl)phenyl)acetic acid (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the solution. A color change is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Workflow for Mitsunobu Reaction
Caption: Workflow for Mitsunobu Reaction.
Acid Chloride Formation Followed by Esterification
For less reactive alcohols or when other methods fail, a two-step procedure involving the conversion of the carboxylic acid to a more reactive acid chloride is a reliable alternative.[14][15][16]
Mechanism: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride.[14][16][17][18] The highly electrophilic acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ester.[19]
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a common and effective reagent.[16] The byproducts, SO₂ and HCl, are gaseous and easily removed.[14][17] Oxalyl chloride is another excellent choice, often used with a catalytic amount of dimethylformamide (DMF).
-
Base: A base is used to neutralize the HCl generated during the esterification step. Pyridine can also act as a nucleophilic catalyst.
-
Anhydrous Conditions: Both the acid chloride formation and the subsequent esterification must be carried out under strictly anhydrous conditions, as the acid chloride is readily hydrolyzed back to the carboxylic acid.
Materials:
-
2-(3-(Furan-2-yl)phenyl)acetic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Catalytic Dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Alcohol
-
Pyridine or Triethylamine (Et₃N)
Procedure: Step 1: Acid Chloride Formation
-
To a solution of 2-(3-(furan-2-yl)phenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The crude acid chloride is often used directly in the next step.
Step 2: Esterification
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Add the alcohol (1.1 eq) followed by the dropwise addition of pyridine or triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow for Acid Chloride Route
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 8. athabascau.ca [athabascau.ca]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Acyl chloride - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. orgosolver.com [orgosolver.com]
- 18. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 19. US3968124A - Process for preparing phenyl-acetic acid esters - Google Patents [patents.google.com]
Application Note: Accelerating Lead Discovery with 2-(3-(Furan-2-yl)phenyl)acetic Acid
Topic: 2-(3-(Furan-2-yl)phenyl)acetic acid in fragment-based drug design Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
A Fragment-Based Drug Design (FBDD) Protocol
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality chemical matter is the rate-limiting step for success. 2-(3-(Furan-2-yl)phenyl)acetic acid represents a privileged "biaryl acid" scaffold that bridges the gap between simple aromatic fragments and ligand-efficient lead-like molecules.
This Application Note provides a rigorous technical guide for utilizing this specific fragment in screening campaigns. Distinguished by its phenylacetic acid core (a classic phosphotyrosine or acetyl-lysine mimic) and a meta-substituted furan ring (providing unique electronic and lipophilic vectors), this compound is an ideal probe for exploring hydrophobic pockets adjacent to polar anchoring sites.
Fragment Profile & Physicochemical Analysis[1][2][3]
Before initiating a screen, the fragment must be profiled to ensure it meets the "Rule of Three" (Ro3) criteria for efficient optimization.
Physicochemical Properties
| Property | Value | FBDD Suitability |
| Molecular Weight | 202.21 Da | Ideal (<300 Da allows for significant growth). |
| cLogP | ~2.3 | Good (Sufficiently lipophilic for binding, soluble enough for assays). |
| H-Bond Donors | 1 (COOH) | Excellent (Single anchor point reduces orientational ambiguity). |
| H-Bond Acceptors | 3 (COOH, Furan O) | Versatile (Furan O can engage in weak H-bonding or water bridging). |
| Rotatable Bonds | 3 | Moderate (Biaryl twist + acetic acid tail allows induced fit). |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | High Permeability Potential . |
Structural Logic
-
The Anchor (COOH): The carboxylic acid moiety serves as the primary "warhead," capable of forming salt bridges with Arginine/Lysine residues or H-bonds with backbone amides. This mimics interactions found in NSAIDs (e.g., Diclofenac) and PTP1B inhibitors.
-
The Linker (Meta-substitution): The meta geometry directs the furan ring into a vector distinct from para analogs, often accessing "side pockets" rather than deep channels.
-
The Hydrophobe (Furan): Unlike a phenyl ring, the furan is electron-rich and smaller, allowing it to probe pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) while maintaining a lower steric profile.
Experimental Protocol: Screening & Validation
This protocol outlines the workflow to validate 2-(3-(Furan-2-yl)phenyl)acetic acid as a hit against a target protein (e.g., a Bromodomain or Kinase).
Phase 1: Quality Control & Solubility (Mandatory)
Rationale: Aggregating fragments cause false positives (promiscuous inhibition).
-
Stock Preparation: Dissolve solid fragment to 100 mM in d6-DMSO.
-
Solubility Check: Dilute to 1 mM in assay buffer (e.g., PBS pH 7.4). Measure UV absorbance at 280 nm after centrifugation (10,000 x g, 10 min).
-
Pass Criteria: >90% recovery in supernatant.
-
-
Aggregation Assay: Perform Dynamic Light Scattering (DLS) at 500 µM.
-
Pass Criteria: No particles >10 nm radius.
-
Phase 2: Surface Plasmon Resonance (SPR) Screening
Rationale: SPR detects weak binding (mM range) typical of fragments and validates stoichiometry.
Protocol:
-
Immobilization: Immobilize target protein (e.g., BRD4) on a CM5 sensor chip via amine coupling (Target ~3000 RU). Reference channel: Blank activated/deactivated surface.
-
Injection Series: Prepare a concentration series of the fragment (e.g., 500 µM, 250 µM, ... 15.6 µM) in Running Buffer (PBS-P+, 1% DMSO).
-
Flow Rate: High flow (30 µL/min) to minimize mass transport effects.
-
Contact Time: 30s association, 60s dissociation.
-
Analysis: Fit data to a 1:1 Langmuir binding model. Look for "square-wave" sensorgrams indicating fast on/off rates (typical for fragments).
Phase 3: Ligand-Observed NMR (STD-NMR)
Rationale: Orthogonal validation to confirm the binding is driven by specific interactions, mapping which protons are in contact with the protein.
Protocol:
-
Sample: 10 µM Protein + 500 µM Fragment in D2O buffer (50:1 excess).
-
Pulse Sequence: Saturation Transfer Difference (STD).
-
On-Resonance: Irradiate protein methyl region (-0.5 ppm).
-
Off-Resonance: Irradiate at 30 ppm.
-
-
Data Interpretation: Subtract "On" from "Off" spectra.
-
Positive Result: Signals for the Furan protons and Phenyl ring protons appear in the difference spectrum, confirming they receive magnetization transfer from the protein (close proximity < 5 Å).
-
Epitope Mapping: If Furan signals are stronger than Phenyl signals, the Furan is buried deeper in the pocket.
-
Elaboration Strategy: From Fragment to Lead
Once binding is validated (e.g., K_D = 200 µM), the fragment must be "grown" to improve affinity.
Vector 1: The "Grow" Strategy (Amide Coupling)
The carboxylic acid is the most accessible vector.
-
Chemistry: Parallel synthesis using HATU/DIEA coupling with a diverse set of primary amines.
-
Design Logic: Target adjacent sub-pockets.
-
Aliphatic Amines: Probe hydrophobic channels.
-
Heterocyclic Amines: Target H-bond networks.
-
Vector 2: The "Link" Strategy (Suzuki Coupling)
The furan ring can be modified or replaced if the biaryl twist is non-optimal.
-
Chemistry: If the furan is metabolically liable, replace with isosteres (e.g., oxazole, thiophene) using Suzuki-Miyaura coupling on the phenyl-bromide precursor.
Visualization of Workflows
FBDD Screening Cascade
This diagram illustrates the critical path from compound selection to structural validation.
Caption: Figure 1. The critical path for validating the biaryl acid fragment. QC prevents false positives; SPR/NMR provide orthogonal biophysical confirmation before structural biology.
Chemical Elaboration Vectors
This diagram details how to chemically evolve the fragment based on structural data.
Caption: Figure 2. Strategic elaboration points. The acid group (Red path) allows rapid library generation; the furan ring (Green path) allows optimization of physicochemical properties.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery, 15, 605–619. [Link]
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2] Nature Chemistry, 1, 187–192. [Link]
-
Hajduk, P. J., et al. (2007). "Druggability indices for protein targets derived from NMR-based screening data." Journal of Medicinal Chemistry, 48(7), 2518–2525. [Link]
Sources
Application Note: Enzymatically Triggered Bioconjugation using Phenylacetic Acid (PAA) Linkers
Abstract
This guide details the integration of Phenylacetic Acid (PAA) derivatives as highly specific, enzymatically cleavable linkers in bioconjugation. Unlike standard aliphatic spacers, PAA-based linkers—specifically phenylacetamides —offer a unique orthogonality: they are hyper-stable in human serum but undergo rapid, site-specific cleavage when exposed to Penicillin G Amidase (PGA) . This application note provides the mechanistic grounding, synthesis protocols, and release workflows necessary to utilize PAA linkers for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), reversible protein tagging, and sophisticated antibody-drug conjugate (ADC) architectures.
Introduction: The Stability-Lability Paradox
In drug development, the "linker" is often the failure point. Esters hydrolyze too fast in serum; hydrazones require acidic endosomes that may not exist in all solid tumors.
The Phenylacetamide linkage (formed by coupling Phenylacetic acid to a primary amine) solves this by exploiting evolutionary divergence. Mammalian systems lack the specific enzymes to hydrolyze phenylacetamides efficiently, rendering them stable in circulation (
Key Advantages:
-
Bio-orthogonality: No endogenous mammalian cleavage.
-
Traceless Release: Cleavage regenerates the native amine of the payload without leaving a "scar" or residual linker fragment.
-
Tunability: Substituents on the phenyl ring (e.g., para-hydroxy) can modulate cleavage kinetics.
Mechanism of Action: The Ntn-Hydrolase Pathway
Understanding the cleavage mechanism is vital for troubleshooting release efficiency. PGA belongs to the N-terminal Nucleophile (Ntn) hydrolase superfamily. The active site contains a catalytic Serine residue (SerB1) at the N-terminus of the
Mechanistic Steps[2]
-
Recognition: The hydrophobic phenyl ring of the linker binds into the specificity pocket (S1 subsite) of PGA.
-
Nucleophilic Attack: The hydroxyl group of SerB1 attacks the carbonyl carbon of the phenylacetamide.
-
Acyl-Enzyme Formation: The amine payload is released (leaving group), and a covalent Phenylacetyl-Enzyme intermediate is formed.
-
Hydrolysis: A water molecule attacks the ester linkage of the acyl-enzyme, regenerating the free enzyme and releasing phenylacetic acid.
Pathway Visualization
The following diagram illustrates the lifecycle of a PAA-linked ADC, from conjugation to enzymatic activation.
Figure 1: The PAA linker provides stability in serum but releases the payload upon specific recognition by Penicillin G Amidase.
Experimental Protocols
Protocol A: Synthesis of PAA-Conjugates (NHS Coupling)
This protocol describes coupling a Phenylacetic Acid NHS ester to a primary amine-containing payload (protein or small molecule).
Materials:
-
PAA-NHS Ester: (Commercial or synthesized via EDC/NHS activation of Phenylacetic acid).
-
Target Molecule: Protein/Antibody (at 2–5 mg/mL) or Amine-Drug.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3–8.5. Critical: Avoid amine-containing buffers like Tris.[1] -
Solvent: Anhydrous DMSO or DMF.[2]
Step-by-Step Procedure:
-
Buffer Exchange: Ensure the target molecule is in the Conjugation Buffer. If the protein is in PBS, adjust pH to 8.3 using 1M
.[2] -
Ligand Dissolution: Dissolve the PAA-NHS ester in anhydrous DMSO.
-
Calculation: Use a 10–20 fold molar excess for proteins; 1.1–1.5 fold for small molecules.
-
Volume Limit: Keep organic solvent <10% of total reaction volume to prevent protein precipitation.
-
-
Reaction: Add the PAA-NHS solution dropwise to the target molecule while vortexing gently.
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
-
Purification:
-
Proteins: Zeba Spin Desalting Columns (7K MWCO) equilibrated with PBS (pH 7.4).
-
Small Molecules: Reverse-phase HPLC (C18 column).
-
Protocol B: Enzymatic Deprotection (The Release Assay)
This protocol validates the release of the payload using PGA.
Materials:
-
Enzyme: Penicillin G Amidase (PGA) from E. coli (commercially available, lyophilized).
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5 (PGA optimum).
-
Analysis: HPLC or LC-MS.
Step-by-Step Procedure:
-
Substrate Prep: Dilute the PAA-Conjugate to 100 µM in Reaction Buffer.
-
Enzyme Prep: Reconstitute PGA to 10 Units/mL in Reaction Buffer.
-
Initiation: Add PGA to the substrate solution (Ratio: 0.1 U enzyme per µmol substrate).
-
Incubation: Incubate at 37°C.
-
Monitoring: Aliquot 50 µL samples at
mins.-
Stop Solution: Add 50 µL Acetonitrile + 0.1% Formic Acid to denature the enzyme and stop the reaction.
-
-
Quantification: Analyze via HPLC. Look for the disappearance of the Conjugate peak and the appearance of the free Amine-Payload peak.
Comparative Data: Linker Stability
The following table highlights why PAA is selected for specific high-stability applications compared to common alternatives.
| Linker Type | Cleavage Trigger | Serum Stability ( | Mechanism | Application Niche |
| Phenylacetamide (PAA) | PGA (Exogenous) | > 7 Days | Enzymatic Hydrolysis | ADEPT, In vitro reversible tagging |
| Val-Cit-PABC | Cathepsin B (Endogenous) | ~48–72 Hours | Lysosomal Proteolysis | Standard ADCs (Intracellular) |
| Hydrazone | Acidic pH (< 5.0) | ~24–48 Hours | Acid Hydrolysis | Rapid release, lower stability |
| Disulfide | Glutathione (Reduction) | Variable | Reductive Cleavage | Reversible crosslinking |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, every experiment must have internal controls.
The "Mock" Control
-
Issue: Is the release due to the enzyme or instability?
-
Validation: Always run a parallel sample without PGA (Buffer only).
-
Acceptance Criteria: The "No Enzyme" control must show <1% cleavage over the 2-hour incubation. If cleavage occurs, the PAA-NHS ester may have hydrolyzed prior to conjugation, or the bond is chemically unstable (rare).
Steric Hindrance
-
Issue: Incomplete cleavage of PAA from a protein surface.
-
Causality: The bulky PGA enzyme (approx 80-90 kDa) cannot access the PAA linker if it is buried in a protein fold.
-
Solution: Introduce a flexible spacer (e.g., PEG4) between the protein and the PAA moiety.
-
Structure: Protein-NH-PEG4-NH-CO-CH2-Ph.
-
Note: The PGA cleaves the Phenylacetyl-Amine bond. Ensure the PEG spacer is on the amine side of the cleavage site if you want the PEG to remain on the protein, or use a PAA-PEG-NHS linker.
-
References
-
Duggleby, H. J., et al. (1995).[3] "Penicillin acylase has a single-amino-acid catalytic centre."[3] Nature, 373, 264–268.[3] [Link]
-
McVey, C. E., et al. (2001). "Crystal structures of penicillin acylase enzyme-substrate complexes: structural insights into the catalytic mechanism." Journal of Molecular Biology, 313(1), 139-150.[3] [Link]
- Galkin, A., et al. (2004). "Enzymatic removal of phenylacetyl protecting groups from peptides and proteins." Journal of Peptide Science.
-
Suresh, C. G., et al. (1999).[3] "Penicillin V acylase crystal structure reveals new Ntn-hydrolase family members."[3] Nature Structural Biology, 6, 414–416.[3] [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-Substituted Phenylacetic Acids
Executive Summary & Strategic Rationale
3-Substituted phenylacetic acids are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and alkaloid synthesis. While 4-substituted isomers are readily accessible via Friedel-Crafts acylation, the 3-substituted (meta) isomers often require indirect routes due to directing group limitations.
Conventional thermal synthesis faces two primary bottlenecks:
-
Kinetic Sluggishness: The classical Willgerodt-Kindler reaction requires refluxing for 10–48 hours.
-
Harsh Conditions: High thermal gradients often lead to polymerization of reactive meta-substituents (e.g., halogens, methoxy groups).
Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues by providing direct dielectric heating. This protocol details two validated pathways:
-
Pathway A (De Novo Synthesis): The Microwave-Enhanced Willgerodt-Kindler reaction, converting 3-substituted acetophenones to phenylacetic acids via a thioamide intermediate.
-
Pathway B (Functional Group Interconversion): Rapid acid-mediated hydrolysis of 3-substituted phenylacetonitriles.
Mechanistic Insight: The Microwave Effect
The efficiency of these protocols relies on the specific interaction between microwave irradiation and the reaction medium.
-
Dipolar Polarization: In the Willgerodt-Kindler reaction, the polar transition state (involving the nucleophilic attack of the amine on the ketone and subsequent sulfur migration) is highly susceptible to microwave stabilization. The solvent (DMF or Morpholine) acts as a "molecular radiator," transferring energy directly to the reacting species.
-
Superheating: Microwave reactors allow solvents to be heated 20–30°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates according to the Arrhenius equation.
Pathway Visualization
The following diagram outlines the chemical logic and workflow for both protocols.
Figure 1: Synthetic pathways for 3-substituted phenylacetic acids. Pathway A (top) utilizes acetophenones; Pathway B (bottom) utilizes nitriles.
Protocol A: Microwave-Enhanced Willgerodt-Kindler Reaction[1]
This method is preferred when starting from acetophenones . It involves a carbonyl migration and oxidation of the terminal methyl group.
Target Molecule Example: 3-Bromophenylacetic acid Starting Material: 3-Bromoacetophenone
Step 1: Synthesis of Thioamide Intermediate
Reaction: Acetophenone + Morpholine + Sulfur
| Parameter | Setting / Reagent |
| Vessel | 10 mL or 35 mL Microwave Pressure Vial (Pyrex) |
| Reagents | 3-Bromoacetophenone (5.0 mmol, 1.0 eq)Morpholine (15.0 mmol, 3.0 eq)Elemental Sulfur ( |
| Solvent | DMF (2 mL) or Solvent-free (using excess Morpholine) |
| Temperature | 130°C |
| Hold Time | 10–15 minutes |
| Pressure Limit | 250 psi (17 bar) |
| Stirring | High (magnetic stir bar) |
Procedure:
-
Weigh sulfur and the acetophenone into the microwave vial.
-
Add morpholine (and DMF if using solvent). Cap the vial with a Teflon-lined septum.
-
Pre-stir: Stir for 1 minute to ensure sulfur dispersion.
-
Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) to heat to 130°C as fast as possible (Max Power 200W). Hold for 15 minutes.
-
Cooling: Allow the vessel to cool to <50°C using compressed air cooling.
-
Isolation: Pour the reaction mixture into cold water (20 mL). The thioamide usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1][2]
-
Note: If oil forms, extract with dichloromethane (DCM), dry over
, and evaporate.
-
Step 2: Hydrolysis of Thioamide to Acid
Reaction: Thioamide +
| Parameter | Setting / Reagent |
| Reagents | Thioamide (from Step 1)50% Aqueous NaOH (2 mL)Ethanol (3 mL) |
| Temperature | 160°C |
| Hold Time | 15–20 minutes |
Procedure:
-
Place the crude thioamide back into a fresh microwave vial.
-
Add Ethanol and 50% NaOH solution.
-
Irradiation: Heat to 160°C for 20 minutes.
-
Workup:
-
Evaporate ethanol under reduced pressure (optional but recommended).
-
Dilute residue with water (10 mL).
-
Filtration: Filter off any unreacted sulfur or insoluble byproducts.
-
Acidification: Acidify the filtrate to pH 2 using conc. HCl.
-
Crystallization: The product will precipitate as a white solid. Cool in an ice bath to maximize yield. Filter and recrystallize from Ethanol/Water if necessary.
-
Protocol B: Rapid Hydrolysis of 3-Substituted Phenylacetonitriles
This method is preferred if the benzyl cyanide (nitrile) precursor is available. It is significantly faster than thermal reflux (which often takes 4–12 hours).
Target Molecule Example: 3-Methoxyphenylacetic acid Starting Material: 3-Methoxybenzyl cyanide
| Parameter | Setting / Reagent |
| Vessel | 10 mL Microwave Pressure Vial |
| Reagents | 3-Methoxybenzyl cyanide (2.0 mmol)Glacial Acetic Acid (2 mL)Conc. |
| Temperature | 150°C |
| Hold Time | 5–10 minutes |
| Power | Dynamic (Max 200W) |
Procedure:
-
Combine the nitrile, water, acetic acid, and sulfuric acid in the vial.
-
Safety Note: This mixture is corrosive. Ensure the vial cap is properly crimped.
-
Irradiation: Heat to 150°C for 10 minutes.
-
Workup:
-
Pour the hot reaction mixture onto crushed ice (approx. 20 g).
-
The phenylacetic acid derivative typically precipitates immediately.
-
Filter the solid.
-
Purification: Dissolve the solid in saturated
(to separate from non-acidic impurities), filter, then re-acidify the filtrate with HCl to reprecipitate the pure acid.
-
Comparative Data & Optimization
The following table contrasts Microwave (MW) protocols with Conventional Heating (CH) for these specific transformations.
| Reaction Pathway | Method | Time | Yield | Energy Efficiency |
| Willgerodt-Kindler | Conventional Reflux | 12–16 hrs | 55–65% | Low |
| Microwave (Protocol A) | 35 mins (Total) | 82–92% | High | |
| Nitrile Hydrolysis | Conventional Reflux | 4–8 hrs | 70–80% | Moderate |
| Microwave (Protocol B) | 10 mins | 90–95% | Very High |
Troubleshooting Guide
-
Issue: Low Yield in Step 1 (WK Reaction).
-
Cause: Inefficient coupling due to low polarity.
-
Solution: Add a small amount of polar solvent like NMP or DMF if running solvent-free. Ensure sulfur is finely powdered.
-
-
Issue: Pressure spikes.
-
Cause: Decomposition of sulfur or volatile byproducts.
-
Solution: Reduce temperature by 10°C and extend time by 5 minutes. Use a vessel with a higher pressure rating.
-
-
Issue: Product Purity (Tar formation).
-
Cause: Thermal degradation of sensitive 3-substituents (e.g., -OH, -NH2).
-
Solution: Reduce temperature to 110°C and increase time. For amino-substituted rings, protect the amine before reaction.
-
References
-
Microwave-Assisted and Conventional Synthesis of Ibufenac (4-Isobutylphenylacetic acid). Sciforum. (Demonstrates the Willgerodt-Kindler efficiency on industrial scales). Link
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. (Comprehensive review of mechanism and MW applications). Link
-
Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives. SciSpace. (Mechanistic details on thioamide formation). Link
-
Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis. Longdom. (Green chemistry approach using solid catalysts).[3] Link
-
Method for preparing phenylacetic acid by hydrolysis. Google Patents. (Base/Acid hydrolysis protocols). Link
Sources
Application Note: Synthesis of Amide Derivatives from 2-(3-(Furan-2-yl)phenyl)acetic acid
Executive Summary
This application note details the optimized protocols for synthesizing amide derivatives from 2-(3-(Furan-2-yl)phenyl)acetic acid . While phenylacetic acids are routine substrates for amidation, the presence of the furan moiety at the meta-position introduces specific stability challenges. Furan rings are electron-rich and susceptible to acid-catalyzed ring opening and polymerization, particularly under the harsh conditions often employed in acid chloride generation or acidic workups.
This guide presents three validated methodologies prioritized by reaction mildness and coupling efficiency:
-
Method A (HATU): The "Gold Standard" for high-throughput and sterically hindered amines.
-
Method B (EDC/HOBt): A cost-effective, scalable protocol for simple amines.
-
Method C (Oxalyl Chloride): A modified acid-chloride route strictly controlled to prevent furan degradation.
Strategic Rationale & Chemical Challenges
The Scaffold
The 2-(3-(Furan-2-yl)phenyl)acetic acid scaffold is a valuable intermediate in medicinal chemistry, often serving as a bioisostere for biaryl systems. The methylene linker (
Critical Instability Factor: The Furan Ring
The primary failure mode in derivatizing this scaffold is furan decomposition .
-
Acid Sensitivity: Strong Lewis acids or mineral acids (HCl,
) can protonate the furan -carbon, initiating ring opening to form dicarbonyl species (e.g., 1,4-diketones), which subsequently polymerize to form black tars. -
Oxidation: The electron-rich furan is susceptible to oxidation; therefore, reactions should be degassed or run under inert atmosphere (
/Ar).
Decision Matrix for Reagent Selection
The following logic gate determines the appropriate protocol based on the amine partner and scale.
Figure 1: Decision tree for selecting the optimal coupling strategy ensuring furan integrity.
Experimental Protocols
General Considerations
-
Solvents: DMF and DCM must be anhydrous (water < 50 ppm).
-
Atmosphere: All reactions should be performed under Nitrogen or Argon.
-
Stoichiometry: The acid is the limiting reagent (1.0 equiv) to conserve the scaffold.
Method A: HATU-Mediated Coupling (Preferred)
Applicability: Best for valuable substrates, unreactive amines (anilines), or parallel synthesis. HATU generates an active ester (OAt) that is more reactive than OBt esters and suppresses racemization (though not a major concern for this achiral acid).
Reagents:
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)
Protocol:
-
Dissolution: In a dry vial, dissolve 2-(3-(Furan-2-yl)phenyl)acetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may darken slightly; this is normal.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
-
Coupling: Add the Amine (1.2 equiv).[1]
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid M-H).
-
Workup (Crucial for Furan):
Method B: EDC/HOBt Coupling
Applicability: Ideal for scale-up (>1g) and simple alkyl amines. The urea byproduct is water-soluble, simplifying purification.[3]
Reagents:
Protocol:
-
Dissolution: Dissolve the Acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (0.2 M). Cool to 0°C.[2][3][4]
-
Activation: Add EDC·HCl (1.2 equiv).[2][5] Stir at 0°C for 15 minutes.
-
Addition: Add the Amine (1.1 equiv) followed by DIPEA (2.5 equiv) dropwise.[2]
-
Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–18 h).
-
Workup:
Method C: Modified Acid Chloride (Oxalyl Chloride)
Applicability: Only for extremely non-nucleophilic amines where HATU fails. Risk: High. Requires strict temperature control to prevent furan polymerization.
Protocol:
-
Setup: Dissolve Acid (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C .[2][3][4]
-
Chlorination: Add catalytic DMF (1–2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Caution: Gas evolution (
, , ).
-
-
Aging: Stir at 0°C for 1 hour. Do not reflux.
-
Evaporation: Evaporate solvent and excess oxalyl chloride under reduced pressure at <30°C . Redissolve residue in fresh DCM.
-
Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of Amine (1.2 equiv) and Et3N (2.0 equiv) in DCM.
Purification & Characterization
Flash Chromatography (Silica Gel)
Furan derivatives can degrade on highly acidic silica gel.
-
Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.
-
Eluent: Hexanes/Ethyl Acetate gradient.
Analytical Data Summary
The following table summarizes expected shifts for the core scaffold to aid in structure verification.
| Moiety | Proton ( | Carbon ( | Diagnostic Feature |
| Amide NH | N/A | Exchangeable with | |
| Benzylic methylene | |||
| Furan H-5 | |||
| Furan H-3,4 | |||
| Carbonyl | N/A | Amide C=O |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Black/Tar formation | Furan decomposition due to acid exposure. | Switch from HCl wash to |
| Low Yield (Method A) | Incomplete activation or hydrolysis of active ester. | Ensure DMF is anhydrous.[2] Increase HATU to 1.5 equiv. |
| Racemization | N/A for this specific acid (achiral | If using chiral amines, ensure base (DIPEA) does not exceed 3.0 equiv to prevent amine epimerization. |
| Precipitate in Method B | Urea byproduct (EDC-urea). | The urea is water-soluble but may precipitate in DCM. Filter it off before aqueous workup. |
Synthetic Pathway Visualization
Figure 2: Step-by-step synthetic workflow for amide generation.
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[7][10] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][10] Organic Process Research & Development, 20(2), 140–177. Link
-
Keay, B. A. (1999). Dibasic Esters and Furan Derivatives. In Furan Derivatives, Encyclopedia of Reagents for Organic Synthesis. (Discussion on acid sensitivity of furan rings). Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][7][9][10][11] Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. growingscience.com [growingscience.com]
- 10. hepatochem.com [hepatochem.com]
- 11. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Furan-Phenylacetic Acid Systems
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple electron-rich heteroaryls with unprotected carboxylic acids. Coupling a furan derivative (e.g., furan-2-boronic acid) with a phenylacetic acid halide presents a dual-headed thermodynamic and kinetic challenge:
-
Protodeboronation: Furan-2-boronic acids are notoriously unstable under basic aqueous conditions. The electron-rich oxygen atom stabilizes the transition state for C–B bond cleavage, rapidly yielding volatile furan before transmetalation can occur[1].
-
Carboxylic Acid Interference: The unprotected acidic proton of phenylacetic acid (pKa ~4.3) neutralizes the base required to activate the boronic acid, alters biphasic partitioning, and can coordinate with the palladium center, effectively poisoning the catalyst[2].
This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to overcome these hurdles.
Diagnostic Troubleshooting Workflow
When your coupling fails, identifying the specific kinetic bottleneck is critical. Use the following workflow to diagnose whether your reaction is suffering from substrate degradation or catalyst stalling.
Diagnostic workflow for identifying and resolving low yields in furan-phenylacetic acid couplings.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: My LC-MS shows complete consumption of the furan-2-boronic acid, but I only see starting phenylacetic acid halide and furan. What happened?
A1: You are observing protodeboronation , the primary decomposition pathway for electron-rich heteroaryl boronic acids[1]. Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate complex that is highly susceptible to protonation by water.
Causality & Solution: You must shift the kinetic balance by using a "slow-release" boron strategy. Replacing the free boronic acid with a MIDA boronate or a potassium trifluoroborate salt (
Q2: I am using an unprotected bromophenylacetic acid. Do I need to protect the carboxylic acid as an ester first?
A2: Not necessarily, but you must account for the stoichiometry and solubility. The carboxylic acid will immediately consume one equivalent of your base to form a carboxylate salt. If you use the standard 2.0 equivalents of base, only 1.0 equivalent remains for the catalytic cycle, which drastically slows down transmetalation.
Causality & Solution: Use at least 3.0 to 3.5 equivalents of a mild, highly soluble base like
Q3: What catalyst system prevents poisoning by the carboxylate and accelerates transmetalation?
A3: Standard
Quantitative Data: Impact of Boron Source and Base
To illustrate the causality of these choices, consider the following optimization matrix for the coupling of furan-2-boron species with 4-bromophenylacetic acid (Conditions: 2 mol% XPhos Pd G3, THF/
| Boron Source | Base (Equivalents) | Protodeboronation (%) | Isolated Product Yield (%) |
| Furan-2-boronic acid | >80% | <10% | |
| Furan-2-boronic acid | 65% | 25% | |
| Furan-2-MIDA boronate | <5% | 92%[3] | |
| Potassium furan-2-trifluoroborate | <10% | 88%[4] |
Self-Validating Experimental Protocol
Coupling of Furan-2-MIDA boronate with 4-Bromophenylacetic acid
Validation Checkpoint: This protocol is designed to be self-validating. The use of a biphasic solvent ensures the carboxylate salt remains dissolved. If the aqueous layer becomes highly acidic (pH < 7) during the reaction, the transmetalation will stall—this is your visual/pH indicator that the base stoichiometry was miscalculated or the base failed to dissolve.
Materials:
-
4-Bromophenylacetic acid (1.0 mmol)
-
Furan-2-MIDA boronate (1.5 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
- (3.5 mmol)
-
Degassed THF (4 mL) and Degassed HPLC-grade
(1 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid, furan-2-MIDA boronate,
, and XPhos Pd G3. -
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.
-
Causality: Oxygen promotes homocoupling of the furan species and degrades the active Pd(0) catalyst[5].
-
-
Solvent Addition: Syringe in the degassed THF, followed by the degassed
.-
Causality: Adding water last initiates the slow hydrolysis of the MIDA boronate and the deprotonation of the phenylacetic acid simultaneously, preventing a spike in unprotected boronic acid concentration.
-
-
Reaction: Stir vigorously (1000 rpm) at 40°C for 4 hours.
-
Causality: A high stirring rate is mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation often occurs.
-
-
Quench & Workup: Cool to room temperature. Acidify the aqueous layer to pH ~2 using 1M HCl.
-
Causality: This reprotonates the phenylacetic acid product, driving it into the organic phase during extraction.
-
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (DCM:MeOH gradient).
Mechanistic Pathway Visualization
The diagram below maps the catalytic cycle, highlighting how the slow-release strategy bypasses the destructive protodeboronation pathway.
Catalytic cycle showing slow-release MIDA strategy outcompeting furan protodeboronation.
References
1.[5] BenchChem. "Optimizing reaction conditions for coupling furan and purine rings." BenchChem Tech Support. Available at: 2.[1] BenchChem. "Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center." BenchChem Tech Support. Available at: 3.[3] Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing). Available at: 4.[2] Bruno, N. C., et al. "Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions." The Journal of Organic Chemistry - ACS Publications. Available at: 5.[4] Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." PMC. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Furan Ring Opening During Acid Hydrolysis
Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals working with biomass-derived furanics or furan-containing active pharmaceutical ingredients (APIs). Furan rings are notoriously sensitive to acidic environments, often leading to unintended degradation. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to help you preserve furan integrity during acid-catalyzed reactions.
Mechanistic Grounding: The Root Cause of Ring Cleavage
To prevent furan ring opening, one must first understand the thermodynamic and kinetic drivers of the degradation pathway. Furan is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack.
In acidic media, the degradation cascade is initiated by the protonation of the furan ring , typically at the α-carbon (or β-carbon, depending on the substitution pattern). This protonation is the rate-limiting step of the entire degradation process[1][2]. Protonation disrupts the aromaticity of the ring, generating a highly reactive oxonium/carbocation intermediate.
If water or another protic solvent is present, it acts as a nucleophile, attacking the intermediate to form a hemiacetal. This hemiacetal is inherently unstable and rapidly collapses, cleaving the C–O bond to yield acyclic 1,4-dicarbonyl compounds (e.g., succinaldehyde from unsubstituted furan, or 2,5-hexanedione from 2,5-dimethylfuran)[3][4].
Acid-catalyzed furan ring-opening mechanism to 1,4-dicarbonyls.
Quantitative Stability Matrix
The stability of the furan ring is not absolute; it is a function of the substrate's electronic properties and the surrounding microenvironment. Use the following matrix to adjust your reaction parameters dynamically.
| Parameter | Condition | Impact on Furan Stability | Causality / Mechanistic Rationale |
| Solvent | Water / Alcohols | Low (Rapid degradation) | Protic solvents act as nucleophiles, directly attacking the protonated furan intermediate to drive hydrolytic ring cleavage[1][2]. |
| Solvent | DMF, 1,4-Dioxane | High | Polar aprotic solvents stabilize the reactive intermediate via solvation without acting as a nucleophile, stalling the degradation cascade[1][5]. |
| Acid Type | Strong Brønsted (e.g., H₂SO₄, HCl) | Low | High proton activity rapidly overcomes the activation energy barrier for α-carbon protonation[3]. |
| Acid Type | Mild Lewis Acids / Weak Brønsted | Moderate-High | Reduces the steady-state concentration of active protons available for electrophilic attack on the furan ring[6]. |
| Substituents | Electron-Withdrawing Groups (-F, -COOH) | High | Pulls electron density away from the ring, deactivating it toward electrophilic protonation and extending the half-life[1]. |
| Substituents | Electron-Donating Groups (-CH₃, -OR) | Low | Increases electron density on the ring, lowering the activation energy for protonation and accelerating ring opening[3]. |
Diagnostic & Troubleshooting Workflow
If you detect linear dicarbonyl side products or polymeric degradation in your reaction mixture, follow this logical workflow to isolate and eliminate the root cause.
Step-by-step troubleshooting workflow for mitigating furan ring opening.
Self-Validating Protocol: Acidic Deprotection of Furan Substrates
A common challenge in synthetic chemistry is removing an acid-labile protecting group (e.g., an acetal or ketal) from a furan-containing molecule without destroying the furan ring itself[6]. This protocol relies on kinetic control —ensuring the rate of deprotection outpaces the rate of furan protonation.
Step 1: Solvent Preparation (Biphasic System)
-
Action: Dissolve the substrate in a biphasic mixture of Dichloromethane (DCM) and Water (10:1 ratio).
-
Causality: A biphasic system restricts the bulk concentration of nucleophilic water interacting with the organic-soluble furan, starving the hydrolytic ring-opening pathway while still providing enough water for acetal hydrolysis.
Step 2: Catalyst Selection
-
Action: Add 0.1–0.2 equivalents of Pyridinium p-toluenesulfonate (PPTS) or a mildly acidic resin (e.g., Amberlyst-15). Do not use Trifluoroacetic acid (TFA) or HCl.
-
Causality: Weak acids lower the steady-state concentration of protonated furan, keeping the reaction below the threshold required for catastrophic ring cleavage[3].
Step 3: Temperature Control
-
Action: Cool the reaction vessel to 0 °C before adding the acid.
-
Causality: Furan ring-opening is an activated thermal process. Low temperatures kinetically freeze the high-activation-energy ring protonation step, allowing the lower-energy acetal hydrolysis to proceed selectively[2].
Step 4: In-Process Monitoring
-
Action: Monitor the reaction strictly via TLC or LC-MS every 30 minutes.
-
Causality: Prolonged exposure to acid, even mild acid, will eventually lead to thermodynamic degradation. The reaction must be stopped the moment the starting material is consumed.
Step 5: Immediate Quenching (Critical Step)
-
Action: Quench the reaction by adding saturated aqueous NaHCO₃ before any solvent evaporation takes place.
-
Causality: Concentrating an unquenched acidic solution during rotary evaporation exponentially increases the acid concentration, driving the pH down and forcing furan ring opening during workup[1].
Step 6: Analytical Validation
-
Action: Perform ¹H NMR on the crude product.
-
Validation Check: Confirm success by observing the preservation of furan protons (typically aromatic signals at δ 6.0–7.5 ppm) and the strict absence of linear 1,4-dicarbonyl aldehyde/ketone peaks (typically δ 9.5–10.0 ppm or ~2.1 ppm)[4].
Frequently Asked Questions (FAQs)
Q1: My furan compound degrades during silica gel chromatography. How do I prevent this? A1: Standard silica gel is inherently acidic (pH ~5.5), which is sufficient to protonate and degrade highly sensitive furans. To prevent this, pre-treat your silica gel by adding 1% triethylamine (Et₃N) to your eluent. This neutralizes the acidic silanol groups on the silica surface. Alternatively, switch to neutral or basic alumina for purification[1].
Q2: Can I use Lewis acids instead of Brønsted acids for hydrolysis? A2: Yes. Mild Lewis acids can coordinate with the acetal/ester oxygen to facilitate hydrolysis without drastically lowering the pH of the bulk solution, thereby sparing the furan ring. However, be cautious: strong Lewis acids can still act as electrophiles and catalyze ring-opening. Always screen mild variants first[6].
Q3: Does the position of my substituent matter for stability? A3: Absolutely. Substituents at the C2 and C5 (α) positions dictate the overall stability of the ring. Because protonation at the α-carbon is the primary degradation trigger, placing electron-withdrawing groups (EWGs) at these positions drastically improves stability by deactivating the site against electrophilic attack[1].
Q4: Why does my furan polymerize instead of forming a clean dicarbonyl product? A4: If water is strictly excluded but strong acid is present, the initial oxonium intermediate cannot be trapped by water. Instead, it acts as an electrophile and is attacked by another unreacted furan molecule. This initiates a cationic polymerization cascade, resulting in the dark, insoluble polymeric tars often observed in failed furan reactions[1].
References
- BenchChem.Stability issues of furan rings in acidic or basic conditions - Benchchem.
- Società Chimica Italiana (Chim.it).FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY.
- ACS Publications.Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks.
- ResearchGate.On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans.
- ResearchGate.The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Scite.ai.Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- Science / Unito.The photohydrolysis of furans.
Sources
Purification of 2-(3-(Furan-2-yl)phenyl)acetic acid from palladium residues
Subject: Purification of 2-(3-(Furan-2-yl)phenyl)acetic acid from Palladium Residues Ticket ID: PD-REM-003 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Suzuki Hangover"
You are likely isolating 2-(3-(Furan-2-yl)phenyl)acetic acid following a Suzuki-Miyaura coupling between a phenylacetic acid derivative and a 2-furanylboronic acid. While this chemistry is robust, it leaves a difficult legacy: Palladium (Pd) residues.[1]
Because your target molecule contains a furan ring (acid-sensitive) and a carboxylic acid (an anionic handle), standard purification methods must be adapted. Harsh acidic washes (pH < 1) will decompose the furan ring via hydrolytic ring opening [1]. Standard crystallization often traps Pd within the crystal lattice.
This guide provides three validated workflows to reduce Pd from >1000 ppm to <10 ppm (ICH Q3D limits) [2], specifically tailored to the stability profile of your molecule.
Strategic Analysis: The Chemical Personality
Before selecting a protocol, understand the chemical levers we can pull:
| Feature | Implication for Purification | Risk Factor |
| Carboxylic Acid | Soluble in basic aqueous media (pH > 8). | None. |
| Furan Ring | UNSTABLE in strong acid (pH < 2). | Polymerization/Ring Opening.[2][3] |
| Palladium (Pd) | Exists as Pd(0) (black particulates) and Pd(II) (soluble complexes). | Chelation to furan oxygen. |
Visualizing the Workflow
The following decision tree outlines the optimal purification strategy based on your current Pd levels and scale.
Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity load.
Module 1: The "Salt-Switch" & Carbon Filtration
Best For: High Pd loads (>1000 ppm), bulk removal, and removing Pd(0) particulates.
This method leverages the carboxylic acid to dissolve your product in water, leaving non-acidic organic impurities and Pd(0) behind. Activated carbon is added to adsorb soluble Pd(II).[1]
The Protocol
-
Dissolution: Suspend your crude solid in water (10 vol).
-
Basification: Slowly add 1M NaOH or saturated NaHCO₃ until the solid dissolves and pH reaches 9-10.
-
Why: This converts the acid to the carboxylate salt. The furan is stable in mild base.
-
-
Filtration 1 (De-bulking): Filter the aqueous solution through a Celite pad to remove insoluble Pd(0) black particles.
-
Carbon Treatment: Add Activated Carbon (e.g., Darco KB-B, 10-20 wt% relative to substrate) to the filtrate. Stir for 1-2 hours at room temperature.
-
Note: Heating is risky due to potential base-catalyzed degradation over long periods, though furan is generally more stable in base than acid.
-
-
Filtration 2 (Polishing): Filter through a 0.45 µm membrane or tight Celite pad to remove the carbon.
-
Controlled Acidification (CRITICAL):
-
Cool the filtrate to 0-5°C.
-
Slowly add 1M Acetic Acid or dilute HCl dropwise.
-
STOP when pH reaches 4-5. Do not go to pH 1.
-
Why: The pKa of phenylacetic acid is ~4.3. Precipitating at pH 4-5 recovers the product while keeping the solution mild enough to prevent furan ring opening [1].
-
-
Isolation: Filter the white precipitate and wash with cold water.
Module 2: Scavenger Resins (Functionalized Silica)
Best For: Polishing (reducing 500 ppm to <10 ppm) without aqueous workup.
Functionalized silica reagents are superior to carbon because they form covalent bonds with Pd. For your molecule, Si-TMT (Trimercaptotriazine) is the gold standard because it scavenges Pd(II) effectively without trapping the acidic product [3].
The Protocol
-
Solvent Selection: Dissolve the crude material in THF, Ethyl Acetate, or Methanol (10-20 volumes).
-
Scavenger Addition: Add SiliaMetS® TMT or Biotage® Si-TMT (equivalent to 3-5 equivalents relative to residual Pd content, or 10 wt% if Pd content is unknown).
-
Incubation: Stir at 40°C for 4-12 hours.
-
Tip: TMT is thermally stable and works faster with mild heat.
-
-
Filtration: Filter the suspension through a fine frit or membrane to remove the silica.
-
Analysis: Check Pd levels. If still high, repeat with fresh scavenger or switch to Si-Thiol (Mercaptopropyl), which is more aggressive but less selective.
Module 3: Chelation-Assisted Crystallization
Best For: Final API generation where high crystallinity is required.
Standard crystallization often fails because Pd complexes co-precipitate. Adding a "keeper" ligand like N-Acetylcysteine (NAC) holds the Pd in the mother liquor while the product crystallizes [4].
The Protocol
-
Dissolution: Dissolve crude product in a hot solvent (e.g., Ethanol/Water or Isopropyl Acetate).
-
Additive: Add N-Acetylcysteine (NAC) (10-20 mol% relative to the product).
-
Digestion: Stir at reflux for 30 minutes. The NAC displaces the product from the Pd center, forming a soluble Pd-NAC complex.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Filtration: Filter the crystals.
-
Wash: Wash heavily with cold solvent to flush the soluble Pd-NAC complex away.
Troubleshooting & FAQ
Q1: My product turned grey after acidification in Module 1. What happened?
-
Cause: Colloidal Pd(0) precipitated with your product. This happens if the carbon filtration (Step 5) wasn't tight enough.
-
Fix: Redissolve in EtOAc, filter through a 0.2 µm PTFE membrane, and re-concentrate.
Q2: I see a new impurity by HPLC after the acid workup. It looks like a diketone.
-
Cause: You likely acidified to pH < 2. The furan ring opened via acid-catalyzed hydrolysis to form a 1,4-dicarbonyl species (diketone) [1].
-
Fix: Strictly control pH to 4–5 during precipitation. Use Acetic Acid instead of HCl.
Q3: Can I use Thiol resins (Si-Thiol) instead of TMT?
-
Answer: Yes, but Si-Thiol is slightly acidic. Ensure your solvent is not sensitive. Si-TMT is generally preferred for Pd removal in the presence of other functional groups due to its high specificity for Pd(II) [3].
Q4: How do I measure Pd if I don't have ICP-MS?
-
Field Test: Dissolve 10 mg of product in DMSO. Add a drop of saturated sodium sulfide (Na₂S) solution. A dark brown/black precipitate or haze indicates significant heavy metal residue (>50-100 ppm).
References
-
BenchChem. (2025).[2] Stability issues of furan rings in acidic or basic conditions. Retrieved from
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from
-
Biotage. (2023).[4] How to Remove Palladium in three easy steps. Retrieved from
-
Garrett, C. E., & Prasad, K. (2004).[5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[4][6] Retrieved from
Sources
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 2-(3-(Furan-2-yl)phenyl)acetic acid in water
Technical Support Center: 2-(3-(Furan-2-yl)phenyl)acetic Acid
Guide: Troubleshooting Aqueous Solubility Issues
Welcome to the technical support resource for 2-(3-(Furan-2-yl)phenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have structured this document to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge - Physicochemical Profile
Direct experimental data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not widely published. However, by analyzing its structure—a combination of a lipophilic phenyl-furan backbone and an ionizable carboxylic acid group—we can predict its behavior and formulate effective solubilization strategies.
Table 1: Estimated Physicochemical Properties of 2-(3-(Furan-2-yl)phenyl)acetic Acid
| Property | Estimated Value | Rationale & Implications for Solubility |
| Molecular Formula | C₁₂H₁₀O₃ | The molecule has a significant number of carbon atoms relative to heteroatoms, suggesting a predominantly non-polar character. |
| Molecular Weight | ~202.21 g/mol | --- |
| pKa | ~4.0 - 4.5 | Based on the pKa of phenylacetic acid (~4.3) and other substituted carboxylic acids[1]. This acidic nature is the primary target for pH-based solubilization. |
| Predicted LogP | ~2.5 - 3.5 | Calculated based on similar structures. A LogP value in this range indicates poor water solubility and a preference for lipid environments. |
| Aqueous Solubility | Very Low | The large, non-polar phenyl-furan scaffold dominates the molecule's properties, making it inherently hydrophobic despite the presence of the carboxylic acid group[2][3][4]. |
Disclaimer: These values are estimations derived from structurally related compounds. Experimental determination is strongly recommended for precise formulation development.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when working with this compound.
FAQ 1: I've added my compound to an aqueous buffer (pH < 7), and it won't dissolve. Why?
Answer: Your observation is expected due to the compound's chemical nature. At a neutral or acidic pH, the carboxylic acid group is in its protonated form (R-COOH). This form is uncharged and cannot effectively interact with polar water molecules. The molecule's large, hydrophobic phenyl-furan portion repels water, leading to very low solubility[3][4]. To achieve solubility, you must modify the compound or the solvent system to overcome these hydrophobic forces.
FAQ 2: What is the most direct method to solubilize 2-(3-(Furan-2-yl)phenyl)acetic acid?
Answer: The most effective initial strategy is pH adjustment . By raising the pH of the solution to be at least 1.5 to 2 units above the compound's pKa, you convert the carboxylic acid (R-COOH) into its conjugate base, the carboxylate salt (R-COO⁻)[5]. This negatively charged species is an ion and is significantly more soluble in water due to favorable ion-dipole interactions[][7].
Caption: Acid-Base Equilibrium and its Effect on Solubility.
-
Weigh Compound: Accurately weigh the desired amount of 2-(3-(Furan-2-yl)phenyl)acetic acid.
-
Initial Suspension: Add a fraction (e.g., 80%) of your final desired volume of high-purity water or aqueous buffer. The compound will likely remain as a suspension.
-
Basification: While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) is a common choice.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Dissolution Point: As the pH rises above ~6.0 (i.e., pKa + 2), you should observe the solid dissolving to form a clear solution.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the pH to your desired final value (e.g., 7.4 for physiological studies) and add the remaining solvent to reach the final target volume.
-
Validation: Always visually inspect the final solution for any signs of precipitation. If the target pH for your experiment is low, this method may not be suitable as the compound will precipitate out.
FAQ 3: My experimental conditions are pH-sensitive. Can I dissolve the compound without altering pH?
Answer: Yes. If pH modification is not an option, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system[8]. This reduction in polarity lowers the energy penalty required to create a cavity for the hydrophobic compound, thereby increasing its solubility[][9].
This protocol is designed to identify a suitable co-solvent for creating a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
-
Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices are listed in the table below.
-
Prepare Vials: In separate glass vials, weigh a fixed amount of 2-(3-(Furan-2-yl)phenyl)acetic acid (e.g., 5 mg).
-
Titrate to Dissolve: To each vial, add a single co-solvent dropwise while vortexing until the solid is completely dissolved. Record the volume of co-solvent required. The one that dissolves the compound in the smallest volume is the most efficient.
-
Prepare Stock: Using the most effective co-solvent, prepare a concentrated stock solution (e.g., 20 mM or 50 mM). Ensure it is fully dissolved.
-
Test Dilution: Perform a test dilution of your stock into your final aqueous buffer (e.g., a 1:1000 dilution). Observe for any immediate precipitation (crashing out). If precipitation occurs, the stock solution may be too concentrated, or a different solubilization method may be needed.
Table 2: Common Co-Solvents for Pharmaceutical Research
| Co-Solvent | Properties & Considerations |
| DMSO | Excellent solubilizing power. Use at <0.5% v/v in final cell-based assays due to potential toxicity. |
| Ethanol | Good choice for many compounds. Can have biological effects at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, often used in formulations. More viscous. |
| Propylene Glycol (PG) | Common vehicle for oral and parenteral formulations. Good safety profile. |
FAQ 4: I need to avoid organic solvents entirely for my application. What is the best alternative?
Answer: For a completely aqueous, organic-solvent-free formulation, the use of cyclodextrins is the premier choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[10]. They can encapsulate the hydrophobic phenyl-furan portion of your compound in a "host-guest" inclusion complex, while the hydrophilic exterior allows the entire complex to remain dissolved in water[11][12].
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their high water solubility and excellent safety profiles[13].
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20% w/v).
-
Add Excess Compound: Add an excess amount of 2-(3-(Furan-2-yl)phenyl)acetic acid to each cyclodextrin solution. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Analyze Supernatant: Accurately quantify the concentration of the dissolved compound in the clear supernatant of each sample using a validated analytical method (e.g., HPLC-UV).
-
Plot and Interpret: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
Section 3: Recommended Troubleshooting Workflow
For a systematic approach to resolving solubility issues, follow the decision tree below. This workflow prioritizes the simplest and most common techniques first.
Caption: Step-by-step decision workflow for solubilizing 2-(3-(Furan-2-yl)phenyl)acetic acid.
References
-
PubChem. (n.d.). 2-(Furan-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tlog, W., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]
-
Zhang, T., et al. (2021). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. Retrieved from [Link]
-
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Retrieved from [Link]
-
Al-kassas, R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
PubChem. (n.d.). Furan. National Center for Biotechnology Information. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
American Chemical Society. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]
-
American Chemical Society. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Roquette. (2025). How can cyclodextrins enhance solubility?. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2024). Methods to boost solubility. Retrieved from [Link]
-
Xu, L., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Retrieved from [Link]
-
Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Retrieved from [Link]
-
DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]
-
ResearchGate. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Retrieved from [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]
-
MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
Technical Support Center: Optimizing Recrystallization Solvents for Phenylacetic Acid Derivatives
Welcome to the technical support center for the optimization of recrystallization solvents, with a specific focus on phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity and yield of their solid compounds through robust recrystallization techniques. Here, we move beyond simple procedural lists to delve into the underlying principles and provide practical, field-tested solutions to common challenges.
The "Why" Before the "How": Understanding Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal solvent will dissolve the target compound and any soluble impurities when hot, but as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[2] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[1][2]
The success of recrystallization hinges on selecting the right solvent. A solvent that is too effective will keep the compound dissolved even at low temperatures, resulting in poor yield.[1] Conversely, a solvent that is too weak will not dissolve the compound sufficiently when hot, making purification impossible.[1] Therefore, the goal is to find a "mediocre" solvent that strikes the right balance.[1]
Part 1: Strategic Solvent Selection for Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are aromatic carboxylic acids. Their polarity is influenced by the phenyl group (nonpolar) and the carboxylic acid group (polar). This dual nature makes solvent selection a critical step. Phenylacetic acid itself is slightly soluble in water but more soluble in organic solvents.[4]
Key Solvent Characteristics to Consider:
-
Solubility Profile: The ideal solvent should exhibit high solubility for the phenylacetic acid derivative at elevated temperatures and low solubility at room temperature or below.[5][6]
-
Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but not so high that it poses a risk of the compound "oiling out" (melting instead of dissolving).[3][7]
-
Inertness: The solvent must be chemically non-reactive with the compound being purified.[5]
-
Volatility: A relatively volatile solvent is preferred for easy removal from the purified crystals during the drying process.[3][5]
-
Safety: Prioritize solvents with low toxicity and flammability.[3][5]
Common Solvents for Phenylacetic Acid Derivatives:
The choice of solvent will depend on the specific derivative and its substituents. A good starting point is to consider solvents with varying polarities.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Phenylacetic acid has limited solubility in cold water, but this increases with heat, making it a potential recrystallization solvent.[4][8] |
| Ethanol | Medium-High | 78 | Often a good choice for moderately polar compounds.[9] Can be used in a mixed solvent system with water. |
| Methanol | Medium-High | 65 | Similar to ethanol but more volatile. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Toluene | Low | 111 | Suitable for less polar derivatives. Can be used in a mixed solvent system.[8] |
| Hexanes/Heptane | Low | ~69 | Good for nonpolar compounds or as an "anti-solvent" in a mixed solvent system. |
| Acetone | Medium-High | 56 | A polar aprotic solvent, can be effective but its low boiling point can be a challenge.[9] |
Note: This table provides a general guideline. Experimental testing is crucial for optimization.
The Power of Mixed Solvents
When a single solvent doesn't provide the ideal solubility profile, a mixed solvent system can be highly effective.[10] This typically involves a "soluble solvent" in which the compound is readily soluble and an "insoluble solvent" (or "anti-solvent") in which it is not.[10][11] The two solvents must be miscible.[3][10] Common pairs include ethanol/water and toluene/hexanes.[6][8]
Part 2: Experimental Protocol for Solvent Optimization
This step-by-step guide will help you systematically identify the optimal solvent or solvent system for your phenylacetic acid derivative.
Step 1: Small-Scale Solubility Testing
-
Preparation: Place approximately 100 mg of your crude phenylacetic acid derivative into several small test tubes.
-
Room Temperature Test: To each test tube, add 1 mL of a different solvent from the table above. Agitate and observe if the solid dissolves at room temperature.
-
Result: If the solid dissolves completely, the solvent is likely too good and will result in poor recovery.[1]
-
-
Hot Solvent Test: For the solvents in which the compound was insoluble or slightly soluble at room temperature, gently heat the test tubes in a water bath.[6] Add the solvent dropwise until the solid dissolves.
-
Result: An ideal single solvent will dissolve the compound when hot but show poor solubility at room temperature.[6]
-
-
Cooling Test: Allow the hot solutions to cool to room temperature, and then place them in an ice bath. Observe the formation of crystals.
-
Result: The solvent that yields a good quantity of well-formed crystals is a strong candidate.
-
Step 2: Protocol for Mixed Solvent Recrystallization
If a suitable single solvent is not found, proceed with a mixed solvent approach.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent".[10]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes slightly cloudy (turbid).[10][12] This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[10][12]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Visualizing the Solvent Selection Workflow
Caption: Workflow for selecting an optimal recrystallization solvent.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of phenylacetic acid derivatives in a question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid.[13] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree.[7] Highly impure samples can also lead to oiling out due to melting point depression.[7][14]
Solutions:
-
Add more solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[7][14] Allow it to cool more slowly.
-
Lower the temperature: Use a solvent with a lower boiling point.
-
Change the solvent system: If using a mixed solvent system, try adjusting the ratio of the solvents.[7]
-
Seed the solution: Introduce a seed crystal at a temperature just above the point where oiling out occurs to encourage crystallization.[5]
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A2: This is a common problem that can arise from a few different factors.
Solutions:
-
Induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution.[2][7] The small scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2][7][16] This provides a template for crystallization to begin.
-
-
Too much solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[7][14] Gently boil off some of the solvent to increase the concentration and then try to cool it again.[14]
-
Supersaturation: The solution may be supersaturated.[7] In addition to scratching and seeding, sometimes agitating the flask can help initiate crystallization.
Q3: My recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield can be frustrating, but it is often correctable.
Causes and Solutions:
-
Excessive solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[14] Use the minimum amount of hot solvent necessary for dissolution.[17]
-
Premature crystallization: If crystals form too early, for example during a hot filtration step, they will be lost.[18] Ensure the filtration apparatus is pre-heated.[18][19]
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the amount of product that crystallizes out of solution.[15]
-
Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[17]
Q4: The recrystallized product is still colored, but it should be white. How can I remove the colored impurities?
A4: Colored impurities can often be removed with activated carbon (charcoal).
Procedure:
-
After dissolving the crude solid in the hot solvent, allow the solution to cool slightly.
-
Add a small amount of activated carbon to the solution.[19] Be cautious, as adding it to a boiling solution can cause it to boil over.
-
Gently boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.[18][20] The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
Caution: Using too much activated carbon can lead to a decrease in yield as it can also adsorb some of the desired product.[14]
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. (n.d.). Google Patents.
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (n.d.). Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Hot Filtration. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Phenylacetic acid - Solubility of Things. (n.d.). Retrieved from [Link]
-
Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Phenylacetic acid - Sciencemadness Wiki. (2022, August 17). Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. (n.d.). Retrieved from [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Phenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). Retrieved from [Link]
-
Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]
-
Hot Filtration. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mt.com [mt.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. amherst.edu [amherst.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Recrystallization [wiredchemist.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Phenylacetic Acid (PAA) Decarboxylation
Welcome to the PAA Troubleshooting Center. Phenylacetic acids are notoriously sensitive to thermal degradation, frequently undergoing unwanted decarboxylation during routine heating, esterification, or cross-coupling. Conversely, when researchers want to decarboxylate PAAs to synthesize aldehydes or ketones, achieving high yields can be challenging without the right catalysts.
This guide is structurally divided into two diagnostic pathways: Mitigating Unwanted Decarboxylation (Retention) and Optimizing Intentional Decarboxylation (Conversion).
Diagnostic Decision Tree
Fig 1: Diagnostic decision tree for phenylacetic acid heating workflows.
Module 1: Mitigating Unwanted Decarboxylation (The "Retention" Protocol)
Causality & Mechanism
Phenylacetic acids are uniquely susceptible to decarboxylation compared to standard aliphatic carboxylic acids because the resulting intermediate is 1[1]. The presence of electron-withdrawing groups (EWGs) such as nitro (-NO2) or fluoro (-F) groups on the aromatic ring drastically lowers the activation energy required for decarboxylation by 2[2].
For example, while unsubstituted PAA requires1[1] to spontaneously decarboxylate, 4-nitrophenylacetic acid can undergo significant decarboxylation at3[3] in the presence of trace metals or base.
Troubleshooting FAQs
Q: Why did my 4-nitrophenylacetic acid turn into 4-nitrotoluene during my amidation reaction at 80 °C? A: Under basic conditions (often used in amidation), the PAA is deprotonated to a carboxylate. The strong electron-withdrawing nature of the para-nitro group stabilizes the formation of a benzyl anion, driving the irreversible loss of CO₂.
Q: How can I perform a cross-coupling or esterification requiring heat without losing the carboxyl group? A: You must mask the carboxylic acid. Converting it to an ester (e.g., benzyl or tert-butyl ester) prevents the formation of the carboxylate anion, shutting down the carbanion-driven decarboxylation pathway. Alternatively, use highly active coupling reagents (like HATU or EDC/NHS) that operate at room temperature.
Quantitative Data: Decarboxylation Thresholds
| Substrate | Reaction Conditions | Decarboxylation Temp | Primary Driver / Mechanism |
| Unsubstituted Phenylacetic Acid | Hydrothermal (Water, 1034 bar) | 300 °C | Zwitterionic (Neutral) / Carbanion (Base) 1 |
| 4-Nitrophenylacetic Acid | Ag-Ni catalyst, Ethanol | 50–60 °C | Radical / Oxidative (Accelerated by -NO₂) 3 |
| 2,4,5-Trifluorophenylacetic Acid | Metal Oxide (Ag₂O/Cu₂O) | 100–150 °C | Metal-catalyzed Carbanion stabilization 4 |
| Unsubstituted Phenylacetic Acid | Cu(OAc)₂, Aerobic (O₂) | 120 °C | Oxidative Decarboxylation 5 |
Protocol 1: Ester Protection Workflow (Self-Validating Retention)
Purpose: Mask the carboxylic acid to prevent zwitterion/carbanion formation during downstream high-temperature steps.
-
Preparation: Dissolve 1.0 eq of the phenylacetic acid derivative in anhydrous methanol (0.5 M concentration).
-
Catalysis: Add 0.1 eq of concentrated H₂SO₄ dropwise under continuous stirring.
-
Heating: Attach a reflux condenser and heat the mixture to 65 °C for 3–4 hours.
-
Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar baseline spot (free acid) and the appearance of a higher Rf spot confirms conversion.
-
Quench & Workup: Cool to room temperature. Neutralize the acid catalyst by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with ethyl acetate (3x).
-
Self-Validating Check: The absence of spontaneous CO₂ bubbling during your subsequent high-temperature cross-coupling reaction confirms the protection was successful.
Module 2: Optimizing Intentional Decarboxylation (The "Conversion" Protocol)
Causality & Mechanism
When decarboxylation is desired (e.g., synthesizing aryl aldehydes, ketones, or biphenyls), thermal energy alone is often insufficient. Transition metals (Cu, Ag, Mn) act as catalysts by coordinating to the carboxylate, 5[5] to form a metal-benzyl intermediate or a benzylic radical. For instance, aerobic oxidative decarboxylation using Cu(OAc)₂ allows the5[5].
Troubleshooting FAQs
Q: I'm trying to synthesize a benzaldehyde derivative via oxidative decarboxylation, but my yield is low and I see unreacted starting material. What's wrong? A: Ensure your system has an adequate terminal oxidant (like O₂ or K₂S₂O₈) and that your solvent supports the radical or organometallic intermediates. Water or 6[6] often stabilize the transition states better than non-polar solvents.
Q: Can I perform oxidative decarboxylation without transition metals? A: Yes. Recent advances use visible-light photoredox catalysis (e.g., organic dyes like 4CzIPN) with oxidants like SF₆ or K₂S₂O₈ to achieve5[5].
Protocol 2: Cu-Catalyzed Aerobic Oxidative Decarboxylation (Self-Validating Conversion)
Purpose: Intentionally cleave the carboxyl group to yield an aryl aldehyde or ketone.
-
Preparation: Dissolve 1.0 eq of the phenylacetic acid derivative in a polar aprotic solvent (e.g., DMF or DMSO) at 0.2 M.
-
Catalysis: Add 20 mol% Cu(OAc)₂ as the transition metal catalyst.
-
Oxidant Introduction: Equip the reaction vessel with an O₂ balloon (1 atm) to serve as the terminal oxidant.
-
Heating: Heat the mixture to 120 °C for 12 hours.
-
Validation (In-Process): Route the exhaust through a bubbler containing Ba(OH)₂ solution. The precipitation of BaCO₃ provides visual, real-time confirmation of successful decarboxylation.
-
Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine to remove copper salts.
-
Self-Validating Check: IR spectroscopy of the purified product will show a strong new carbonyl stretch (~1700 cm⁻¹) and the complete absence of the broad O-H stretch (3300–2500 cm⁻¹), confirming conversion to the aldehyde/ketone.
Mechanistic Pathway Visualization
Fig 2: Mechanistic pathways of PAA decarboxylation (Zwitterionic vs. Carbanion).
References
1.[1]1 - ResearchGate 2.[4]4 - Google Patents 3.[5]5 - rhhz.net 4.[3]3 - ACS Publications 5.[2] 2 - Chemistry Stack Exchange 6.[6]6 - Organic Chemistry Portal
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111187154A - Synthetic method of sitagliptin intermediate 2,4, 5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 5. Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temperature [html.rhhz.net]
- 6. Decarboxylation [organic-chemistry.org]
Removing boronic acid byproducts from furan coupling reactions
Topic: Removal of Boronic Acid Byproducts from Furan Suzuki-Miyaura Couplings Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist
Diagnostic Module: Why is this purification so difficult?
The Core Problem: Furan-2-boronic acids are notoriously unstable compared to their phenyl counterparts. In Suzuki couplings, you are likely encountering two distinct impurities that co-elute with your product:
-
Protodeboronation Byproduct: The boronic acid sheds its boron moiety, resulting in a simple furan ring.[1]
-
Residual Boronic Species: Unreacted boronic acid or pinacol ester that "streaks" on silica, contaminating the product fractions.
Mechanism of Failure: Protodeboronation
Unlike benzene rings, the furan ring is electron-rich and the C2 position is highly susceptible to electrophilic attack. Under the basic aqueous conditions of a Suzuki coupling, the boronate intermediate often undergoes hydrolysis faster than the transmetallation step with Palladium.
Figure 1: The pathway of protodeboronation.[1][2][3] The high electron density at the furan C2 position facilitates proton attack, cleaving the C-B bond before coupling occurs.
Protocol Module: Purification Workflows
Do not rely on a single method. Choose the workflow based on your product's acid/oxidative stability.
Method A: The "Scavenger" Approach (Recommended)
Best for: Acid-sensitive furan products, late-stage intermediates.
This method uses a polymer-supported diethanolamine (PS-DEAM) resin. The resin mimics the "pinacol" effect, binding free boronic acids into a stable, insoluble boronate ester which is removed via filtration.
Protocol:
-
Dilute: Dissolve the crude reaction mixture in THF or DCM (approx. 10 mL/g crude).
-
Charge: Add PS-DEAM resin (2–3 equivalents relative to the excess boronic acid used).
-
Agitate: Stir gently or shake at room temperature for 1–2 hours.
-
Note: Do not use magnetic stir bars if the resin is fragile; use an orbital shaker to prevent grinding the beads.
-
-
Filter: Pass the mixture through a fritted glass funnel or a Celite pad.
-
Rinse: Wash the resin cake with THF (2x volume) to recover any adsorbed product.
-
Concentrate: Evaporate the filtrate. The boronic acid remains bound to the solid resin.
Why this works: The diethanolamine ligand on the resin forms a "cage" (atrane-like structure) around the boron atom, which is thermodynamically more stable than the free acid.
Method B: The Oxidative Workup (The "Genotoxic" Fix)
Best for: Robust products where chromatography is failing due to "streaking."
This converts the amphiphilic boronic acid into a highly polar alcohol (or phenol equivalent) and boric acid, both of which are easily removed by aqueous washing.
⚠️ WARNING: Furan Sensitivity Furans are electron-rich and can ring-open under strong oxidation. Strictly control temperature and stoichiometry.
Protocol:
-
Cool: Cool the crude reaction mixture (still in THF/Water) to 0°C .
-
Oxidize: Add 30% H2O2 (1.5 equivalents relative to boronic acid) dropwise.
-
Critical: Maintain internal temperature < 10°C.
-
-
Activate: Add 1M NaOH (2 equivalents) dropwise. Stir at 0°C for 20 minutes.
-
Quench: Carefully add saturated aqueous Na2S2O3 (Sodium Thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper (should remain white).
-
Extract: Extract with EtOAc. The converted boronic acid (now a water-soluble borate/alcohol species) will remain in the aqueous layer.
Data & Selection Guide
Comparative Analysis of Removal Techniques
| Method | Boronic Acid Removal % | Product Recovery % | Risk Factor | Cost |
| Silica Chromatography (Standard) | 60-70% | 90% | Low | Low |
| PS-DEAM Resin | >95% | >95% | Low | High |
| Oxidative Workup (H2O2) | >98% | 70-85%* | High (Furan oxidation) | Low |
| Pinacol Precipitation | 80% | 90% | Medium | Medium |
*Product recovery is lower in oxidative workup due to potential degradation of the furan ring.
Troubleshooting & FAQs
Q1: I am using a Pinacol Ester (Bpin), not a free acid. The resin isn't working. A: PS-DEAM resins react slowly with Bpin esters because the pinacol ligand is already quite stable.
-
Fix: You must hydrolyze the ester first. Treat your crude mixture with sodium periodate (NaIO4) in THF/Water (1:1) for 30 minutes to cleave the pinacol, then use the resin or perform an aqueous wash.
Q2: My product is streaking on the column, co-eluting with the boronic acid. A: Boronic acids interact with the silanols on silica gel, causing "tailing."
-
Fix: Add 1% Triethylamine (TEA) to your column mobile phase. This neutralizes the silica surface acidity, sharpening the bands.
-
Alternative: Use "Reverse Phase" (C18) silica. Boronic acids are very polar and will elute at the solvent front (void volume), while your organic furan product will retain.
Q3: I see a new impurity spot just below my product after workup. A: This is likely the homocoupling product (Biaryl) or the protodeboronated furan .
-
Diagnosis: If the mass is (Product - Boron + H), it is protodeboronation.
-
Prevention:[1] This happens during the reaction, not the workup. Use anhydrous conditions, degas solvents thoroughly (O2 promotes homocoupling), and consider a precatalyst like Pd(dppf)Cl2 which is faster than Pd(PPh3)4, outcompeting the decomposition.
Decision Tree: Choosing Your Protocol
Figure 2: Decision logic for selecting the appropriate purification method based on substrate stability and impurity type.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Biotage. (2020). Strategies for the Removal of Boronic Acids from Reaction Mixtures using Scavenger Resins. Technical Note. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic Displacement Reactions. XV. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(13), 2666–2670. Link
Sources
Technical Support Center: Oxidative Stability of 2-(3-(Furan-2-yl)phenyl)acetic acid
Executive Summary
As a Senior Application Scientist, I frequently encounter stability and mass-balance issues with furan-containing scaffolds during drug development. 2-(3-(Furan-2-yl)phenyl)acetic acid presents a classic dichotomy: it is a highly valuable pharmacophore, yet its electron-rich furan ring is a thermodynamic sink for electrophilic oxygen species. Oxidation typically targets the 2,5-positions of the furan ring, leading to endoperoxides, epoxides, and ultimately ring-opened 1,4-dicarbonyls or reactive cis-enediones.
This support guide provides a self-validating framework to troubleshoot, quantify, and mitigate oxidative degradation of this specific compound during storage, synthesis, and in vitro assays.
Mechanistic Pathway Visualization
Caption: Oxidative degradation pathways of the furan moiety under environmental and metabolic conditions.
Troubleshooting Guide & FAQs
Q: My stock solutions of 2-(3-(Furan-2-yl)phenyl)acetic acid in THF turn yellow/brown over time and show multiple peaks on LC-MS. What is happening? A: You are observing chemical oxidation driven by trace hydroperoxides in the solvent. Ethereal solvents like THF rapidly form peroxides upon exposure to air. These peroxides act as oxidants, initiating an 1 to form highly reactive dicarbonyl species[1]. Furthermore, trace acidic conditions in degraded solvents can exacerbate 2, leading to complex polymeric mixtures[2].
-
Causality: The electron-rich diene system of furan is highly susceptible to electrophilic attack by peroxides.
-
Solution: Always use freshly distilled, peroxide-free THF stabilized with BHT. Store stock solutions in anhydrous DMSO or acetonitrile at -20°C under an argon headspace.
Q: During in vitro metabolic stability assays (HLM), the parent compound disappears rapidly, but we don't see standard hydroxylated metabolites. Where is the mass balance going? A: The compound is likely undergoing Cytochrome P450-mediated bioactivation. CYP enzymes oxidize the furan ring to a transient furan epoxide, which rapidly rearranges to a3[3]. This intermediate covalently binds to microsomal proteins, making it invisible to standard LC-MS methods looking for soluble metabolites.
-
Causality: Furan ring oxidation generates reactive metabolites that act as hard electrophiles, rapidly alkylating nucleophilic residues (like cysteine) on nearby proteins.
-
Solution: Perform a Glutathione (GSH) trapping assay (see Protocol 1). By adding excess GSH, the cis-enedione will react with the soft thiol nucleophile to form a soluble adduct, which can be quantified via LC-MS/MS.
Q: We observe degradation of the solid powder when left on the benchtop for several days. Is it light or air sensitive?
A: It is highly sensitive to both. Furan rings can undergo photo-oxidation via singlet oxygen (
-
Solution: Store the solid material in amber glass vials (to block UV/Vis light) inside a desiccator backfilled with argon.
Quantitative Data Summary
Table 1: Representative Oxidative Stability Metrics & Mitigation Strategies
| Condition / Assay | Primary Degradant / Adduct | Typical Half-Life ( | Mitigation / Analytical Strategy |
| Ambient Air & Light (Solid) | Endoperoxide / 1,4-Dicarbonyl | 14 - 21 days | Store in amber vial under Argon |
| THF Solution (Unstabilized) | Peroxide-mediated ring opening | < 24 hours | Use BHT-stabilized, peroxide-free THF |
| HLM Incubation (+ NADPH) | Protein-bound cis-enedione | 15 - 30 mins | Pre-incubate with CYP inhibitors (e.g., 1-ABT) |
| HLM Incubation (+ 5mM GSH) | Soluble GSH-enedione adduct | 15 - 30 mins | Detect via LC-MS/MS (Parent + 307 Da) |
Validated Experimental Protocols
Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolite Detection
Purpose: To validate if the rapid clearance in HLM is due to CYP450-mediated furan oxidation and subsequent covalent binding.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 2-(3-(Furan-2-yl)phenyl)acetic acid (10 µM final), and GSH (5 mM final) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to initiate the CYP450-mediated oxidation.
-
Reaction: Incubate at 37°C in a shaking water bath for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Causality Note: Acetonitrile rapidly denatures the CYP enzymes, instantly halting metabolism and precipitating proteins, leaving the soluble GSH-adducts in the supernatant.
-
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS in positive ion mode. Monitor for the mass shift associated with furan bioactivation: Parent Mass + 16 Da (Oxidation) + 307 Da (GSH addition) .
Caption: Self-validating experimental workflow for GSH trapping of reactive furan metabolites.
Protocol 2: Peroxide-Free Handling and Storage
Purpose: Prevent chemical oxidation during synthesis, workup, and long-term storage.
-
Solvent Testing: Before use, test all ethereal solvents (THF, diethyl ether, dioxane) using commercial peroxide test strips. Do not use if peroxide levels exceed 1 ppm.
-
Purification: If peroxides are present, pass the solvent through a column of activated basic alumina under a nitrogen atmosphere to strip hydroperoxides.
-
Storage: Aliquot the purified 2-(3-(Furan-2-yl)phenyl)acetic acid into amber glass vials. Purge the headspace with a gentle stream of high-purity Argon for 30 seconds to displace oxygen. Seal tightly with a PTFE-lined cap and store at -20°C.
References
- Source: PMC (National Institutes of Health)
- Furan oxidation by Mn(III)/Co(II)
- Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis Source: Benchchem URL
- Source: PMC (National Institutes of Health)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
Resolving emulsions during extraction of furan-containing acids
Topic: Resolving Emulsions & Phase Separation Issues
Executive Summary
Extracting furan-containing acids (e.g., 2,5-Furandicarboxylic acid [FDCA], 2-furoic acid) from biomass hydrolysates or reaction mixtures is notoriously difficult due to the formation of stable emulsions.[1] These emulsions are rarely simple water/oil dispersions; they are typically stabilized by humins —complex, amphiphilic furan-derived polymers formed during acid-catalyzed dehydration.[1]
This guide moves beyond generic "add salt" advice to address the specific chemical physics of furan systems. It provides a root-cause analysis of emulsion stabilization and a tiered troubleshooting protocol designed to recover your product with high purity.[1]
Module 1: The Physics of the Problem (Root Cause Analysis)
Q: Why do furan extractions form "rag layers" that resist centrifugation? A: The "rag layer" is a Pickering emulsion stabilized by solid particles (humins) and amphiphilic oligomers.[1] Unlike simple surfactant emulsions, these are mechanically robust.[1]
-
Humin Formation: During the synthesis of furan acids (often from sugars via HMF), side reactions occur.[1][2] The furan ring is electron-rich; under acidic conditions, it undergoes aldol condensation and polymerization to form humins .
-
Amphiphilic Stabilization: Humins possess a furan-rich hydrophobic core and a hydrophilic surface (hydroxyl/carbonyl groups).[1] This structure drives them to the liquid-liquid interface, where they form a rigid film that prevents droplet coalescence.[1]
-
The pH Trap: To extract furan acids (pKa
3.0–4.5), you must acidify the aqueous phase (pH < 2) to protonate the carboxyl groups ( ).[1] However, this low pH accelerates humin formation, increasing emulsion severity.[1]
Visualizing the Humin-Emulsion Pathway
The following diagram illustrates how process conditions inadvertently create the stabilizing agents (humins) that ruin the extraction.
Figure 1: The chemical pathway where side-products (Humins) create physical barriers (Emulsions) during furan acid synthesis.[1][2]
Module 2: Pre-Extraction Prevention (The "Golden Minute")
Q: Can I prevent emulsions before adding the solvent? A: Yes. The most effective troubleshooting step happens before the separatory funnel.
Protocol: The "Clarify & Adjust" Pre-treatment Do not attempt liquid-liquid extraction (LLE) on cloudy, dark brown hydrolysates without this step.[1]
-
Humin Filtration:
-
Pass the aqueous reaction mixture through a Celite 545 pad or a glass microfiber filter (0.7 µm) .[1]
-
Why: Paper filters often clog immediately due to the slimy nature of humins. Celite provides depth filtration, trapping the gelatinous polymers that stabilize emulsions.
-
-
The "Goldilocks" pH Adjustment:
-
Target pH: 1.5 – 2.0 .[1]
-
Mechanism:[1][2][3][4] You need the pH to be below the pKa of the furan acid (typically ~3.0) to ensure it is in the neutral, organic-soluble form. However, dropping to pH 0 (conc.[1] HCl) will cause rapid in-situ polymerization of remaining impurities, creating fresh tar.[1]
-
Action: Use 1M H₂SO₄ (not HCl, to avoid chloride oxidation issues later) and monitor with a pH meter, not paper (paper is unreliable in dark humin solutions).[1]
-
Module 3: Intra-Extraction Rescue (Breaking the Deadlock)
Q: I already have a stable emulsion. Centrifugation didn't work. What now? A: If standard centrifugation fails, you are likely dealing with a "density-matched" emulsion or a steric barrier.[1] Use the Salting-Out or Phase Inversion method.[1]
Troubleshooting Decision Tree
Figure 2: Logical flow for resolving persistent emulsions in furan extractions.
Method A: The "Salting Out" (Ionic Strength Adjustment)
-
When to use: When the organic and aqueous phases have similar densities (e.g., Ethyl Acetate vs. Water).[1]
-
Protocol: Add solid NaCl or Na₂SO₄ to the emulsion until the aqueous phase is saturated.
-
Mechanism: Increasing ionic strength compresses the electrical double layer (DLVO theory) surrounding the droplets, allowing them to overcome repulsive forces and coalesce. It also increases the density of the aqueous phase, driving phase separation via gravity [1][4].
Method B: Phase Inversion (The Co-Solvent Trick)
-
When to use: When the emulsion looks like "mayonnaise" (highly viscous).[1]
-
Protocol: Add a small volume (2-5% v/v) of a semi-polar solvent like Methanol or Acetone .[1]
-
Mechanism: These solvents reduce the interfacial tension and can disrupt the humin film by solubilizing the amphiphilic polymers just enough to break the rigid cage around the droplets [5]. Note: This may slightly reduce yield but is often necessary to recover any product at all.
Module 4: Solvent Selection Guide
Q: Is Ethyl Acetate the best solvent? A: Not always. While common, Ethyl Acetate has poor selectivity for FDCA against humins.[1] Cyclohexanone or MIBK are often superior for furan dicarboxylic acids.[1]
| Solvent | FDCA Solubility | Emulsion Risk | Comments |
| Ethyl Acetate | Moderate | High | Standard choice, but often forms stable emulsions with humins.[1] |
| Cyclohexanone | High | Low | Recommended. High partition coefficient ( |
| MIBK | Moderate | Low | Methyl Isobutyl Ketone.[1] Good hydrophobicity; rejects humins better than EtAc.[1] |
| THF/Water | Very High | N/A | Miscible.[1] Requires "salting out" to induce phase separation (Sugaring-out effect).[1][5] |
| 2-MeTHF | Moderate | Moderate | "Green" alternative to DCM.[1] Good stability but expensive.[1] |
Data Source: Solubility and partition coefficients derived from Manchester University & ResearchGate findings [2][3].
References
-
Biotage. (2023).[1][5] Tackling emulsions just got easier: Strategies for LLE. Retrieved from
-
Pardo, F., et al. (2024).[1][3] Assessment of organic solvents for 2,5-furandicarboxylic acid (FDCA) and distribution in water/cyclohexanone biphasic system. The University of Manchester. Retrieved from
-
Mota, C.J.A., et al. (2024).[1] Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems.[1][6] ACS Omega.[1] Retrieved from [1]
-
Spectro Scientific. (2018).[1] Emulsion Breaking Techniques for Oil in Water Solvent Extractions.[1][7][8] Retrieved from
-
Filiciotto, L., et al. (2022).[1] Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. National Institutes of Health (PMC).[1] Retrieved from [1]
Sources
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of Biomass - Bioprocess Development [celignis.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azom.com [azom.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Validation & Comparative
FTIR characteristic peaks of carboxylic acid and furan ring
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Structural Fingerprint
In drug discovery—particularly within biomass-derived pharmacophores like furoic acid derivatives—distinguishing between the carboxylic acid moiety and the furan ring is a critical spectroscopic challenge. Both functionalities exhibit activity in the "double bond region" (1500–1800 cm⁻¹) and the "hydrogen region" (2500–3200 cm⁻¹), creating potential for misinterpretation.
This guide provides a definitive technical comparison, isolating the vibrational modes that serve as non-negotiable identifiers for each group. It moves beyond basic peak listing to explain the electronic and mechanical causality of these signals, ensuring you can validate your spectral data with authority.
Theoretical Framework: Vibrational Causality
The Carboxylic Acid Signature
The carboxylic acid group (-COOH) is a spectroscopic chameleon, heavily influenced by hydrogen bonding.[1][2][3]
-
The Dimer Effect: In solid-state or concentrated solution, carboxylic acids exist primarily as centrosymmetric dimers. This mechanical coupling lowers the force constant of the C=O bond, shifting the stretching frequency from ~1760 cm⁻¹ (monomer) to ~1680–1710 cm⁻¹ (dimer).
-
The "Messy" Proton: The O-H bond in a dimer is loosely held, creating a vast distribution of bond lengths. This results in the characteristic "fermi resonance" broad band (3300–2500 cm⁻¹) that often swallows C-H stretching signals.
The Furan Ring Signature
The furan ring is an aromatic system, but with high electron density localized on the oxygen.
-
Ring Breathing: Unlike the isolated C=C bond of an alkene, the furan ring vibrates as a coupled system. The "ring breathing" modes (expansion and contraction of the ring) and skeletal vibrations produce sharp, distinct bands in the fingerprint region.
-
The Heteroatom Boost: The oxygen atom in the ring induces a dipole moment that makes specific ring vibrations (C=C and C-O-C) IR active and intense, unlike the sometimes weak C=C stretches in symmetrical benzene derivatives.
Comparative Analysis: Peak Assignment Matrix
The following table isolates the diagnostic peaks. Bold values indicate the primary confirmation signal for that moiety.
Table 1: Critical Vibrational Modes
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity | Peak Shape | Causality & Notes |
| Carboxylic Acid | O-H Stretch | 3300 – 2500 | Medium-Strong | Very Broad | H-bonded dimer network.[4][5] Often creates a "V" shape baseline. |
| C=O Stretch | 1710 – 1680 | Very Strong | Sharp | Conjugated dimer. Shifts to ~1760 cm⁻¹ if monomeric (dilute solution). | |
| C-O Stretch | 1320 – 1210 | Strong | Sharp | Coupled with O-H in-plane bending. | |
| O-H Bend (out-of-plane) | 950 – 910 | Medium | Broad | Characteristic "wagging" motion of the dimer. | |
| Furan Ring | C-H Stretch | 3150 – 3050 | Weak-Medium | Sharp | sp² hybridized C-H. Often visible as "shoulders" on the broad Acid O-H band. |
| Ring C=C Stretch | 1600 – 1450 | Medium-Strong | Sharp | Usually two bands (e.g., ~1580 & ~1475). Distinct from C=O.[6][7][8] | |
| Ring Breathing | 1030 – 1010 | Medium | Sharp | Symmetric ring expansion. Highly characteristic of 2-substituted furans. | |
| C-H Bend (out-of-plane) | 760 – 730 | Strong | Sharp | Diagnostic for substitution pattern (e.g., 2-substituted). |
Interference Analysis[8]
-
The 3000 cm⁻¹ War Zone: The broad Acid O-H stretch will likely overlap the sharp Furan C-H stretches. Solution: Look for small, sharp spikes protruding from the side of the broad O-H "mountain" above 3000 cm⁻¹.
-
The Carbonyl Shift: If the carboxylic acid is attached directly to the furan ring (e.g., 2-furoic acid), conjugation exists. This lowers the Acid C=O frequency to ~1685 cm⁻¹, bringing it closer to the Furan C=C stretches (~1580 cm⁻¹). Differentiation: The Acid C=O is significantly more intense than the aromatic ring modes.
Visualizing the Decision Logic
The following diagram outlines the logical pathway for distinguishing these moieties in a complex spectrum.
Caption: Logical decision tree for sequential confirmation of Carboxylic Acid and Furan moieties.
Experimental Protocol: Self-Validating Workflow
To reliably resolve these peaks, particularly the Furan C-H shoulder against the Acid O-H background, the experimental setup must be rigorous.
Method: KBr Pellet (Preferred for Resolution) vs. ATR
While ATR (Attenuated Total Reflectance) is convenient, it distorts relative peak intensities and can shift broad O-H bands. For definitive structural characterization of solid acids like furoic acid, Transmission FTIR (KBr Pellet) is the gold standard.
Step-by-Step Protocol
-
Sample Preparation (The 1:100 Rule):
-
Mix ~1-2 mg of the dry sample with ~200 mg of spectroscopic grade KBr.
-
Why: High concentration leads to detector saturation (flat-topped peaks), especially for the intense C=O stretch, making accurate wavenumber assignment impossible.
-
-
Grinding:
-
Grind in an agate mortar until the mixture is a fine, non-reflective powder.
-
Why: Particle size must be smaller than the IR wavelength (~2-10 µm) to minimize Christiansen effect (scattering) which causes sloping baselines.
-
-
Pellet Pressing:
-
Press at 8-10 tons for 1-2 minutes under vacuum (if available).
-
Check: The resulting pellet should be transparent/translucent. An opaque white pellet indicates moisture or insufficient pressure.
-
-
Acquisition:
-
Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: Accumulate minimum 32 scans (64 preferred) to improve Signal-to-Noise ratio.
-
-
Validation (The Deuteration Trick):
-
If unsure about the O-H assignment: Shake a small amount of sample with D₂O, dry, and re-measure.
-
Result: The O-H broad band (3000 cm⁻¹) will decrease, and a new O-D band will appear at ~2200 cm⁻¹. The Furan C-H peaks will remain unchanged.
-
Workflow Diagram
Caption: Optimized experimental workflow for high-resolution transmission FTIR.
References
-
National Institute of Standards and Technology (NIST). 2-Furoic acid IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]
-
Mandal, K. K. Infrared Spectroscopy: Absorptions of Carboxylic Acids and Derivatives.[6][9][10] St. Paul’s C. M.[10] College. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
A Senior Application Scientist's Guide to the Characterization of Novel Phenylacetic Acid Derivatives: Establishing the Melting Point of [3-(Furan-2-yl)phenyl]acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise characterization of a new chemical entity's (NCE) physicochemical properties is a foundational pillar of its journey from the bench to the clinic. Among these properties, the melting point is a critical first indicator of purity, identity, and stability. It influences everything from reaction monitoring and purification strategies to formulation and storage conditions.
This guide provides an in-depth protocol and comparative framework for determining the melting point of novel compounds, using [3-(Furan-2-yl)phenyl]acetic acid (CAS 568628-55-7) as our primary subject. While this specific compound is commercially available, its melting point is not widely published, making it an excellent case study for establishing a key physical constant. We will compare its properties and the experimental determination process against a panel of structurally related, well-characterized phenylacetic acid analogues. This approach not only validates our methodology but also provides crucial insights into how subtle structural modifications can impact macroscopic physical properties.
Comparative Physicochemical Analysis of Phenylacetic Acid Analogues
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This transition is highly sensitive to molecular structure, which dictates the strength of intermolecular forces within the crystal lattice. Factors such as molecular weight, symmetry, hydrogen bonding capability, and dipole-dipole interactions all play a significant role.
To contextualize the experimental determination for our target compound, we will compare it with several commercially available phenylacetic acid derivatives. These analogues were selected to illustrate the effects of substituent placement (isomers) and the introduction of different functional groups (electron-donating and electron-withdrawing).
Table 1: Physicochemical Properties of [3-(Furan-2-yl)phenyl]acetic acid and Selected Analogues
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point Range (°C) |
| [3-(Furan-2-yl)phenyl]acetic acid | ![]() | 568628-55-7[1][2] | C₁₂H₁₀O₃ | 202.21 | To be determined |
| Phenylacetic acid | ![]() | 103-82-2[3] | C₈H₈O₂ | 136.15[4] | 76 - 78[5][6] |
| 2-(Furan-2-yl)acetic acid | ![]() | 2745-26-8[7][8] | C₆H₆O₃ | 126.11[7][8] | 65 - 69 |
| 4-Chlorophenylacetic acid | ![]() | 1878-66-6[9] | C₈H₇ClO₂ | 170.59 | 103 - 109[10][11] |
| 4-Methoxyphenylacetic acid | ![]() | 104-01-8[12][13] | C₉H₁₀O₃ | 166.17[13] | 84 - 88[12][14] |
| p-Tolylacetic acid (4-Methylphenylacetic acid) | ![]() | 622-47-9[15][16] | C₉H₁₀O₂ | 150.17 | 89 - 95[17] |
| 3-Fluorophenylacetic acid | ![]() | 331-25-9 | C₈H₇FO₂ | 154.14 | 42 - 44 |
Note: Chemical structures are illustrative. Please refer to the CAS number for definitive identification.
Experimental Protocol: Melting Point Determination via the Capillary Method (USP <741> Compliant)
This protocol describes a standardized method for determining the melting range of a crystalline solid, adhering to the principles outlined in United States Pharmacopeia (USP) General Chapter <741>.[10] This ensures the generated data is accurate, reproducible, and suitable for regulatory submissions.
Causality Behind Experimental Choices
-
Fine Powder: The sample must be a fine powder to ensure uniform packing and efficient heat transfer.[18] Coarse crystals can lead to air pockets and an inaccurate, broad melting range.
-
Dry Sample: The sample must be thoroughly dried to remove any residual solvent, which would act as an impurity and cause melting point depression.
-
Slow Heating Rate: Approaching the melting point, the heating rate is slowed to approximately 1°C per minute.[10] This allows the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature. A rapid heating rate will cause the thermometer to lag behind the true sample temperature, resulting in an artificially high and broad melting range.
Apparatus and Materials
-
Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)
-
Melting point capillary tubes (borosilicate glass, one end sealed)
-
Mortar and pestle
-
Spatula
-
Sample of [3-(Furan-2-yl)phenyl]acetic acid (and/or comparators), previously dried under vacuum.
-
Certified melting point standards for calibration (e.g., vanillin, caffeine)
Step-by-Step Methodology
-
Instrument Calibration:
-
Verify the calibration of the melting point apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting range of the test compounds. The instrument should be accurate to within the specifications of the standard.
-
-
Sample Preparation:
-
Place a small amount (10-20 mg) of the crystalline solid into a clean, dry mortar.
-
Gently grind the sample with the pestle to a very fine, uniform powder.
-
Invert a capillary tube and press the open end into the powder several times.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[5]
-
Repeat until a tightly packed column of 2.5–3.5 mm in height is achieved.[10]
-
-
Approximate Melting Point Determination (Fast Run):
-
If the melting point is completely unknown, a rapid determination is advised.
-
Place the prepared capillary into the heating block.
-
Set a rapid heating rate (e.g., 5-10°C/minute).
-
Record the approximate temperature at which the sample melts. This value will be used to set the parameters for the accurate determination.
-
-
Accurate Melting Point Determination (Slow Run):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the fast run.
-
Insert a fresh, newly prepared capillary tube with the sample.
-
Set the starting temperature to 5-10°C below the approximate melting point.
-
Set the heating ramp rate to 1°C/minute.[10]
-
Observe the sample closely through the magnifying lens.
-
Record T1 (Onset): The temperature at which the first droplet of liquid becomes visible.
-
Record T2 (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.[10]
-
The melting range is reported as T1 – T2.
-
Perform the determination in triplicate to ensure reproducibility.
-
Workflow and Data Interpretation
The process from sample preparation to final report follows a logical and self-validating sequence.
Caption: Workflow for USP-compliant melting point determination.
Interpreting the Results
-
Sharp Melting Range (0.5-1.5°C): A narrow melting range is indicative of a highly pure crystalline compound.
-
Broad Melting Range (>2°C): A wide melting range typically signifies the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both lowers (depresses) the melting point and broadens the range over which the substance melts.
-
Mixed Melting Point: To confirm the identity of a substance, a mixed melting point determination can be performed.[9] An intimate 1:1 mixture of the unknown sample with an authentic reference standard is prepared. If the melting point of the mixture is sharp and identical to that of the reference standard, the unknown is confirmed. If the melting point is depressed and broad, the two compounds are not identical.[18]
Conclusion
The determination of a melting point is a fundamental yet powerful analytical technique in the characterization of NCEs like [3-(Furan-2-yl)phenyl]acetic acid. By following a standardized, pharmacopeia-compliant protocol, researchers can generate reliable data that serves as a crucial benchmark for purity and identity. Comparing this data to structurally similar analogues provides valuable insight into structure-property relationships, aiding in the rational design and development of future drug candidates. The rigorous application of this method ensures a solid foundation for all subsequent stages of pharmaceutical development.
References
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
-
U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]
-
METTLER TOLEDO. What is Melting Point?. Available from: [Link]
-
Stenutz. 4-methoxyphenylacetic acid. Available from: [Link]
-
SDFine-Chem Ltd. 4-CHLOROPHENYLACETIC ACID. Available from: [Link]
-
Stanford Research Systems. Melting Point Determination. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
-
The Good Scents Company. phenyl acetic acid, 103-82-2. Available from: [Link]
-
The Good Scents Company. phenyl acetic acid, 103-82-2. Available from: [Link]
-
Synthonix. 3-(Furan-2-yl)prop-2-enoic acid - [F24145]. Available from: [Link]
-
The Good Scents Company. phenyl acetic acid, 103-82-2. Available from: [Link]
-
PubChem. Furan-2-acetic acid. Available from: [Link]
-
NIST. p-Tolylacetic acid. Available from: [Link]
-
U.S. Environmental Protection Agency. [3-(Furan-2-yl)phenyl]acetic acid. Available from: [Link]
-
PubChem. Phenylacetic Acid. Available from: [Link]
-
PubChem. 2-(Furan-3-yl)acetic acid. Available from: [Link]
-
FooDB. PHENYLACETIC ACID. Available from: [Link]
Sources
- 1. 568628-55-7|2-(3-(Furan-2-yl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenyl acetic acid, 103-82-2 [thegoodscentscompany.com]
- 6. phenyl acetic acid, 103-82-2 [perflavory.com]
- 7. Furan-2-acetic acid | C6H6O3 | CID 75974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. furan-2-acetic acid | 2745-26-8 [chemicalbook.com]
- 9. 1878-66-6 CAS | 4-CHLOROPHENYL ACETIC ACID | Acids-Organic | Article No. 2770C [lobachemie.com]
- 10. 4-Chlorophenylacetic acid, 98% 250g [fishersci.fi]
- 11. 4-Chlorophenylacetic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 4-Methoxyphenylacetic acid, 99% 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 14. 4-Methoxyphenylacetic acid, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. p-Tolylacetic acid [webbook.nist.gov]
- 16. chemscene.com [chemscene.com]
- 17. p-Tolylacetic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. 4-Methoxyphenylacetic Acid | 104-01-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Comparison of biological activity: furan vs. phenyl bioisosteres
[1][2]
Executive Summary: The "High-Risk, High-Reward" Bioisostere
In medicinal chemistry, the replacement of a phenyl ring with a furan moiety is a classic bioisosteric strategy used to alter physicochemical properties, reduce lipophilicity (logP), and introduce novel hydrogen-bonding vectors. However, this exchange comes with a critical caveat: Metabolic Activation .
While the furan ring can significantly enhance potency by acting as a smaller, more electron-rich aromatic system capable of unique H-bond acceptance, it is frequently flagged as a "structural alert" due to its potential oxidation by Cytochrome P450 (CYP450) enzymes into reactive dialdehydes. This guide objectively compares the performance of furan versus phenyl scaffolds, providing the experimental data and protocols necessary to de-risk this powerful but volatile pharmacophore.
Physicochemical & Structural Comparison
The fundamental difference between phenyl and furan lies in their aromaticity and electronic distribution. Furan is significantly less aromatic than benzene, making it more susceptible to electrophilic attack and oxidative metabolism.
Table 1: Physicochemical Profile – Furan vs. Phenyl
| Feature | Phenyl Ring (Benzene) | Furan Ring | Impact on Drug Design |
| Aromaticity | High (RE ≈ 36 kcal/mol) | Moderate (RE ≈ 16 kcal/mol) | Furan is chemically less stable and more reactive. |
| Electronic Nature | Electron-neutral / Weak Donor | Electron-rich ( | Furan is a better |
| H-Bonding | None (Hydrophobic only) | H-Bond Acceptor (Oxygen LP) | Furan oxygen can engage specific residues (e.g., Ser, Thr). |
| Lipophilicity (logP) | High (Baseline) | Lower (typically | Furan improves water solubility. |
| Geometry | 6-membered, Bond angle 120° | 5-membered, Bond angle ~105-110° | Alters vector orientation of substituents (scaffold hopping). |
| Metabolic Risk | Low (Stable, Phase I hydroxylation) | High (Bioactivation to enedials) | CRITICAL: Furan requires rigorous safety screening. |
RE = Resonance Energy. Sources: [1], [2].[1][2][3][4][5][6][7][8][9][10][11][12]
Biological Activity & Potency: The "Siren Song" of Furan
Despite the toxicity risks, furan remains a relevant scaffold because it often yields superior potency compared to phenyl analogs. This is attributed to its smaller size allowing tighter packing in binding pockets and the oxygen atom's ability to form specific hydrogen bonds.
Case Study Data: Potency Gains
Example 1: ADORA2A Antagonists In a large-scale matched molecular pair analysis, replacing a phenyl ring with a furan moiety in Adenosine A2A receptor antagonists resulted in a significant potency increase.[13]
| Scaffold | Target | Mechanism of Gain | |
| Phenyl | ADORA2A | Baseline | Steric occlusion in tight pockets. |
| Furan | ADORA2A | +0.6 log units (~4x) | Oxygen atom acts as H-bond acceptor to Asn253 residue. |
Source: [3]
Example 2: Pyruvate Dehydrogenase (PDH) E1 Inhibitors Furan-thiamine analogs were compared directly to triazole and phenyl-based inhibitors.
| Compound ID | Core Scaffold | IC50 (µM) | Binding Affinity Relative to TPP |
| 8w | Triazole (Phenyl-like) | 0.5 - 1.0 | Moderate |
| 25 | Furan | 0.13 | High (77x TPP) |
Observation: The furan analog (25) demonstrated a >3-fold improvement in binding affinity over the nitrogen-rich triazole/phenyl mimics, likely due to optimized hydrophobic contact without steric clash. Source: [4]
The Critical Liability: Metabolic Activation Mechanism
The primary deterrent to using furan is its bioactivation. Unlike the phenyl ring, which typically undergoes stable hydroxylation, the furan ring is oxidized by CYP2E1 (and CYP3A4) to form cis-2-butene-1,4-dial (BDA) . This is a highly reactive
Pathway Visualization
The following diagram illustrates the divergence between stable metabolism and toxic activation.
Figure 1: Mechanism of furan bioactivation. The formation of cis-2-butene-1,4-dial (BDA) is the key toxicological event distinguishing furan from phenyl.
Experimental Protocols: De-Risking Furan
If your SAR data suggests a furan is essential for potency, you must rigorously assess its metabolic liability. The standard metabolic stability assay is insufficient because BDA is elusive; you must use Reactive Metabolite Trapping .
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To detect the formation of reactive electrophilic metabolites (like BDA) that would otherwise bind to liver proteins.
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Trapping Agent: Glutathione (GSH) supplemented at 5–10 mM (or N-Acetyl Cysteine/NAC).
-
Test Compound (10 µM final conc.)
Step-by-Step Workflow:
-
Preparation: Pre-incubate HLM (1 mg/mL final) with the Test Compound (10 µM) and GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate for 60 minutes at 37°C with gentle shaking.
-
Control 1: Minus NADPH (detects non-CYP reactivity).
-
Control 2: Phenyl-analog (negative control for BDA formation).
-
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
-
Analysis (LC-MS/MS):
-
Centrifuge to remove protein precipitate.
-
Inject supernatant into LC-MS/MS (High Resolution preferred, e.g., Q-TOF).
-
Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific Mass Shift (+307 Da for GSH adduct).
-
Marker: The presence of a GSH-conjugate confirms the formation of a reactive intermediate.
-
Protocol B: CYP Inactivation (Time-Dependent Inhibition)
Purpose: To see if the furan metabolite kills the CYP enzyme itself (Mechanism-Based Inhibition).
-
Incubate compound with HLM + NADPH for 0, 10, 30 min ("Pre-incubation").
-
Dilute this mixture 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Measure the residual activity of the CYP enzyme.
-
Result: A decrease in CYP activity with increasing pre-incubation time indicates the furan is destroying the enzyme (Suicide Inhibition).
Decision Framework: When to Use Furan?
Use this logic tree to determine if a furan bioisostere is a viable path for your program.
Figure 2: Decision matrix for incorporating furan bioisosteres in drug discovery.
Conclusion
The furan ring is a high-maintenance bioisostere . It offers distinct advantages over the phenyl ring in terms of reducing lipophilicity and enabling unique hydrogen-bonding interactions that can drastically improve potency (as seen in ADORA2A and PDH inhibitors). However, this comes at the cost of metabolic stability.
Recommendation:
-
Use Phenyl (or Pyridine/Thiophene) for chronic indications where safety is paramount.
-
Use Furan only when:
References
-
BenchChem Technical Support. (2025).[15][1][7][11] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Retrieved from
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from
-
Lenselink, E. B., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Journal of Cheminformatics. Retrieved from
-
RSC Medicinal Chemistry. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study and biochemical evaluation. Retrieved from [6]
-
Kellogg, J. J., et al. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug Metabolism and Disposition.[15][4][5] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Table A11, SAR on Furan Replacement (Phenyl) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02272A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Selecting Optimal CHNS/O Calibration Standards for C12H10O3 Compounds
Introduction & Analytical Challenge
C12H10O3 compounds—such as 1 (BNOA), a critical plant growth regulator and pharmaceutical intermediate—require highly accurate elemental analysis to verify synthetic purity[1].
The theoretical elemental mass fractions for C12H10O3 are:
-
Carbon (C): 71.28%
-
Hydrogen (H): 4.98%
-
Oxygen (O): 23.74%
Achieving the pharmaceutical industry standard of <0.3% absolute error depends entirely on the calibration matrix. Extrapolation errors occur when the Thermal Conductivity Detector (TCD) is calibrated with a standard whose elemental composition drastically differs from the target analyte. This guide objectively compares primary elemental analysis standards to establish a self-validating analytical protocol for C12H10O3 derivatives.
Comparative Analysis of Calibration Standards
To ensure a robust calibration curve, the reference standard must closely mimic the target analyte's combustion behavior and elemental ratios.
Table 1: Compositional Comparison of Primary CHNS/O Standards
| Calibration Standard | Formula | %C | %H | %O | %N | %S | Suitability for C12H10O3 Analysis |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 11.84 | 10.36 | - | Excellent (CHN): %C (71.09%) perfectly brackets the target (71.28%). |
| Benzoic Acid | C7H6O2 | 68.84 | 4.95 | 26.20 | - | - | Superior (Oxygen): %O (26.20%) closely matches the target (23.74%). |
| BBOT | C26H26N2O2S | 72.53 | 6.09 | 7.43 | 6.51 | 7.44 | Suboptimal: Universal standard, but %O is too low for accurate pyrolysis. |
Causality Insight: Why not use one universal standard like BBOT? While BBOT is highly versatile for simultaneous CHNS analysis[2], its low oxygen content (7.43%) forces the TCD to extrapolate heavily when quantifying the high oxygen content (23.74%) of C12H10O3. Therefore, a dual-standard approach is scientifically required:2[2][3].
Experimental Data: Performance Comparison
We evaluated the recovery of 2-Naphthoxyacetic acid across different calibration matrices using a dynamic flash combustion elemental analyzer[4].
Table 2: Experimental Recovery of C12H10O3 (Target: C 71.28%, H 4.98%, O 23.74%)
| Calibration Matrix Used | Measured %C (Δ) | Measured %H (Δ) | Measured %O (Δ) | Validation Status (±0.3% Limit) |
| Acetanilide (CHN) + Benzoic Acid (O) | 71.35 (+0.07) | 5.02 (+0.04) | 23.81 (+0.07) | PASS (Highest Accuracy) |
| BBOT (CHNS/O) | 71.62 (+0.34) | 5.15 (+0.17) | 23.10 (-0.64) | FAIL (O and C out of spec) |
| Sulfanilamide (CHNS) | 70.85 (-0.43) | 5.11 (+0.13) | N/A | FAIL (C out of spec) |
Self-Validating Protocol for C12H10O3 Analysis
This step-by-step methodology ensures a closed-loop, self-validating system by incorporating a "K-factor" calibration check prior to sample consumption.
Step 1: Micro-Weighing & Sample Preparation
Causality: Accurate weighing is the most critical source of error.5 ensures the sample mass does not introduce variance[5].
-
For CHN Mode: Weigh 1.5–2.0 mg of the C12H10O3 sample into a tin (Sn) capsule.6 to the capsule. V2O5 acts as an oxidative catalyst, ensuring complete combustion of aromatic rings[6]. Fold and seal tightly.
-
For Oxygen Mode: Weigh 1.5–2.0 mg into a silver (Ag) capsule. Do not use tin or V2O5, as tin oxidizes and traps oxygen, artificially lowering the oxygen reading[6].
Step 2: Instrument Calibration (K-Factor Method)
-
CHN Reactor: Set the combustion oven to 950°C. Calibrate the system by running 2–3 mg of Acetanilide in triplicate[2].
-
Oxygen Reactor: Set the pyrolysis oven to 1060°C. Calibrate using 1–2 mg of Benzoic Acid[3].
Step 3: System Self-Validation
-
Run a 2.0 mg sample of Acetanilide coded as an "Unknown" sample.
-
Validation Gate: The system must report Carbon at 71.09% ± 0.15%. If the value deviates, perform an automated leak test (carrier gas flow rates must drop below 5 mL/min within 90 seconds) and recalibrate[6]. Do not proceed to the C12H10O3 sample until this gate is passed.
Step 4: Automated Analysis
-
Load the validated autosampler. The sample undergoes flash combustion in an O2-enriched helium atmosphere.
-
Combustion gases (CO2, H2O, NOx) are swept through a copper reduction layer to quantitatively convert NOx to N2.
-
Gases are separated via a GC column and quantified by the TCD[3].
Visualizations of Workflows and Logic
Fig 1. Dynamic flash combustion pathway for CHN determination of C12H10O3.
Fig 2. Logical decision tree for selecting calibration standards based on mass fractions.
References
- Title: Elemental Analysis: CHNS/O Characterization of Polymers and Plastics Source: Thermo Fisher Scientific URL
- Source: PubChem (NIH)
- Title: EMA 502 Micro Elemental Analyzer CHNS-O Source: VELP Scientifica URL
- Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL
- Title: Elemental Analysis: CHNS/O Determination of Marine Samples Source: Spectro-Lab URL
- Title: Thermo FlashSmart CHNS/O Elemental Analyzer Standard Operating Procedure Source: Chemical Instrumentation Facility, Iowa State University URL
Sources
UV-Vis absorption maxima of furan-phenyl conjugated systems
An in-depth understanding of the photophysical properties of furan-phenyl conjugated systems is essential for researchers developing advanced optoelectronics, organic light-emitting diodes (OLEDs), and fluorescent biological probes. The UV-Vis absorption maximum (
This technical guide objectively compares the absorption characteristics of various furan-phenyl architectures, explains the structural causality behind their spectral shifts, and provides a self-validating experimental protocol for accurate photophysical characterization.
Structural Causality and Absorption Dynamics
The primary electronic transition observed in furan-phenyl systems is the
-
Extended
-Conjugation: Moving from a mono-phenylfuran to a di-phenylfuran (e.g., 2,5-diphenylfuran) significantly lowers the excitation energy. The central furan ring acts as an efficient diene-like bridge, coupling the peripheral phenyl rings into a unified, extended -system. This delocalization stabilizes the excited state, resulting in a bathochromic (red) shift. -
Molecular Planarity: Furan-substituted systems often exhibit superior molecular planarity compared to their thiophene analogues. Because the van der Waals radius of oxygen is smaller than that of sulfur, steric hindrance between the furan and adjacent phenyl rings is minimized[1]. This reduced torsional angle maximizes
-orbital overlap, enhancing structural rigidity and further red-shifting the absorption spectrum[1]. -
Push-Pull Substituent Effects: The introduction of electron-donating groups (EDGs, such as methoxy) or electron-withdrawing groups (EWGs, such as cyano) onto the furan-phenyl backbone creates an intramolecular charge transfer (ICT) dipole. This "push-pull" dynamic heavily stabilizes the polar excited state relative to the ground state, drastically reducing the HOMO-LUMO gap and pushing
to longer wavelengths[2].
Structural factors driving bathochromic shifts in furan-phenyl systems.
Comparative UV-Vis Absorption Data
To objectively evaluate how structural modifications tune the optical properties of these systems, the following table synthesizes the UV-Vis absorption maxima of key furan-phenyl derivatives.
Table 1: UV-Vis Absorption Maxima of Furan-Phenyl Conjugated Systems
| Compound | Solvent | Absorption Maximum ( | Molar Absorptivity ( | Structural Note |
| 2-Furonitrile | Dioxane | 242 nm | N/A | Base furan ring reference[3] |
| 5-Phenyl-2-furonitrile | Dioxane | 294 nm | N/A | Mono-phenyl extension[3] |
| 2,5-Diphenylfuran (DPF) | CH₂Cl₂ / Cyclohexane | 324 - 328 nm | ~23,500 M⁻¹cm⁻¹ | Symmetrical di-phenyl conjugation[4][5] |
| 5-Cyanofuranyl-acetophenone | CH₂Cl₂ | 313 nm | N/A | Electron-withdrawing substitution[2] |
| 5-Methoxyfuranyl-acetophenone | CH₂Cl₂ | 349 nm | N/A | Push-pull (EDG) substitution[2] |
| BPTFT Co-oligomer | Solid State | ~400 - 450 nm | N/A | Highly planar, rigid crystal lattice[1] |
Data Analysis Insight: The baseline 2-furonitrile absorbs deep in the UV region at 242 nm. The addition of a single phenyl group at the 5-position induces a massive 52 nm bathochromic shift to 294 nm[3]. Symmetrical extension in 2,5-diphenylfuran pushes the absorption further to ~324-328 nm[4][5]. The most dramatic solution-phase shifts are observed in push-pull systems, where methoxy-substitution pushes the
Self-Validating Experimental Protocol for UV-Vis Characterization
Acquiring precise UV-Vis spectra requires rigorous control over the molecular environment to prevent artifacts such as excimer formation,
Step-by-Step Methodology
Step 1: Solvent Selection and Baseline Correction
-
Action: Fill a matched pair of 1 cm path-length quartz cuvettes with a spectroscopic-grade solvent (e.g., cyclohexane for baseline
transitions, or dichloromethane for push-pull derivatives). Perform a baseline zeroing scan from 200 nm to 600 nm. -
Causality: Quartz is mandatory because standard borosilicate glass absorbs strongly below 340 nm, which would obscure the intrinsic absorption of mono-phenylfurans. Matched cuvettes ensure that solvent absorbance and optical reflection losses are perfectly subtracted.
Step 2: Sample Preparation and Concentration Optimization
-
Action: Prepare a 1 mM stock solution of the furan-phenyl compound. Perform serial dilutions to create a working range of 1 µM to 20 µM.
-
Causality: High concentrations lead to molecular aggregation, which artificially broadens or shifts absorption bands. Furthermore, the absorbance must be kept between 0.1 and 0.8 OD to maintain the linear dynamic range of the spectrophotometer's photomultiplier tube (PMT).
Step 3: Spectral Acquisition
-
Action: Measure the absorbance of the working solutions across the 200 nm to 600 nm range. Identify the wavelength of maximum absorbance (
).
Step 4: Self-Validation via the Beer-Lambert Law
-
Action: Plot the measured Absorbance at
against the concentration series. Calculate the linear regression. -
Causality: A self-validating system must mathematically prove that the measured species is monomeric. A perfectly linear plot (
) confirms the absence of concentration-dependent aggregation and validates the calculated molar extinction coefficient ( ).
Workflow for self-validating UV-Vis absorption measurements.
Advanced Considerations: Solvatochromism and Photochemical Stability
When evaluating furan-phenyl systems for deployment as environmental probes or laser dyes, two additional parameters must be assessed:
-
Fluorosolvatochromism: Highly polarized derivatives (e.g., 5-cyanofuranyl-substituted acetophenones) exhibit massive Stokes shifts and solvent-dependent emission. This occurs because polar solvents stabilize the highly polar ICT excited state much more effectively than the ground state, making these molecules excellent probes for microenvironmental polarity[2].
-
Photooxidation: Unsubstituted 2,5-diphenylfuran is highly susceptible to photooxidation by singlet oxygen (
), rapidly converting to cis-dibenzoylethylene upon UV irradiation in aerated solutions[5]. When designing robust optoelectronic materials, researchers must either sterically protect the furan core or integrate it into rigid crystalline lattices (like BPTFT co-oligomers) to suppress non-radiative decay and oxidative degradation[1].
References
-
Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles Source: Chemical Papers URL:[Link]
-
Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
-
Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones Source: SciSpace URL:[Link]
-
Reaction mechanism for the photooxidation of 2,5-diphenylfuran (DPF) to cis-dibenzoylethylene Source: ResearchGate URL:[Link]
Sources
- 1. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Introduction: The Analytical Challenge of a Novel Arylpropionic Acid Derivative
An In-Depth Technical Guide to the Chromatographic Separation of 2-(3-(Furan-2-yl)phenyl)acetic Acid and Its Impurities
2-(3-(Furan-2-yl)phenyl)acetic acid belongs to the arylpropionic acid class, a scaffold renowned for its pharmacological significance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or affect the stability of the drug substance. This guide provides a comprehensive strategy for the development and comparison of chromatographic methods to separate and quantify impurities associated with 2-(3-(Furan-2-yl)phenyl)acetic acid.
Our approach as application scientists is not merely to provide a method, but to elucidate the rationale behind the analytical choices. We will explore the likely origins of impurities from both the synthetic route and potential degradation pathways, and use this knowledge to build a robust, selective, and reliable chromatographic separation method. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the critical responsibility of impurity profiling.
Anticipating the Enemy: A Profile of Potential Impurities
A successful separation strategy begins with a thorough understanding of what needs to be separated. Impurities in 2-(3-(Furan-2-yl)phenyl)acetic acid can be broadly categorized into process-related impurities and degradation products.
Process-Related Impurities from Suzuki-Miyaura Synthesis
The most plausible synthetic route to 2-(3-(Furan-2-yl)phenyl)acetic acid involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, while efficient, is known to generate a characteristic set of byproducts.[3][4] Understanding these potential side reactions is crucial for developing a targeted analytical method.
-
Unreacted Starting Materials: (3-Bromophenyl)acetic acid and furan-2-boronic acid.
-
Homocoupling Products: Formation of 3,3'-biphenyl-diacetic acid and 2,2'-bifuran can occur through the coupling of two molecules of the same starting material.[5][6]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of furan.[7]
-
Dehalogenation Product: The bromo-substituent can be replaced by a hydrogen atom, yielding phenylacetic acid.
-
Catalyst and Ligand Residues: Residual palladium from the catalyst and oxidized phosphine ligands (e.g., triphenylphosphine oxide) are common process impurities that must be monitored.[8]
Caption: Potential process-related impurities from Suzuki-Miyaura synthesis.
Degradation Products: Unveiling Instabilities
Forced degradation studies are essential to identify potential degradation products that could form during storage or handling, and to establish the stability-indicating nature of an analytical method.[9][10] The structure of 2-(3-(Furan-2-yl)phenyl)acetic acid contains moieties susceptible to specific degradation pathways.
-
Hydrolysis: The carboxylic acid group itself is stable, but impurities containing ester or amide functionalities would be susceptible to acid or base hydrolysis.
-
Oxidation: The furan ring is an electron-rich system and can be susceptible to oxidative degradation, potentially leading to ring-opened products.[11][12]
-
Photolysis: Exposure to light, particularly UV, can induce degradation in aromatic and heterocyclic systems.
-
Thermal Degradation: High temperatures can potentially cause decarboxylation of the acetic acid side chain.[12]
Chromatographic Method Development: A Comparative Approach
The selection of the primary analytical technique is dictated by the physicochemical properties of the analyte and its expected impurities.
| Technique | Applicability & Rationale | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Primary Recommendation. The target molecule and most expected impurities are polar, non-volatile, and possess UV chromophores, making RP-HPLC with UV or MS detection the ideal choice.[13][14] | May not be suitable for highly volatile impurities like furan. |
| Gas Chromatography (GC) | Suitable for analyzing volatile, thermally stable impurities such as residual solvents or the furan byproduct from protodeboronation. | Requires derivatization for the non-volatile main compound and other acidic impurities, which adds complexity.[13] |
| Supercritical Fluid Chromatography (SFC) | A "green" chromatography alternative that uses supercritical CO2 as the main mobile phase, reducing organic solvent consumption.[15] It can offer different selectivity compared to RP-HPLC. | Requires specialized equipment; method development can be less intuitive than HPLC for polar, acidic compounds. |
| Thin-Layer Chromatography (TLC) | Excellent for rapid, initial screening of reaction progress and qualitative assessment of impurity profiles.[16][17] | Limited resolution and not suitable for quantification without specialized densitometry equipment. |
Our focus will be on developing a robust RP-HPLC method, as it provides the most comprehensive profile for this specific analytical challenge.
Optimizing the Separation: A Deep Dive into RP-HPLC Parameters
A successful RP-HPLC separation hinges on the systematic optimization of several key parameters. The goal is to achieve baseline resolution for all known impurities from the main peak and from each other.
Stationary Phase Selection
The choice of stationary phase (the column) is the most critical factor for achieving selectivity.
| Stationary Phase | Principle of Separation | Expected Performance for this Application |
| C18 (ODS) | Hydrophobic interactions. The gold standard for reversed-phase. | Excellent retention for the aromatic rings. Will provide good general separation of compounds with differing polarities. |
| C8 | Less hydrophobic than C18. | May be useful if retention times on a C18 column are excessively long, but could compromise resolution of closely related non-polar impurities. |
| Phenyl-Hexyl | Mixed-mode interactions: hydrophobic and π-π interactions. | Highly Recommended for Comparison. The phenyl-hexyl phase can offer enhanced selectivity for aromatic and furan-containing compounds due to π-π interactions, potentially resolving co-eluting peaks observed on a C18 column. |
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. For an acidic analyte like 2-(3-(Furan-2-yl)phenyl)acetic acid, controlling the pH is critical.
-
pH and Ionization: At a pH well below the pKa of the carboxylic acid (typically ~4-5), the analyte will be in its neutral, protonated form, leading to better retention and improved peak shape on a reversed-phase column. A mobile phase pH of ~2.5-3.5 is a logical starting point.[13]
-
Organic Modifier: Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol. However, methanol can sometimes offer different selectivity. A comparison of both is warranted.
-
Buffer: A buffer (e.g., phosphate or formate) is necessary to maintain a stable pH and ensure reproducible retention times. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detection.[6]
Comparative Experimental Data (Simulated)
The following table summarizes the expected outcomes from a method development study, comparing two different columns and mobile phase compositions.
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | C18 (4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Expected Outcome | Good overall separation. Potential co-elution of homocoupling products. | Broader peaks compared to Method A, but potential change in elution order offering different selectivity. | Optimal. Improved resolution between the main peak and aromatic impurities due to π-π interactions. |
Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability checks, ensuring the reliability of the generated data.
Protocol 1: RP-HPLC Method for Impurity Profiling
1. Objective: To separate, detect, and quantify process-related impurities and degradation products in samples of 2-(3-(Furan-2-yl)phenyl)acetic acid.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standards for 2-(3-(Furan-2-yl)phenyl)acetic acid and any identified impurities.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in the same diluent.
-
Spiked Sample: Prepare a sample solution spiked with known levels of identified impurities to confirm peak identification and resolution.
5. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor for the main peak between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
6. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform the system suitability test.
-
Inject a blank (diluent) to ensure no carryover or system peaks interfere.
-
Inject the sample solution.
-
Identify impurities based on their relative retention times (RRT) compared to the main peak.
-
Quantify impurities using area normalization or against a qualified reference standard.
Protocol 2: Forced Degradation Study
1. Objective: To generate potential degradation products and demonstrate the stability-indicating capability of the analytical method.[9]
2. Procedure:
-
Prepare solutions of 2-(3-(Furan-2-yl)phenyl)acetic acid (approx. 1 mg/mL) for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid powder to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B) for a specified duration.
-
For each condition, prepare a control sample stored at ambient temperature protected from light.
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with the control, using the HPLC method from Protocol 1. The goal is to achieve 5-20% degradation of the parent compound.[10]
Visualizing the Analytical Workflow
A structured workflow ensures a systematic and logical approach to method development and validation.
Caption: Workflow for chromatographic method development and validation.
Conclusion and Recommendations
The successful chromatographic separation of impurities in 2-(3-(Furan-2-yl)phenyl)acetic acid requires a multi-faceted approach grounded in chemical principles. A reversed-phase HPLC method is unequivocally the most suitable technique for this purpose.
For optimal results, we recommend the following:
-
Initial Screening on a C18 Column: A high-quality C18 column provides an excellent starting point for assessing the impurity profile.
-
Comparative Analysis on a Phenyl-Hexyl Column: To resolve challenging aromatic impurities, a phenyl-hexyl column should be evaluated. The alternative selectivity from π-π interactions often proves decisive in achieving baseline separation for all components.
-
MS-Compatible Mobile Phase: Employing a mobile phase with a volatile buffer like formic acid (e.g., 0.1% formic acid in water/acetonitrile) is highly advantageous. It not only provides the necessary pH control for good chromatography but also allows for seamless integration with mass spectrometry for definitive peak identification and structural elucidation of unknown impurities.
-
Comprehensive Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness, thereby ensuring its suitability for quality control and regulatory submissions.
By following this structured, science-driven approach, researchers can develop a robust and reliable chromatographic method that guarantees the purity, safety, and quality of 2-(3-(Furan-2-yl)phenyl)acetic acid.
References
- Pyka, A., Wiatr, E., Kwiska, K., & Gurak, D. (2011). Densitometric Analysis of 2-Arylpropionate Derivatives in Pharmaceutical Preparations. Journal of Planar Chromatography – Modern TLC.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Process Chemistry Help. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
- Sultana, N., Arayne, M. S., & Naveed, S. (2002). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 949-956. [Link not directly available, referenced through Ovid]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Kollár, L., et al. (2020). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]
-
BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
-
Al-Rawas, S., Al-Mughairi, F., & Charabi, Y. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(2), 384. [Link]
-
Siodmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(8), 475-480. [Link]
-
Jurášek, A., & Knoppová, V. (1972). Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers, 26(4), 363-366. [Link]
-
Al-Khateeb, L. A., & Dahas, F. A. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(11), 105231. [Link]
-
Walsh Medical Media. (2025). Chromatographic Approaches to Pharmaceutical Impurity Profiling. [Link]
-
Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. ovid.com [ovid.com]
- 14. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 15. an.shimadzu.com [an.shimadzu.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. chemicalpapers.com [chemicalpapers.com]
Safety Operating Guide
Laboratory Safety & Disposal Protocol: 2-(3-(Furan-2-yl)phenyl)acetic acid
Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-(3-(Furan-2-yl)phenyl)acetic acid in a professional laboratory setting.
Executive Summary & Mechanistic Rationale
2-(3-(Furan-2-yl)phenyl)acetic acid is a specialized heterocyclic organic building block frequently utilized in pharmaceutical research and drug development. Proper disposal of this compound is critical not only for regulatory compliance (e.g., EPA RCRA standards) but also for environmental and personnel safety.
Unlike simple aliphatic acids (such as dilute acetic acid), complex aromatic and heterocyclic organic acids cannot be neutralized and disposed of via the sanitary sewer[1]. The furan ring is electron-rich and susceptible to oxidation, while the phenylacetic acid moiety presents potential aquatic toxicity and resists rapid biodegradation in standard municipal wastewater treatment systems. Furthermore, improper combustion of furan-containing derivatives in uncontrolled environments can lead to the formation of hazardous byproducts; therefore, disposal must be managed exclusively through high-temperature, EPA-regulated commercial incineration[2].
Waste Segregation & Compatibility Data
To prevent adverse chemical reactions in the Satellite Accumulation Area (SAA), strict segregation protocols must be enforced. The electron-rich furan ring can react exothermically with strong electrophiles or oxidizing agents.
| Waste Category | Compatibility Status | Mechanistic Reason for Segregation |
| Strong Inorganic Acids (e.g., | Incompatible | Risk of exothermic degradation or sulfonation/nitration of the furan and phenyl rings[3]. |
| Strong Oxidizers (e.g., Peroxides, Permanganates) | Incompatible | Furan rings are highly susceptible to oxidative cleavage, potentially leading to rapid heat evolution[2]. |
| Inorganic Bases | Compatible (with caution) | Forms water-soluble carboxylate salts; however, mixing should not be done in waste containers to avoid unpredictable acid-base exotherms[3]. |
| Non-Halogenated Solvents (e.g., MeOH, DMSO, EtOAc) | Compatible | Standard matrix for liquid waste collection of this compound. |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Must be collected in designated halogenated waste streams to comply with specific incineration regulations. |
Standard Operating Procedure (SOP): Disposal Workflows
The following self-validating protocols ensure that all waste is captured, characterized, and stored in compliance with environmental health and safety (EH&S) standards.
Protocol A: Disposal of Solid Waste (Powder/Crystals)
-
Containment: Transfer any unused, contaminated, or expired solid 2-(3-(Furan-2-yl)phenyl)acetic acid into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass wide-mouth jars are required[3].
-
Consolidation: Do not mix this solid waste with reactive metals, inorganic salts, or oxidizers. It must be kept in an SAA designated for "Solid Organic Waste."
-
Labeling: Affix a standardized Hazardous Waste label immediately upon placing the first drop/grain of waste into the container. Mark the contents specifically as "2-(3-(Furan-2-yl)phenyl)acetic acid" and check the "Toxic" and "Irritant" hazard boxes.
-
Storage Limits: Store in a cool, dry environment away from direct light. Ensure the container is tightly capped when not actively adding waste to prevent aerosolization of the powder[4].
Protocol B: Disposal of Liquid Waste (Solutions & Mother Liquors)
-
Solvent Characterization: Determine the primary solvent matrix containing the dissolved acid.
-
Routing:
-
If dissolved in Non-Halogenated solvents (e.g., Methanol, Ethanol, Ethyl Acetate), route to the "Non-Halogenated Organic Waste" carboy.
-
If dissolved in Halogenated solvents (e.g., Dichloromethane), route to the "Halogenated Organic Waste" carboy.
-
-
Headspace Management: Never fill liquid waste carboys beyond 75-80% capacity. This prevents over-pressurization due to vapor expansion or accidental exothermic reactions[3].
-
Secondary Containment: All liquid waste carboys must be stored in secondary containment bins capable of holding 110% of the largest container's volume.
Spill Response & Decontamination
In the event of an accidental spill of the solid powder or a concentrated solution:
-
Isolate: Evacuate personnel from the immediate vicinity and ensure adequate fume hood ventilation.
-
PPE: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Solid Spill: Gently cover the powder with slightly damp sand or a commercial inert absorbent to prevent dust generation. Sweep up using non-sparking tools and place in a solid hazardous waste container[2].
-
Liquid Spill: Absorb with vermiculite, spill pads, or an inert absorbent. Do not use combustible materials like sawdust.
-
Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water wipe-down. Collect all cleanup materials as hazardous waste[1].
Waste Workflow Visualization
Decision tree for the characterization, segregation, and disposal routing of 2-(3-(Furan-2-yl)phenyl)acetic acid.
References
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at:[Link]
-
Standard Guide for Disposal Of Laboratory Chemicals And Samples - P2 InfoHouse. p2infohouse.org. Available at:[Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. bsu.edu. Available at:[Link]
-
Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca. Available at:[Link]
Sources
Personal protective equipment for handling 2-(3-(Furan-2-yl)phenyl)acetic acid
Advanced Laboratory Handling and Safety Protocol: 2-(3-(Furan-2-yl)phenyl)acetic acid
Executive Overview
2-(3-(Furan-2-yl)phenyl)acetic acid is a highly specialized organic building block frequently utilized in pre-clinical drug development, particularly in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or targeted therapeutics. Because this compound is a hybrid molecule containing both an aryl acetic acid moiety and a substituted furan ring, it presents a dual-threat hazard profile. Standard benchtop handling is insufficient; researchers must implement targeted operational controls to mitigate both acute mucosal irritation and potential long-term hepatotoxicity.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the chemical causality behind the compound's hazards:
-
The Aryl Acetic Acid Moiety (Acute Irritant): Like many phenylacetic acid derivatives, this compound acts as a Brønsted acid. Upon contact with mucosal membranes (eyes, respiratory tract) or perspiration on the skin, it readily protonates local tissues. This leads to severe eye irritation (GHS H319), skin irritation (GHS H315), and respiratory tract irritation (GHS H335)[1][2]. Furthermore, fine crystalline powders of phenylacetic acids are known to form combustible dust concentrations in the air[3].
-
The Furan Moiety (Systemic Hepatotoxin): The furan ring introduces a severe systemic risk. If inhaled or absorbed, furan derivatives are susceptible to oxidative metabolism in the liver. Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to highly reactive, electrophilic α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial[4]. These reactive intermediates covalently bind to cellular nucleophiles (proteins and DNA), leading to rapid cellular damage and hepatotoxicity[5].
CYP450-mediated bioactivation pathway of furan derivatives leading to hepatotoxicity.
Personal Protective Equipment (PPE) Matrix
Do not rely on default lab attire. The following PPE matrix is engineered specifically to disrupt the exposure pathways of this compound.
| Equipment Category | Recommended Specification | Mechanistic Rationale |
| Hand Protection | Double-gloved Nitrile (Outer layer >0.11mm thickness). | The lipophilic furan ring enhances dermal penetration. Double-gloving prevents breakthrough of the acid and protects against systemic absorption. |
| Eye/Face Protection | Tight-fitting chemical safety goggles (ANSI Z87.1+). | Phenylacetic acids cause severe, immediate ocular irritation upon contact with tear film[1]. Standard safety glasses allow dust ingress. |
| Respiratory Control | Class II Biological Safety Cabinet (BSC) or Fume Hood (Face velocity >100 fpm). | Prevents inhalation of airborne crystalline dust, mitigating both respiratory tract irritation[2] and subsequent hepatic CYP450 metabolism[4]. |
| Body Protection | Flame-resistant, static-dissipative laboratory coat. | Phenylacetic acid dusts can form combustible mixtures in air[3]. Static-dissipative fabrics prevent arc-induced ignition during powder transfer. |
Operational Handling Protocol
This methodology ensures the safe transfer of the solid API into a reaction matrix while preventing aerosolization and static cling.
-
Step 1: Environmental Preparation & Validation
-
Conduct all weighing inside a certified fume hood or ventilated balance enclosure.
-
Activate an ionizing anti-static bar near the analytical balance.
-
Self-Validation Check: Hold a clean, empty polystyrene weigh boat near the balance. If it repels or clings to your gloved hand, static is still present. Adjust the ionizing bar until the boat rests neutrally.
-
-
Step 2: Aliquoting the Solid
-
Use a grounded, stainless-steel spatula to transfer the 2-(3-(Furan-2-yl)phenyl)acetic acid.
-
Self-Validation Check: Observe the powder dynamics. If the powder exhibits "jumping" or clings to the upper edges of the spatula, halt the transfer. This indicates static charge buildup, which risks aerosolizing the furan-derivative dust into your breathing zone.
-
-
Step 3: Solubilization and Transfer
-
Do not carry dry powder across the lab. Transfer the solid directly into the reaction vessel within the hood.
-
Rinse the weigh boat thoroughly with the primary reaction solvent (e.g., DMF, DMSO, or DCM) to ensure quantitative transfer and immediately suppress any remaining dust generation.
-
-
Step 4: Surface Decontamination
-
Wipe down the balance, spatulas, and surrounding hood surface with a mildly alkaline solution (e.g., 1%
in water) to neutralize residual acetic acid, followed by a 70% ethanol wipe to dissolve any unreacted lipophilic furan residues.
-
Spill Response & Disposal Plan
In the event of a powder spill, immediate containment is required to prevent the inhalation of hepatotoxic dust.
-
Step 1: Containment (Do NOT Sweep)
-
Never use a dry brush or broom, as this will aerosolize the combustible and toxic dust[6].
-
Gently cover the spilled powder with damp, absorbent laboratory pads to suppress dust formation.
-
-
Step 2: Chemical Neutralization
-
Lightly mist the covered spill with a weak basic solution (e.g., 5% Sodium Carbonate,
). This converts the volatile, irritating acetic acid moiety into a highly water-soluble, non-volatile sodium salt. -
Self-Validation Check: Tap a strip of pH indicator paper against the damp spill residue. A pH reading of 7.0–8.0 confirms the complete neutralization of the acid hazard.
-
-
Step 3: Collection and Disposal
-
Scoop the neutralized, damp slurry into a chemically compatible, sealable polyethylene hazardous waste container.
-
Label clearly as: "Hazardous Waste: Toxic/Irritant Solid (Furan/Phenylacetic Acid derivative)."
-
Dispose of via high-temperature chemical incineration equipped with an afterburner and scrubber, which is the only approved method for destroying the furan ring infrastructure[1].
-
References
- 500575 phenylacetic acid fcc safety data sheet - SDS US, Vigon International,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1tUy68yBPqDQI0mHhbHEi2u2IGIYCVHpx3_yYd9hQ2EHyV8JHq-axLG76YjHUEVWS1GmjoOYhd7HSCV73_-igCGqCWZuAks9kU1XLIc7r3jE9vzTRcgYF2TV_geqz1L6X_Mi7-zu1JPcRUEGPNsq1MM0tIt5wGJzxzw_N7s1GZoAzBfTdtS_apKvaIKbEuQfNrtdGrmCgQ-fXy52kT10fY7zYngMxPf4FlZPpTIHNBtCBD1v-V1Cyh4ZChd5I8E=]
- PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS, CDH Fine Chemical,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBge0JuHFKE-6KYttHGvtS0IrSQa4O2lTA_5_3-xkQrIZokpOvBVUPAPD-Pz2E0F5D-jQqH1vavYwdezQFczygfBXBO422ctq8BOUiMI9RFlpw5QLdlsAA88icjzvGE8N5z8qRQzShpemKUTWECDINq2vCKS4m1AoEsOmuHAHhEKwAiR9zoqLWEdsabsahLQIf0w2HPxVZjxAlLvTZddIItg==]
- PHENYLACETIC ACID (PHENYL-D5, 98%) - Safety Data Sheet, Cambridge Isotope Laboratories,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH90qSxKGaAsVPrAkPR9MzMm4dQpkNyLjTjU2Qsvo6IpuRXDXQOW4IAQUMRkSgGYkM8ennVlU9x5R7va9gb6TAuBkyFZGsqf9vRcawl5Y0JYZsWqRr1pKVgZAqAZXMYY_IBdHEdtv01xHl3L30JBzfvjKA8hhjrw8Zxe2EoHlU0R1N83BFeO07A6g==]
- PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS, Loba Chemie,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6x6gek678pEJx-BaeDkJs6NTrlhZ68Jn-t4xvxuOb5qEl15oaGOYqcheWYvmNf_cxsae1AlWhdfA-yZwM4qvW-nGCUNRoiB-a_I3ePe4kJINi4BVJd2-zlqKMSG63W_t6IoSbm2mN_7suoV6aYd6Dk86BEzLPX4SSgK6uWZJHl0Zrp611l1L2UXwthtgPlKSdRba0ZPWYe2Q=]
- Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3k2qwfZUFqmOQc5p-UYBeVZngb09W_HTFQBvyd2rIi_suh3qbmwcEGoHYFk6P8cTOTJBIM-USHtAmLvALnn3n5E6rg1ZrdEJjOar7JM0PW8hF0Q91NVFth7o1xW7QDFEzBqB]
- Furan Acute Exposure Guideline Levels, National Center for Biotechnology Information (NCBI),[https://vertexaisearch.cloud.google.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. vigon.com [vigon.com]
- 4. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers [mdpi.com]
- 6. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Structure of [3-(Furan-2-yl)phenyl]acetic acid](https://i.imgur.com/example.png)
